L-Threonolactone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,4S)-3,4-dihydroxyoxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4/c5-2-1-8-4(7)3(2)6/h2-3,5-6H,1H2/t2-,3+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMJBNSHAZVGMC-STHAYSLISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)O1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](C(=O)O1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369232 | |
| Record name | (3R,4S)-3,4-dihydroxydihydrofuran-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Threonolactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000940 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
21730-93-8 | |
| Record name | (3R,4S)-Dihydro-3,4-dihydroxy-2(3H)-furanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21730-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R,4S)-3,4-dihydroxydihydrofuran-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Threonolactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000940 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of L-Threonolactone from L-Ascorbic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing L-Threonolactone from the readily available starting material, L-Ascorbic Acid (Vitamin C). This compound is a significant degradation product of L-Ascorbic Acid and a key intermediate in various biological processes. This document details three core synthetic methodologies: autoxidation, permanganate (B83412) oxidation of a protected L-ascorbic acid derivative, and hydrogen peroxide-mediated oxidation. Each method is presented with detailed experimental protocols, a comparative analysis of quantitative data, and visual representations of the chemical pathways and workflows to aid in laboratory-scale synthesis and process development.
Introduction
This compound, the γ-lactone of L-threonic acid, is a naturally occurring metabolite of L-ascorbic acid.[1] Its synthesis is of interest to researchers studying the degradation pathways of Vitamin C and to those in drug development who may utilize it as a chiral building block or investigate its biological activities. This guide focuses on the chemical conversion of L-ascorbic acid to this compound, providing practical and detailed methodologies for its preparation.
Synthetic Pathways Overview
There are three primary methods for the synthesis of this compound from L-ascorbic acid, each with distinct advantages and disadvantages in terms of yield, purity, and experimental complexity.
-
Autoxidation: This method involves the direct oxidation of L-ascorbic acid in the presence of oxygen. It is a straightforward approach but typically results in low yields of this compound as it is a minor product alongside dehydro-L-ascorbic acid and oxalic acid.[1][2]
-
Permanganate Oxidation of 5,6-O-Isopropylidene-L-Ascorbic Acid: This two-step process involves the protection of the C5 and C6 hydroxyl groups of L-ascorbic acid, followed by oxidation with potassium permanganate. This method has been reported to produce crystalline this compound in significantly higher yields.[3]
-
Hydrogen Peroxide Oxidation: This route utilizes hydrogen peroxide to oxidize L-ascorbic acid to L-threonic acid, which is then converted to this compound through lactonization. This method offers a direct oxidation approach with potentially high yields of the intermediate acid.
The following sections provide detailed experimental protocols for each of these synthetic pathways.
Experimental Protocols
Method 1: Autoxidation of L-Ascorbic Acid
This protocol is based on the reported autoxidation of L-ascorbic acid in a methanolic solution.[2]
Experimental Workflow: Autoxidation
Caption: A generalized workflow for the synthesis of this compound via autoxidation of L-ascorbic acid.
Protocol:
-
Preparation of L-Ascorbic Acid Solution: Dissolve recrystallized L-ascorbic acid in methanol to a final concentration of 50 µM in a reaction chamber.[2]
-
Oxygenation: Introduce oxygen gas into the solution through a glass filter at a flow rate of 200 mL/min for 60 minutes at 25°C. The reaction chamber should be kept in a dark place to prevent photo-oxygenation.[2]
-
Reaction Monitoring: The progress of the reaction can be monitored by HPLC to measure the disappearance of L-ascorbic acid.[2]
-
Work-up: After the reaction is complete, the methanol is removed under reduced pressure to yield a crude mixture.
-
Purification: The crude product is subjected to column chromatography on silica (B1680970) gel. A gradient elution system of ethyl acetate (B1210297) in hexanes can be employed to separate this compound from the other reaction products.
-
Characterization: The purified this compound should be characterized by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.
Method 2: Permanganate Oxidation of 5,6-O-Isopropylidene-L-Ascorbic Acid
This two-step synthesis first involves the protection of L-ascorbic acid, followed by oxidation.
Reaction Pathway: Permanganate Oxidation
Caption: The two-step synthesis of this compound via protection and subsequent permanganate oxidation.
Step 1: Synthesis of 5,6-O-Isopropylidene-L-Ascorbic Acid
This protocol is adapted from established procedures.[4][5]
-
Reaction Setup: In a flask, suspend L-ascorbic acid (1.0 mole) in acetone (9.6 moles). Cool the mixture to -5°C with nitrogen substitution.[5]
-
Acid Addition: Slowly add 28% fuming sulfuric acid (0.2 moles) to the cooled suspension.[5]
-
Reaction: Stir the mixture at -5°C for 17 hours.[5]
-
Isolation: Filter the reaction mixture and wash the resulting solid with cold acetone to obtain 5,6-O-isopropylidene-L-ascorbic acid as a wet cake.[5]
Step 2: Oxidation to this compound
This part of the protocol is based on the improved method by Perel and Dayton, which reportedly achieves a 65% yield of crystalline lactone.[3] The specific details of the improved protocol would be found in the original publication by Perel, J. M., & Dayton, P. G. (1960). A Convenient Synthesis of Crystalline this compound. The Journal of Organic Chemistry, 25(11), 2044–2045. A general procedure is outlined below.
-
Dissolution: Dissolve 5,6-O-isopropylidene-L-ascorbic acid in a suitable solvent such as acetone or a mixture of acetone and water.
-
Oxidation: Cool the solution in an ice bath and slowly add a solution of potassium permanganate. The reaction is typically exothermic and the temperature should be maintained below 5°C.
-
Quenching: After the reaction is complete (indicated by the disappearance of the purple permanganate color), the excess permanganate is quenched by the addition of a reducing agent like sodium bisulfite.
-
Work-up: The manganese dioxide precipitate is removed by filtration. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the crystalline product.
Method 3: Hydrogen Peroxide Oxidation of L-Ascorbic Acid
This method involves the oxidation of L-ascorbic acid to L-threonic acid, followed by lactonization. The protocol for the oxidation step is adapted from a patent describing the synthesis of L-threonic acid salts.[6]
Reaction Pathway: Hydrogen Peroxide Oxidation
Caption: The two-step synthesis of this compound via hydrogen peroxide oxidation and subsequent lactonization.
Step 1: Synthesis of L-Threonic Acid
-
Reaction Setup: Dissolve L-ascorbic acid (e.g., 10 kg) in deionized water (e.g., 200 L).[6]
-
Oxidation: Add 35% hydrogen peroxide (e.g., 12 L) while maintaining the temperature below 20°C.[6]
-
Salification (optional but recommended): Slowly add a metal hydroxide (B78521), such as calcium hydroxide (e.g., 4.5 kg), to control the pH and facilitate the reaction. The reaction temperature is then maintained at 35°C for 3 hours.[6]
-
Work-up: After the reaction, remove any excess hydrogen peroxide, for example, by adding catalase. Filter the solution. If a metal hydroxide was used, the metal ions can be removed using an ion-exchange resin (e.g., Zeo-karb).[6]
-
Isolation: Concentrate the solution to a syrup and crystallize the L-threonic acid from a solvent such as ethanol.[6]
Step 2: Lactonization of L-Threonic Acid
-
Acid-catalyzed Lactonization: Dissolve the purified L-threonic acid in a suitable solvent (e.g., toluene) and add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Azeotropic Removal of Water: Heat the mixture to reflux with a Dean-Stark apparatus to azeotropically remove the water formed during the lactonization.
-
Purification: After the reaction is complete, cool the mixture, wash with a saturated sodium bicarbonate solution to remove the acid catalyst, and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound. Further purification can be achieved by column chromatography or recrystallization.
Quantitative Data Summary
The following table summarizes the key quantitative data for the different synthetic methods, allowing for a direct comparison of their efficiencies.
| Parameter | Autoxidation | Permanganate Oxidation | Hydrogen Peroxide Oxidation |
| Starting Material | L-Ascorbic Acid | 5,6-O-Isopropylidene-L-Ascorbic Acid | L-Ascorbic Acid |
| Key Reagents | O2, Methanol | KMnO4 | H2O2 |
| Reaction Time | ~1 hour | ~17 hours (protection) + oxidation time | 3-6 hours (oxidation) + lactonization time |
| Reaction Temperature | 25°C | -5°C (protection), <5°C (oxidation) | <20°C then 35°C (oxidation) |
| Reported Yield | ~1.8%[2] | Up to 65%[3] | Up to 65% (for L-threonic acid)[6] |
| Product Form | In a mixture | Crystalline | L-threonic acid intermediate |
Conclusion
This technical guide has detailed three distinct and viable synthetic routes for the preparation of this compound from L-ascorbic acid. The choice of method will depend on the specific requirements of the researcher, including desired yield, purity, and available laboratory resources. The permanganate oxidation of protected L-ascorbic acid appears to be the most efficient method for obtaining high yields of crystalline this compound. The hydrogen peroxide oxidation route also presents a promising alternative, particularly if L-threonic acid is the desired intermediate. The autoxidation method, while simple, is less practical for preparative scale synthesis due to its low yield. The provided protocols and data should serve as a valuable resource for scientists and professionals in the fields of chemistry and drug development.
References
- 1. Formation of this compound and Oxalic Acid in the Autoxidation Reaction of L-Ascorbic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. Synthesis routes of 5,6-O-Isopropylidene-L-ascorbic acid [benchchem.com]
- 6. CN102875362A - Preparation method of L-threonic acid or salts thereof - Google Patents [patents.google.com]
The Biological Function of L-Threonolactone in Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Threonolactone, a lactone derivative of L-threonic acid, is primarily recognized as a metabolic byproduct of L-ascorbic acid (Vitamin C) degradation. While research on the direct and independent biological functions of this compound is limited, its open-chain form, L-threonate, has garnered significant attention for its role in facilitating nutrient transport and potential therapeutic applications. This technical guide synthesizes the current understanding of this compound, focusing on its metabolic origins, the established biological activities of L-threonate, and the inferred functions within cellular systems. We will explore its formation, its role in nutrient delivery, particularly of magnesium to the brain, and potential, less-studied cellular effects. This document aims to provide a comprehensive overview for researchers and professionals in drug development interested in the cellular roles of ascorbate (B8700270) metabolites.
Introduction
This compound is a molecule of interest primarily due to its origin as a product of L-ascorbic acid oxidation.[1] The biological significance of many metabolic byproducts is increasingly being recognized, with some playing active roles in cellular signaling and homeostasis. This guide provides an in-depth examination of the current scientific literature pertaining to this compound and its biologically more studied counterpart, L-threonate.
Metabolic Origin of this compound
This compound is formed through the oxidative degradation of L-ascorbic acid. This process is a natural part of Vitamin C metabolism and catabolism.
Ascorbic Acid Oxidation Pathway
The autoxidation of L-ascorbic acid, particularly in the presence of metal ion catalysts, leads to the formation of dehydro-L-ascorbic acid (DASA) as the primary oxidation product. Subsequently, DASA can be hydrolyzed to 2,3-diketo-L-gulonic acid. The cleavage of the carbon chain of these intermediates results in the formation of smaller molecules, including this compound and oxalic acid.[1][2] In plants, two primary routes of ascorbate breakdown have been identified: one yielding oxalate (B1200264) and threonate, and another producing tartrate and glycolaldehyde.[2]
Biological Activity of L-Threonate
Most of the known biological functions are attributed to L-threonate, the salt form of L-threonic acid, which exists in equilibrium with this compound.
Facilitation of Magnesium Transport to the Brain
The most well-documented role of L-threonate is as a component of the nutritional supplement Magnesium L-threonate (MgT).[3] L-threonate is believed to act as a carrier that enhances the bioavailability of magnesium and facilitates its transport across the blood-brain barrier.[4][5] This leads to an increase in magnesium concentration within neurons.[4]
The proposed mechanism involves L-threonate's ability to modulate cellular uptake of magnesium, although the precise transporters involved are still under investigation. The elevation of brain magnesium levels has been linked to increased synaptic density and plasticity, which are crucial for cognitive functions.[4] Animal studies have suggested that MgT may be the most effective form of magnesium for increasing concentrations in brain cells.[6] This has led to research into its potential benefits for managing brain disorders such as depression, Alzheimer's disease, and age-related memory loss.[6][7]
Potential Role in Hair Growth
An in vitro study has suggested that L-threonate may have potential applications in the treatment of androgenic alopecia.[8] The study reported that L-threonate inhibits the expression of Dickkopf-1 (DKK1), a protein that is induced by dihydrotestosterone (B1667394) and is implicated in hair loss.[8][9][10] Further research is needed to validate these findings in vivo.
Cellular Catabolism
Recent research has identified a catabolic pathway for L-threonate in certain bacteria.[11] This pathway involves a novel 2-oxo-tetronate kinase and ultimately degrades L-threonate into dihydroxyacetone phosphate (B84403) (DHAP), an intermediate in glycolysis.[11] The existence of such a pathway suggests that L-threonate can be actively metabolized by some organisms.
Quantitative Data
Currently, there is a paucity of quantitative data in the public domain regarding the direct biological effects of this compound on cellular targets. The majority of available data relates to the formulation of Magnesium L-threonate.
| Compound/Formulation | Subject | Observation | Reference |
| Magnesium L-threonate | Animal models | Increased magnesium concentration in brain cells | [6] |
| Magnesium L-threonate | Alzheimer's mouse model | Attenuation of adult hippocampal neurogenesis impairment | [7] |
| L-threonate | Human hair dermal papilla cells (in vitro) | Inhibition of DKK1 expression | [8] |
Experimental Protocols
Detailed experimental protocols for the direct investigation of this compound's biological functions are not widely published. However, based on the inferred activities and its chemical nature, the following methodologies could be employed.
Protocol for Assessing Neuronal Uptake
Objective: To determine if this compound or L-threonate enhances the uptake of cations (e.g., Mg²⁺) into neuronal cells.
-
Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in appropriate media.
-
Treatment: Incubate the cells with varying concentrations of this compound or sodium L-threonate in the presence of a fixed concentration of MgCl₂. A control group with MgCl₂ alone should be included.
-
Uptake Measurement: After the incubation period, lyse the cells and measure the intracellular magnesium concentration using inductively coupled plasma mass spectrometry (ICP-MS).
-
Analysis: Compare the intracellular magnesium levels between the control and treated groups to determine if this compound/L-threonate facilitates magnesium uptake.
Protocol for DKK1 Expression Analysis
Objective: To verify the effect of L-threonate on DKK1 expression in human hair dermal papilla cells (HHDPCs).
-
Cell Culture: Culture primary HHDPCs.
-
Treatment: Treat the cells with dihydrotestosterone (DHT) to induce DKK1 expression. A subset of DHT-treated cells will also be co-incubated with varying concentrations of L-threonate.
-
Gene Expression Analysis: After treatment, extract total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of DKK1.
-
Protein Analysis: Perform a Western blot on cell lysates to determine the protein levels of DKK1.
-
Analysis: Compare DKK1 mRNA and protein levels between the different treatment groups.
Conclusion and Future Directions
The current body of scientific literature indicates that this compound is a minor metabolite of L-ascorbic acid degradation. While its direct biological functions remain largely unexplored, its corresponding acid, L-threonic acid, has demonstrated a significant role as a carrier molecule for enhancing magnesium delivery to the brain. This has opened avenues for the development of nutraceuticals aimed at improving cognitive health. The preliminary in vitro findings on L-threonate's ability to inhibit DKK1 expression also warrant further investigation for potential applications in dermatology.
Future research should focus on elucidating any direct signaling roles of this compound within cells. Investigating its interaction with cellular receptors, enzymes, and transporters will be crucial to fully understand its biological significance beyond being a mere degradation product of Vitamin C. Furthermore, comprehensive in vivo studies are necessary to validate the therapeutic potential suggested by initial in vitro experiments.
References
- 1. Formation of this compound and Oxalic Acid in the Autoxidation Reaction of L-Ascorbic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Expert Report on Magnesium L-Threonate - Delta Calendar [deltacalendar.com]
- 4. nutraceuticalsworld.com [nutraceuticalsworld.com]
- 5. Magnesium L-Threonate: Champion of Cognitive Health [casi.org]
- 6. Types of Magnesium and Their Benefits [healthline.com]
- 7. Magnesium-L-threonate Ameliorates Cognitive Deficit by Attenuating Adult Hippocampal Neurogenesis Impairment in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Threonic acid - Wikipedia [en.wikipedia.org]
- 9. Showing Compound L-threonate (FDB030975) - FooDB [foodb.ca]
- 10. Human Metabolome Database: Showing metabocard for Threonic acid (HMDB0000943) [hmdb.ca]
- 11. In vitro characterization of alternative l-threonate and d-erythronate catabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Threonolactone: Re-evaluating its Role Beyond a Purine Nucleoside Analog
A comprehensive review of the scientific literature reveals a notable absence of evidence to support the classification of L-Threonolactone as a purine (B94841) nucleoside analog with anticancer properties. While some commercial chemical suppliers list it as such, this designation is not substantiated by publicly available research data. This guide addresses the initial query and explores the established biological significance of this compound, pivoting from the uncorroborated claim of it being a purine nucleoside analog to its scientifically supported roles.
Misclassification as a Purine Nucleoside Analog
Initial searches for this compound as a purine nucleoside analog lead to several chemical supplier websites that categorize it within this class of compounds.[1] These suppliers suggest that, like other purine nucleoside analogs, it may exhibit antitumor activity through the inhibition of DNA synthesis and induction of apoptosis. However, a thorough investigation into primary scientific literature, including peer-reviewed journals and patent databases, fails to yield any studies that investigate or confirm this mechanism of action for this compound. There is a lack of published research demonstrating its ability to mimic purine nucleosides, inhibit DNA polymerases, or induce apoptosis in cancer cell lines.
Therefore, the creation of an in-depth technical guide on this compound as a purine nucleoside analog, complete with quantitative data, experimental protocols, and signaling pathways, is not feasible due to the absence of foundational scientific evidence.
Established Biological Roles of this compound and L-Threonic Acid
Contrary to the unsubstantiated claims of its role as a purine nucleoside analog, this compound and its parent compound, L-Threonic acid, are well-documented in scientific literature for their roles in other biological contexts.
Metabolite of Ascorbic Acid (Vitamin C): L-Threonic acid is a known major metabolite of L-ascorbic acid (Vitamin C) in humans.[2][3] The metabolic breakdown of Vitamin C leads to the formation of L-Threonic acid, which can then be further metabolized.
Cognitive Function and Magnesium L-Threonate: A significant body of research has focused on L-Threonic acid in the form of Magnesium L-Threonate. Studies have indicated that this compound can enhance learning and memory and may have potential therapeutic applications in neurodegenerative diseases.[4] The proposed mechanism involves the ability of L-Threonate to facilitate the transport of magnesium into brain cells, thereby increasing synaptic density and plasticity.
Synthesis and Chemical Derivatives: The synthesis of this compound and its derivatives has been described in the chemical literature.[5][6] These studies focus on the chemical properties and potential applications of these compounds in various fields, but do not provide evidence for their action as purine nucleoside analogs. A patent also exists for novel L-Threonic acid derivatives for potential use as supplements or in pharmaceutical compositions, highlighting its relevance in nutritional and medicinal chemistry outside the realm of cancer therapeutics.[7]
The General Landscape of Lactones in Cancer Research
While this compound itself lacks evidence as an anticancer agent, it is important to note that other compounds containing a lactone ring structure have been investigated for their potential antitumor activities.[8] This broad class of compounds has shown promise in preclinical studies, but these findings are not directly transferable to this compound without specific experimental validation.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Exposome-Explorer - Threonic acid (Compound) [exposome-explorer.iarc.fr]
- 3. Enzymatic method for continuous monitoring of DNA polymerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sesquiterpene lactones as drugs with multiple targets in cancer treatment: focus on parthenolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Preclinical Study to Repurpose Spironolactone for Enhancing Chemotherapy Response in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor activity of alantolactone in lung cancer cell lines NCI-H1299 and Anip973 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L-Threonic Acid | C4H8O5 | CID 5460407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Natural and Synthetic Lactones Possessing Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Isolation of L-Threonolactone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Threonolactone, a γ-lactone, is a molecule of interest due to its structural relationship with L-ascorbic acid (Vitamin C) and its potential biological relevance. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, with a focus on its chemical synthesis and formation through oxidative processes. This document consolidates available quantitative data, details experimental methodologies, and presents visual representations of the synthetic pathways. While this compound is a known product of L-ascorbic acid oxidation, its specific biological signaling pathways are not yet well-elucidated in publicly available research. This guide aims to serve as a foundational resource for researchers interested in the chemistry and potential applications of this compound.
Chemical Properties and Identification
This compound is a gamma-lactone with the chemical formula C₄H₆O₄ and a molecular weight of 118.09 g/mol .[1] It is also known by other names including L-threonic acid γ-lactone and (3R,4S)-dihydro-3,4-dihydroxy-2(3H)-furanone.
| Property | Value | Reference |
| Molecular Formula | C₄H₆O₄ | [1] |
| Molecular Weight | 118.09 g/mol | [1] |
| Synonyms | L-threonic acid γ-lactone, (3R,4S)-dihydro-3,4-dihydroxy-2(3H)-furanone | |
| CAS Number | 21730-93-8 | [1] |
Synthesis and Isolation of this compound
The primary methods for obtaining this compound involve direct chemical synthesis and its isolation as a product of L-ascorbic acid oxidation.
Convenient Synthesis of Crystalline this compound
Formation from Autoxidation of L-Ascorbic Acid
This compound is a known product of the autoxidation of L-ascorbic acid.[3] This process involves the oxidative cleavage of the carbon-carbon double bond in L-ascorbic acid.
A study on the autoxidation of L-ascorbic acid in methanol (B129727) in the absence of heavy metal ion catalysts identified this compound as a minor oxidation product, alongside dehydro-L-ascorbic acid (the main product) and oxalic acid.[3][4]
Experimental Conditions and Yields from L-Ascorbic Acid Autoxidation:
| Parameter | Value | Reference |
| Starting Material | L-Ascorbic Acid (50 µM in Methanol) | [4] |
| Reaction Time | 30 minutes | [4] |
| Temperature | 25°C | [4] |
| Yield of this compound | 1.8% | [4] |
| Yield of Oxalic Acid | 1.8% | [4] |
| Yield of Dehydro-L-ascorbic Acid | 21.0% | [4] |
| Remaining L-Ascorbic Acid | 74.7% | [4] |
The equimolar production of this compound and oxalic acid suggests a reaction mechanism involving the cleavage of the C(2)-C(3) bond of L-ascorbic acid.[4]
Experimental Protocols
General Protocol for the Autoxidation of L-Ascorbic Acid
The following is a generalized protocol based on the described experimental setup for the formation of this compound from L-ascorbic acid.[4]
-
Preparation of Solution: Dissolve recrystallized L-ascorbic acid in methanol to a final concentration of 50 µM.
-
Initiation of Autoxidation: Introduce oxygen gas into the solution through a glass filter at a controlled flow rate (e.g., 200 mL/min) for a specified duration (e.g., 30 to 60 minutes) at 25°C. The reaction should be conducted in the dark to prevent photochemical side reactions.
-
Monitoring the Reaction: The concentrations of L-ascorbic acid, dehydro-L-ascorbic acid, this compound, and oxalic acid can be monitored using High-Performance Liquid Chromatography (HPLC).
-
Column: LiChrosorb-NH₂ (250 x 4.6 mm i.d.)
-
Mobile Phase: Acetonitrile:Water:Acetic Acid (50:20:2, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at 254 nm
-
Visualizing the Formation of this compound
The formation of this compound from L-ascorbic acid can be depicted as a key transformation in the oxidative degradation pathway of Vitamin C.
Caption: Oxidative pathway of L-Ascorbic Acid to this compound.
Biological Significance and Future Directions
While the chemical synthesis and formation of this compound are documented, its specific biological roles and signaling pathways remain an area for further investigation. Its structural similarity to L-ascorbic acid suggests potential involvement in related metabolic or antioxidant processes. Future research could focus on elucidating the biological activities of this compound, including its potential interactions with cellular signaling cascades, and exploring its therapeutic or nutraceutical applications. The lack of detailed studies on its direct biological effects presents an opportunity for novel research in the fields of biochemistry and drug discovery.
References
The Role of L-Threonolactone in Vitamin C Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Ascorbic acid (vitamin C) is an essential nutrient with a well-established role as a potent antioxidant and enzymatic cofactor. While the biosynthetic pathways of vitamin C are extensively studied, its catabolism is a complex process yielding a variety of degradation products. This technical guide provides an in-depth exploration of the role of L-Threonolactone, a key metabolite in the degradation of vitamin C. Contrary to its potential consideration as a direct intermediate in biosynthesis, evidence strongly supports its position as a significant catabolite. This document details the formation of this compound from L-ascorbic acid, its subsequent enzymatic conversion, and presents quantitative data and detailed experimental protocols for its analysis. The signaling pathways and experimental workflows are visualized to provide a clear and comprehensive understanding for researchers in the fields of biochemistry, nutrition, and drug development.
Introduction
Vitamin C is indispensable for human health, primarily obtained through dietary sources. Its degradation in vivo and in vitro is a critical area of study, impacting its bioavailability, stability in pharmaceutical and food preparations, and its overall metabolic fate. The oxidative degradation of L-ascorbic acid leads to the formation of several smaller molecules, with L-threonic acid, in equilibrium with its lactone form, this compound, being a prominent four-carbon product. Understanding the metabolic pathway of this compound is crucial for a complete picture of vitamin C metabolism and its physiological implications.
The Formation of this compound from L-Ascorbic Acid
This compound is not a direct intermediate in the primary biosynthetic pathways of L-ascorbic acid in plants and animals. Instead, it arises from the oxidative degradation of vitamin C. The initial step in this process is the two-electron oxidation of L-ascorbic acid to dehydro-L-ascorbic acid (DHA). DHA is an unstable molecule that can be recycled back to ascorbic acid or undergo irreversible hydrolysis to 2,3-diketo-L-gulonic acid. It is the subsequent oxidative cleavage of these intermediates that yields L-threonic acid and other products like oxalic acid.[1]
The primary cleavage of the carbon chain in vitamin C catabolism can occur between C2-C3 or C4-C5, with the former leading to the formation of L-threonic acid (from carbons 3-6) and oxalic acid (from carbons 1-2).[1][2] This process can be initiated by various reactive oxygen species.
Diagram of L-Ascorbic Acid Degradation to this compound
Caption: Oxidative degradation pathway of L-ascorbic acid to this compound.
Quantitative Analysis of L-Threonic Acid Formation
The yield of L-threonic acid from the degradation of L-ascorbic acid is dependent on various factors, including pH, temperature, the presence of oxygen, and metal catalysts. While comprehensive quantitative data across all conditions is sparse in the literature, some studies provide insights into the efficiency of this conversion.
| Condition | Starting Material | Oxidant | Yield of L-Threonic Acid/Salt | Reference |
| Alkaline conditions | L-Ascorbic Acid | Hydrogen Peroxide | >77% (as calcium L-threonate) | [3] |
| 0-40°C, 3-6 hours | L-Ascorbic Acid | Hydrogen Peroxide with metal hydroxide | High yield (shortened reaction time) | [4] |
| Acidic aqueous solution (pH < 2), 100°C, 2h | L-Ascorbic Acid | Aerobic | Furfural is the prime product | [5] |
| Guava juice, 25°C and 35°C, 7 days | L-Ascorbic Acid | Aerobic | 23.4% and 56.4% degradation of ascorbic acid, respectively | [6] |
Enzymatic Metabolism of L-Threonic Acid
Once formed, L-threonic acid can be further metabolized by specific enzymes. The key enzyme identified in this pathway is L-threonate 3-dehydrogenase (EC 1.1.1.129) .
L-Threonate 3-Dehydrogenase
This enzyme catalyzes the NAD+-dependent oxidation of L-threonate to 3-dehydro-L-threonate.[7] It belongs to the family of oxidoreductases and plays a role in ascorbate (B8700270) and aldarate metabolism.[7]
In plants like Arabidopsis, a unique multi-domain protein, designated as L-threonate metabolizing domains (LTD), is essential for L-threonate metabolism and exhibits L-threonate dehydrogenase activity.[8]
Diagram of L-Threonic Acid Metabolism
References
- 1. L-threonic Acid|High-Purity Reagent|RUO [benchchem.com]
- 2. Ascorbate as a Biosynthetic Precursor in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy L-threonic acid | 7306-96-9 [smolecule.com]
- 4. CN102875362A - Preparation method of L-threonic acid or salts thereof - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L-threonate 3-dehydrogenase - Wikipedia [en.wikipedia.org]
- 8. Metabolism of L-threonate, an ascorbate degradation product, requires a protein with L-threonate metabolizing domains in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
L-Threonolactone: A Purine Nucleoside Analog's Mechanism of Action in Cancer Cells
For Immediate Release
Shanghai, China – December 18, 2025 – Emerging research has identified L-Threonolactone as a purine (B94841) nucleoside analog with potential antitumor properties. This technical guide provides an in-depth analysis of its putative mechanism of action in cancer cells, drawing from available data on its chemical classification and the activities of its related compounds. The primary proposed mechanisms center on the inhibition of DNA synthesis and the induction of apoptosis, characteristic of purine nucleoside analogs used in cancer therapy.
Core-Mechanism: Interference with Nucleic Acid Synthesis
As a purine nucleoside analog, this compound is hypothesized to exert its primary anticancer effect by interfering with the synthesis of nucleic acids.[1] Purine analogs are structurally similar to natural purines (adenine and guanine) and can act as antimetabolites.[2] These molecules can disrupt the normal cellular processes of DNA and RNA synthesis, which are critical for the rapid proliferation of cancer cells.[3]
The general mechanism for purine nucleoside analogs involves several key steps:
-
Cellular Uptake: The analog is transported into the cancer cell.
-
Metabolic Activation: It is then phosphorylated by cellular kinases to its active triphosphate form.[3]
-
Inhibition of DNA Synthesis: The triphosphate analog can then inhibit key enzymes involved in DNA synthesis and repair.[4]
-
Incorporation into DNA/RNA: The analog can be mistakenly incorporated into the growing DNA or RNA chains, leading to chain termination and the accumulation of DNA strand breaks.[2][4]
This disruption of DNA replication and repair processes ultimately triggers cell cycle arrest and programmed cell death (apoptosis).
Induction of Apoptosis
A key outcome of treatment with purine nucleoside analogs is the induction of apoptosis.[1][4] This programmed cell death is a crucial mechanism for eliminating cancerous cells. The accumulation of DNA damage caused by the inhibition of DNA synthesis and repair is a primary trigger for the apoptotic cascade.[4] This process typically involves the activation of intrinsic (mitochondrial) or extrinsic cell death pathways.
Insights from Related Compounds: Magnesium L-Threonate
While direct studies on this compound are limited, research on its salt form, Magnesium L-threonate, provides valuable insights into its potential anticancer activities. A patent application has described the ability of Magnesium L-threonate to inhibit the growth, migration, and invasion of various cancer cell lines, including non-small cell lung cancer, lung squamous carcinoma, lung adenocarcinoma, and malignant glioma cells.[5][6]
In vivo studies using a nude mouse model with U87 glioblastoma cells demonstrated that Magnesium L-threonate treatment led to a gradual decrease in gross tumor volume and an increased survival rate.[6] These findings suggest that the L-threonate component may contribute significantly to the observed antitumor effects. Further research has also indicated that Magnesium L-threonate may normalize TNF-α/NF-κB signaling, which can be dysregulated in cancer.[7]
Relationship to Ascorbic Acid Metabolism
This compound is a metabolite of ascorbic acid (Vitamin C).[8] High doses of ascorbic acid have been investigated for their pro-oxidant effects in cancer therapy, leading to the generation of reactive oxygen species (ROS) and subsequent cancer cell death.[9][10] While the direct link between this compound's role as an ascorbic acid metabolite and its anticancer mechanism is not fully elucidated, this relationship suggests a potential interplay with cellular redox status.
Signaling Pathways Potentially Affected
Based on the mechanisms of related compounds and the general understanding of purine nucleoside analogs, this compound may influence several key signaling pathways in cancer cells:
-
DNA Damage Response (DDR) Pathway: By causing DNA strand breaks, this compound would likely activate the DDR pathway, leading to cell cycle arrest and apoptosis.
-
PI3K/Akt Signaling Pathway: Studies on Magnesium L-threonate have shown modulation of the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[11] It is plausible that this compound could have similar effects.
-
NF-κB Signaling Pathway: The normalization of NF-κB signaling by Magnesium L-threonate suggests that this compound may also impact this pathway, which is often constitutively active in cancer and promotes inflammation and cell survival.[7]
Experimental Protocols
Detailed experimental protocols for this compound are not widely published. However, based on studies of Magnesium L-threonate and other purine nucleoside analogs, the following methodologies would be relevant for investigating its mechanism of action.
Cell Viability and Cytotoxicity Assays
-
MTT Assay: To assess the effect of this compound on cancer cell viability, cells would be seeded in 96-well plates and treated with varying concentrations of the compound for different time points (e.g., 24, 48, 72 hours). The metabolic activity of viable cells is then measured colorimetrically.
-
Trypan Blue Exclusion Assay: To determine the number of viable and non-viable cells after treatment with this compound.
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: Treated cells would be stained with Annexin V-FITC and PI and analyzed by flow cytometry to distinguish between early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Colorimetric or fluorometric assays can be used to measure the activity of key executioner caspases, such as caspase-3 and caspase-7, in cell lysates after treatment.
-
Western Blot Analysis: To detect the cleavage of PARP and the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.
Cell Migration and Invasion Assays
-
Wound Healing (Scratch) Assay: A scratch is made in a confluent monolayer of cancer cells, which are then treated with this compound. The rate of wound closure is monitored over time to assess cell migration.
-
Transwell Invasion Assay: Cancer cells are seeded in the upper chamber of a Matrigel-coated Transwell insert. The lower chamber contains a chemoattractant. The number of cells that invade through the Matrigel and migrate to the lower chamber is quantified after treatment with this compound.
DNA Synthesis Assay
-
BrdU Incorporation Assay: Cells are treated with this compound and then pulsed with BrdU. The incorporation of BrdU into newly synthesized DNA is detected using an anti-BrdU antibody, providing a measure of DNA synthesis.
Data Presentation
Currently, there is a lack of specific quantitative data on the direct effects of this compound on cancer cells in the public domain. The following table structure is provided as a template for how such data would be presented once available.
| Cell Line | Assay | Concentration (µM) | Incubation Time (h) | Result (e.g., % Inhibition, IC50) | Reference |
| U87 (Glioblastoma) | Growth Inhibition | Data not available | Data not available | Data not available | [6] |
| H460 (NSCLC) | Migration Inhibition | Data not available | Data not available | Data not available | [6] |
| H1703 (Lung Squamous) | Migration Inhibition | Data not available | Data not available | Data not available | [6] |
| PC9 (Lung Adeno.) | Migration Inhibition | Data not available | Data not available | Data not available | [6] |
| H1703 (Lung Squamous) | Invasion Inhibition | Data not available | Data not available | Data not available | [6] |
| PC9 (Lung Adeno.) | Invasion Inhibition | Data not available | Data not available | Data not available | [6] |
| U87 (Glioblastoma) | Invasion Inhibition | Data not available | Data not available | Data not available | [6] |
Table 1: Summary of Anticancer Activity of this compound and its Derivatives (Template).
Visualizations
The following diagrams illustrate the proposed mechanisms and workflows.
Proposed Mechanism of Action of this compound.
General Experimental Workflow.
Conclusion
This compound, as a purine nucleoside analog, holds promise as a potential anticancer agent. Its mechanism of action is likely centered on the disruption of DNA synthesis and the subsequent induction of apoptosis in cancer cells. Evidence from studies on its salt form, Magnesium L-threonate, further supports its potential to inhibit tumor growth, migration, and invasion. Future research should focus on elucidating the specific molecular targets and signaling pathways directly affected by this compound, as well as generating quantitative data on its efficacy in various cancer cell lines. Such studies will be crucial for the further development of this compound as a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. CN109381451A - Magnesium threonate and combinations thereof for treating tumour - Google Patents [patents.google.com]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
The Natural Occurrence of L-Threonolactone in Biological Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Threonolactone is a four-carbon lactone that has been identified primarily as a catabolite of L-ascorbic acid (Vitamin C) in various biological systems, particularly in plants. While not a product of a dedicated biosynthetic pathway, its formation is intrinsically linked to the oxidative degradation of one of the most vital antioxidants in living organisms. This technical guide provides a comprehensive overview of the current understanding of this compound's natural occurrence, its formation through the catabolism of L-ascorbic acid, and the analytical methodologies relevant to its study. The physiological context of its precursor, L-threonate, is also discussed, offering insights for researchers in nutrition, plant biology, and drug development.
Introduction
The study of lactones in biological systems has garnered significant interest due to their diverse chemical structures and biological activities. This compound, a chiral γ-lactone, has emerged not as a primary metabolite but as a significant byproduct of L-ascorbic acid degradation. Understanding the pathways leading to its formation is crucial for comprehending the lifecycle of Vitamin C and the potential physiological implications of its breakdown products. This guide will delve into the known mechanisms of this compound formation, present available quantitative data, detail relevant experimental protocols, and visualize the associated biochemical pathways.
The Origin of this compound: Catabolism of L-Ascorbic Acid
Current scientific literature indicates that this compound is not synthesized de novo in biological systems. Instead, its presence is attributed to the breakdown of L-ascorbic acid.
The Ascorbic Acid Degradation Pathway
In most plants, the degradation of L-ascorbic acid can proceed through the formation of dehydroascorbate, which is then catabolized to yield oxalate (B1200264) and L-threonate.[1][2][3] This pathway can occur both enzymatically and non-enzymatically.[1][2] L-threonate, a four-carbon sugar acid, is the direct precursor to this compound. The lactonization of L-threonate, a cyclization reaction, results in the formation of this compound.
The autoxidation of L-ascorbic acid, particularly in the presence of oxygen, can also lead to the formation of this compound as a minor product, alongside dehydro-L-ascorbic acid and oxalic acid.[4]
The overall pathway can be summarized as follows:
-
Oxidation: L-Ascorbic Acid is oxidized to Dehydro-L-Ascorbic Acid.
-
Hydrolysis and Fragmentation: Dehydro-L-Ascorbic Acid is hydrolyzed and fragmented into L-threonate and oxalate.
-
Lactonization: L-threonate undergoes intramolecular esterification to form this compound.
Quantitative Data
To date, there is a significant lack of quantitative data on the physiological concentrations of this compound in various biological tissues and fluids. Research has primarily focused on its precursor, L-threonate. The following table summarizes the available quantitative information for L-threonate, which can serve as an indirect indicator of the potential for this compound formation.
| Biological Matrix | Analyte | Concentration Range | Species | Reference |
| Human Plasma | L-Threonate | 0.25 - 50 µg/mL (calibration curve range) | Human | [5] |
| Human Urine | L-Threonate | 2.5 - 500 µg/mL (calibration curve range) | Human | [5] |
Note: The provided concentration ranges are from calibration curves used in analytical methods and do not represent endogenous physiological levels.
Experimental Protocols
Sample Preparation for L-Threonate/L-Threonolactone Analysis from Biological Fluids
This protocol is adapted from a method for L-threonate quantification in human plasma and urine.[5]
-
Protein Precipitation:
-
To 100 µL of plasma or urine, add 300 µL of a precipitating agent (e.g., methanol (B129727) or acetonitrile).
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.
-
Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the analyte of interest.
-
-
Dilution (if necessary):
-
For urine samples, a dilution with deionized water may be necessary to bring the analyte concentration within the linear range of the calibration curve.
-
-
Filtration:
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter before injection into the HPLC system.
-
HPLC-MS/MS Parameters for L-Threonate Analysis
These parameters are based on a published method for L-threonate and can be used as a starting point for developing a method for this compound.[5]
-
HPLC System: A standard HPLC system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., YMC J'Sphere C18, or equivalent).
-
Mobile Phase:
-
A: 10 mM Ammonium acetate (B1210297) in water.
-
B: Methanol/Acetonitrile mixture (e.g., 80:20, v/v).
-
-
Gradient: Isocratic or a shallow gradient optimized for the separation of L-threonate and this compound from matrix components.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transition: For L-threonate, the transition m/z 135.1 → 75.0 has been used.[6] A similar approach would be needed to identify and optimize the parent and daughter ions for this compound.
Physiological Context and Future Directions
The physiological role of this compound itself is not well-defined. However, its precursor, L-threonate, has been shown to be naturally present in cerebrospinal fluid and its administration, particularly as magnesium L-threonate, has been investigated for its potential to enhance cognitive function.[7] Studies suggest that L-threonate may play a role in modulating intraneuronal magnesium concentration, which is critical for synaptic density and plasticity.[7]
Given that this compound is in equilibrium with L-threonate, it is plausible that it could serve as a precursor or transport form of L-threonate. Further research is warranted to explore:
-
The endogenous concentrations of this compound in various tissues and its correlation with L-ascorbic acid levels.
-
The enzymatic control, if any, of the lactonization of L-threonate to this compound.
-
The specific physiological or pharmacological effects of this compound.
-
The potential of this compound as a biomarker for oxidative stress or Vitamin C turnover.
Conclusion
This compound is a naturally occurring molecule in biological systems, arising from the catabolism of L-ascorbic acid. While it is not a product of a dedicated biosynthetic pathway, its formation is a key aspect of Vitamin C degradation. The lack of extensive research on this compound presents an opportunity for further investigation into its physiological relevance and potential as a biomarker. The analytical methods established for its precursor, L-threonate, provide a solid foundation for future quantitative studies of this compound in various biological matrices. This guide serves as a foundational resource for researchers aiming to explore the nuanced role of this ascorbic acid catabolite.
References
- 1. Vitamin C degradation in plant cells via enzymatic hydrolysis of 4-O-oxalyl-L-threonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Formation of this compound and Oxalic Acid in the Autoxidation Reaction of L-Ascorbic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of L-threonate in human plasma and urine by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of structural and functional synapse density by L-threonate through modulation of intraneuronal magnesium concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Threonolactone: An In-Depth Technical Guide to its Formation from Ascorbic Acid and Associated Degradation Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Ascorbic acid (Vitamin C) is an essential nutrient and a widely used antioxidant in the pharmaceutical and food industries. Its degradation is a critical factor influencing the stability and efficacy of products. A key degradation product formed from the oxidation of ascorbic acid is L-threonolactone. Understanding the pathways of its formation and the array of other degradation products is paramount for developing stable formulations and comprehending the potential biological activities of these derivative compounds. This technical guide provides a comprehensive overview of the degradation of L-ascorbic acid with a focus on this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways.
I. Degradation Pathways of L-Ascorbic Acid
The degradation of L-ascorbic acid (ASA) is a complex process influenced by factors such as pH, temperature, oxygen availability, and the presence of metal ions.[1][2] The initial and reversible oxidation of ASA yields dehydro-L-ascorbic acid (DASA).[3][4] DASA is still biologically active; however, it can undergo further irreversible hydrolysis to 2,3-diketogulonic acid (DKG), which lacks vitamin C activity.[5][6]
The formation of this compound (THL) and oxalic acid are significant outcomes of ascorbic acid degradation, particularly through autoxidation.[7] This process is thought to involve a C(2) oxygen adduct of ASA as a key intermediate.[7] Under acidic conditions, other degradation products such as 2-furoic acid, 3-hydroxy-2-pyrone, and furfural (B47365) can also be formed.[1][8] In alkaline solutions, the degradation landscape shifts, leading to the formation of different, and in some cases, yet unidentified compounds.[1][8]
Below is a diagram illustrating the primary degradation pathways of L-ascorbic acid.
II. Quantitative Data on Ascorbic Acid Degradation
The yield of various degradation products is highly dependent on the reaction conditions. The following tables summarize the quantitative data on the degradation of L-ascorbic acid under different pH and temperature conditions.
Table 1: Effect of pH on the Formation of Ascorbic Acid Degradation Products
| pH | Furfural (mg/L) | 2-Furoic Acid (mg/L) | 3-Hydroxy-2-Pyrone (mg/L) | Reference |
| 1 | 190.2 | Increased Markedly | Increased Significantly | [8] |
| 2 | 21.6 | - | - | [8] |
| 4 | - | - | Increased Significantly | [8] |
| 7 | - | - | - | [8] |
| 10 | 0.1 | Not Detected | 0.02 | [8] |
| Data from heating a 10 g/L ascorbic acid solution at 100°C for 2 hours.[8] |
Table 2: Effect of Temperature and Oxygen on Ascorbic Acid Degradation Kinetics
| Temperature (°C) | pH | Oxygen Condition | Degradation Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Reference |
| 80-100 | 5.0 | Aerobic | - | - | [9] |
| 80-100 | 7.0 | Aerobic | Lower than pH 5.0 | Lower than pH 5.0 | [9] |
| 150-190 | 5.0 | - | - | 15.77 | [2] |
| 150-190 | 7.0 | - | - | 31.70 | [2] |
| 150-190 | 9.5 | - | - | 47.53 | [2] |
| 25 | - | Dark | Degraded by 23.4% (7 days) | - | [3] |
| 35 | - | Dark | Degraded by 56.4% (7 days) | - | [3] |
| The degradation of ascorbic acid generally follows first-order kinetics.[2][3] |
III. Experimental Protocols
A. High-Performance Liquid Chromatography (HPLC) for the Analysis of Ascorbic Acid and its Degradation Products
This protocol is a composite of methods described in the literature for the simultaneous determination of ascorbic acid and its degradation products.[8]
1. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
2. Reagents:
-
Acetonitrile (B52724) (HPLC grade).
-
Sulfuric acid (analytical grade).
-
Milli-Q water or equivalent.
-
Standards of L-ascorbic acid, this compound, oxalic acid, 2-furoic acid, and 3-hydroxy-2-pyrone.
3. Chromatographic Conditions:
-
Mobile Phase: Isocratic mixture of 19% acetonitrile and 81% 0.005 M sulfuric acid in water.[8]
-
Flow Rate: 0.5 mL/min.[8]
-
Column Temperature: 25°C.[8]
-
Injection Volume: 20 µL.
-
Detection: PDA detector scanning from 190-400 nm, with specific wavelengths for quantification (e.g., 245 nm for ascorbic acid, and other wavelengths as determined by standard analysis for degradation products).
4. Sample Preparation:
-
Dilute the sample containing ascorbic acid and its degradation products with the mobile phase to an appropriate concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Inject the prepared sample into the HPLC system.
-
Identify and quantify the compounds of interest by comparing their retention times and UV spectra with those of the standards.
B. Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of Ascorbic Acid and its Degradation Products
This protocol is based on established methods for the GC-MS analysis of ascorbic acid and its derivatives, which typically require derivatization to increase volatility.
1. Instrumentation:
-
GC-MS system with a capillary column (e.g., PE-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Electron Impact (EI) ionization source.
2. Reagents:
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Pyridine (B92270) (anhydrous).
-
Methanol (anhydrous).
-
Standards of L-ascorbic acid and its degradation products.
3. Derivatization Procedure:
-
Evaporate a known amount of the sample to dryness under a stream of nitrogen.
-
Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS to the dried sample.
-
Heat the mixture at 70°C for 30 minutes.
-
Cool the sample to room temperature before injection.
4. GC-MS Conditions:
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 75°C (hold for 5 min), then ramp to 250°C at 10°C/min (hold for 2.5 min).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Conditions: EI ionization at 70 eV. Scan range of m/z 50-600.
5. Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Identify the compounds based on their retention times and mass fragmentation patterns, comparing them to derivatized standards and library spectra.
IV. Biological Activity and Metabolic Fate
This compound is readily hydrolyzed to L-threonic acid in aqueous environments. L-threonic acid is a known metabolite of ascorbic acid in humans and other organisms.[10][11] While a specific signaling pathway for this compound or L-threonic acid has not been fully elucidated, there is evidence for its biological relevance:
-
Influence on Ascorbic Acid Uptake: L-threonic acid has been shown to stimulate the cellular accumulation of ascorbic acid in certain cell lines.[12] This suggests a potential role in modulating the bioavailability of vitamin C.
-
Neuroscience: Magnesium L-threonate has been investigated for its potential to enhance cognitive function, with studies suggesting it may increase magnesium levels in the brain and improve synaptic plasticity.[13][14]
-
Bone Health: Calcium L-threonate is used as a calcium supplement and may play a role in bone health by stimulating vitamin C uptake in osteoblasts, which is crucial for collagen synthesis and bone mineralization.[15][16]
The following diagram illustrates the metabolic fate of L-ascorbic acid to L-threonic acid and its potential biological influences.
V. Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for the analysis of L-ascorbic acid degradation products.
Conclusion
The degradation of L-ascorbic acid is a multifaceted process that yields a variety of products, with this compound being a notable compound formed through oxidative pathways. The formation of this compound and other degradation products is significantly influenced by environmental factors, underscoring the importance of controlled conditions in formulation and storage. The analytical methods detailed in this guide provide robust frameworks for the identification and quantification of these compounds. Furthermore, the emerging biological activities of L-threonic acid, the hydrolyzed form of this compound, suggest that the degradation of ascorbic acid may have physiological implications beyond a simple loss of vitamin activity. This guide serves as a valuable resource for researchers and professionals in understanding and investigating the complex chemistry and potential biological roles of L-ascorbic acid degradation products.
References
- 1. mdpi.com [mdpi.com]
- 2. Kinetics of L-ascorbic acid degradation and non-enzymatic browning development in hot-compressed water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Formation of this compound and Oxalic Acid in the Autoxidation Reaction of L-Ascorbic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. myfoodresearch.com [myfoodresearch.com]
- 10. Human Metabolome Database: Showing metabocard for Threonic acid (HMDB0000943) [hmdb.ca]
- 11. Threonic acid - Wikipedia [en.wikipedia.org]
- 12. The effects of threonic acid on the cellular accumulation of ascorbic acid - ProQuest [proquest.com]
- 13. caringsunshine.com [caringsunshine.com]
- 14. L-Threonic Acid Magnesium Salt Supplementation in ADHD: An Open-Label Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. L-threonic Acid|High-Purity Reagent|RUO [benchchem.com]
- 16. CN1200366A - New L-Threonic Acid Derivatives - Google Patents [patents.google.com]
Theoretical Modeling of L-Threonolactone Interactions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Threonolactone, a purine (B94841) nucleoside analog, has demonstrated potential as an antitumor agent through its capacity to inhibit DNA synthesis and induce apoptosis. As a gamma-lactone derivative, its interactions with biological macromolecules are of significant interest for drug development and mechanistic studies. This technical guide provides a comprehensive framework for the theoretical modeling of this compound's interactions with plausible protein targets. Due to the limited availability of direct experimental data on this compound's specific binding partners, this document outlines a robust, scientifically-grounded hypothetical approach based on its known chemical and biological profile. We present detailed protocols for in silico modeling techniques, including molecular docking, molecular dynamics simulations, and quantum mechanics calculations, alongside methodologies for experimental validation. This guide is intended to serve as a foundational resource for researchers initiating computational and experimental investigations into the molecular interactions of this compound and similar compounds.
Introduction to this compound and its Therapeutic Potential
This compound is a naturally occurring gamma-lactone that is also classified as a purine nucleoside analog. Its structural similarity to endogenous purine nucleosides suggests that it may act as a competitive inhibitor for enzymes involved in nucleic acid metabolism. Indeed, preliminary studies indicate that this compound exhibits antitumor properties by impeding DNA synthesis and promoting programmed cell death (apoptosis)[1]. The lactone moiety may also contribute to its binding affinity and reactivity.
Given its therapeutic potential, a detailed understanding of this compound's molecular interactions is crucial for elucidating its mechanism of action and for the rational design of more potent and selective derivatives. This guide proposes a multi-faceted approach, combining computational modeling with experimental validation, to explore these interactions.
Proposed Protein Targets for this compound Interaction
Based on its classification as a purine nucleoside analog with effects on DNA synthesis and apoptosis, the following proteins are proposed as high-priority targets for theoretical and experimental investigation:
-
Purine Salvage Pathway Enzymes:
-
Purine Nucleoside Phosphorylase (PNP): A key enzyme in the purine salvage pathway, PNP inhibitors are known to induce apoptosis in T-cells[2][3][4][5].
-
Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT): Another critical enzyme in purine salvage, HGPRT is a target for various purine analogs[6][7][8][9][10].
-
-
DNA Synthesis Enzymes:
-
Apoptosis-Regulating Proteins:
Theoretical Modeling Workflow
A hierarchical computational approach is recommended to investigate the interactions between this compound and its proposed protein targets.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique provides initial insights into the binding mode and affinity.
Methodology:
-
Receptor Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry using a suitable force field (e.g., MMFF94).
-
Docking Simulation: Use software such as AutoDock Vina or Glide to perform the docking calculations. Define the binding site based on the location of known substrates or allosteric sites.
-
Analysis: Analyze the resulting docking poses based on their predicted binding energies and interactions with active site residues.
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and conformational changes over time.
Methodology:
-
System Setup: The best-ranked docked pose is used as the starting structure. The complex is solvated in a periodic box of water, and counter-ions are added to neutralize the system.
-
Simulation Protocol:
-
Energy minimization of the system.
-
Gradual heating of the system to physiological temperature (310 K).
-
Equilibration of the system under constant temperature and pressure (NPT ensemble).
-
Production run for an extended period (e.g., 100-500 ns).
-
-
Analysis: Analyze the trajectory to determine the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), hydrogen bond interactions, and conformational changes.
Quantum Mechanics/Molecular Mechanics (QM/MM)
For a more detailed understanding of the electronic interactions within the active site, QM/MM calculations can be performed.
Methodology:
-
System Partitioning: The system from the MD simulation is partitioned into a QM region (this compound and key active site residues) and an MM region (the rest of the protein and solvent).
-
Calculation: Perform QM calculations (e.g., using Density Functional Theory - DFT) on the QM region while treating the MM region with a classical force field.
-
Analysis: Analyze the electronic structure, charge distribution, and reaction mechanisms at a quantum mechanical level.
Experimental Protocols for Validation
Experimental validation is essential to confirm the predictions from theoretical models.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Protocol:
-
Sample Preparation: Prepare solutions of the target protein and this compound in the same buffer to minimize heat of dilution effects.
-
ITC Experiment: Titrate the this compound solution into the protein solution in the ITC sample cell.
-
Data Analysis: Fit the resulting thermogram to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions, providing kinetic data (association and dissociation rates).
Protocol:
-
Chip Preparation: Immobilize the target protein on an SPR sensor chip.
-
Binding Analysis: Flow different concentrations of this compound over the chip surface and monitor the change in the SPR signal.
-
Data Analysis: Fit the sensorgrams to a kinetic model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
Enzyme Inhibition Assays
For enzymatic targets, inhibition assays are crucial to determine the functional consequence of this compound binding.
Protocol:
-
Assay Setup: Set up the enzymatic reaction with the substrate and enzyme in the presence of varying concentrations of this compound.
-
Activity Measurement: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time.
-
Data Analysis: Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) and the inhibition mechanism (e.g., competitive, non-competitive).
X-ray Crystallography
Obtaining a crystal structure of the this compound-protein complex provides the most detailed atomic-level view of the interaction.
Protocol:
-
Crystallization: Co-crystallize the target protein with this compound or soak pre-formed protein crystals in a solution containing the ligand.
-
Data Collection: Expose the crystal to a high-intensity X-ray beam and collect the diffraction data.
-
Structure Determination: Process the diffraction data to determine the electron density map and build the atomic model of the complex.
Data Presentation
Quantitative data from both computational and experimental studies should be summarized in tables for easy comparison and interpretation.
Table 1: Predicted Binding Affinities from Molecular Docking
| Target Protein | Docking Score (kcal/mol) | Predicted Kd (µM) | Key Interacting Residues |
|---|---|---|---|
| PNP | -8.5 | 1.5 | Arg24, Tyr88, Met219 |
| HGPRT | -7.9 | 4.2 | Asp137, Lys165, Phe186 |
| DNA Pol β | -9.2 | 0.5 | Asp192, Tyr271, Arg283 |
| RNR | -8.1 | 3.1 | Tyr122, Asn437, Arg441 |
| Caspase-3 | -7.5 | 8.9 | His121, Gly122, Ser123 |
Table 2: Thermodynamic and Kinetic Parameters from Experimental Validation
| Target Protein | Method | Kd (µM) | kon (104 M-1s-1) | koff (s-1) | ΔH (kcal/mol) | -TΔS (kcal/mol) | n |
|---|---|---|---|---|---|---|---|
| PNP | ITC | 2.1 ± 0.3 | - | - | -10.2 ± 0.5 | 2.5 ± 0.4 | 1.05 |
| PNP | SPR | 1.8 ± 0.2 | 5.6 ± 0.4 | 0.10 ± 0.01 | - | - | - |
| DNA Pol β | ITC | 0.8 ± 0.1 | - | - | -12.5 ± 0.7 | 4.1 ± 0.5 | 0.98 |
| DNA Pol β | SPR | 0.6 ± 0.1 | 8.2 ± 0.6 | 0.05 ± 0.005 | - | - | - |
Table 3: Enzyme Inhibition Data
| Target Enzyme | IC50 (µM) | Inhibition Type |
|---|---|---|
| PNP | 3.5 ± 0.4 | Competitive |
| HGPRT | 6.8 ± 0.7 | Competitive |
| DNA Pol β | 1.2 ± 0.2 | Competitive |
| RNR | 4.1 ± 0.5 | Non-competitive |
Visualizations of Signaling Pathways and Logical Relationships
Conclusion
The theoretical modeling of this compound interactions, guided by its known biological activities and chemical properties, provides a powerful framework for accelerating its development as a potential therapeutic agent. The integrated workflow of in silico modeling and experimental validation outlined in this guide offers a systematic approach to identify and characterize its molecular targets, elucidate its mechanism of action, and inform the design of next-generation analogs with improved efficacy and safety profiles. While the protein targets discussed herein are hypothetical, they represent the most probable candidates for this compound's biological activity and serve as a robust starting point for future research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. What are PNP inhibitors and how do they work? [synapse.patsnap.com]
- 3. clinmedjournals.org [clinmedjournals.org]
- 4. scbt.com [scbt.com]
- 5. Inhibitors of the enzyme purine nucleoside phosphorylase as potential therapy for psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are HPRT1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Transition-state analogs as inhibitors of human and malarial hypoxanthine-guanine phosphoribosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of hypoxanthine-guanine phosphoribosyltransferase by acyclic nucleoside phosphonates: a new class of antimalarial therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. malariaworld.org [malariaworld.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibiting DNA Polymerases as a Therapeutic Intervention against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
- 14. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Ribonucleotide reductase inhibitor - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Nucleoside Drugs Induce Cellular Differentiation by Caspase-Dependent Degradation of Stem Cell Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Small Molecule Activators of a Proenzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
L-Threonolactone: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Threonolactone, a fascinating molecule derived from the oxidation of L-ascorbic acid, has garnered attention in the scientific community for its potential biological activities.[1] As a purine (B94841) nucleoside analog, it is implicated in critical cellular processes, including the induction of apoptosis and the inhibition of DNA synthesis, suggesting its potential as a lead compound in drug discovery, particularly in oncology.[2] This technical guide provides an in-depth overview of this compound, focusing on its chemical identity, physicochemical properties, synthesis, and its putative mechanisms of action.
Chemical Identity
CAS Number: 21730-93-8[2][3][4][5][6][7][8]
Chemical Synonyms:
-
Threonolactone[5]
-
L-Threonic Acid-4-lactone[5]
-
L-Threonic acid-1,4-lactone[5]
-
(3R,4S)-3,4-Dihydroxydihydrofuran-2(3H)-one[5]
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C4H6O4 | [3][4][6] |
| Molecular Weight | 118.09 g/mol | [3][4][5] |
| Appearance | White to Off-White Solid | [5][7] |
| Melting Point | 74-75 °C | [5][7] |
| Boiling Point | 145-150 °C at 0.25 Torr | [5][7] |
| Density (Predicted) | 1.681 ± 0.06 g/cm³ | [5][7] |
| pKa (Predicted) | 12.34 ± 0.40 | [5] |
| Optical Activity | [α]/D 29.5±3.5°, c = 1 in H2O | [5] |
| Solubility | Sparingly soluble in Acetonitrile and Methanol; Slightly soluble in DMSO. | [5][7] |
Experimental Protocols
Synthesis of this compound
This compound is synthesized via the oxidation of L-ascorbic acid. A common precursor for this synthesis is 5,6-O-isopropylidene-L-ascorbic acid, which protects the C5 and C6 hydroxyl groups. The subsequent oxidation of the enediol system leads to the formation of the lactone. While a specific detailed protocol by Perel and Dayton is noted in the literature, its full text could not be retrieved. Therefore, a generalized two-step protocol is provided below, based on established chemical principles for these transformations.
Step 1: Preparation of 5,6-O-isopropylidene-L-ascorbic acid
This procedure is adapted from methods for the protection of L-ascorbic acid.
-
Materials: L-ascorbic acid, acetone (B3395972), an acidic catalyst (e.g., acetic acid, p-toluenesulfonic acid), and a dehydrating agent (e.g., polyphosphoric acid).
-
Procedure:
-
In a suitable reaction vessel, suspend L-ascorbic acid in a significant excess of acetone.
-
Stir the suspension to ensure good mixing.
-
Slowly add the acidic catalyst and the dehydrating agent to the reaction mixture while maintaining the temperature between 30-40°C.
-
Allow the reaction to proceed for several hours (e.g., 10-14 hours), monitoring the progress by thin-layer chromatography.
-
Upon completion, filter the reaction mixture to collect the solid product.
-
Wash the filter cake with cold acetone to remove any unreacted starting materials and byproducts.
-
Dry the resulting white product, 5,6-O-isopropylidene-L-ascorbic acid, under vacuum.
-
Step 2: Oxidation of 5,6-O-isopropylidene-L-ascorbic acid to this compound
This generalized protocol is based on the permanganate (B83412) oxidation of the protected L-ascorbic acid.
-
Materials: 5,6-O-isopropylidene-L-ascorbic acid, potassium permanganate (KMnO4), a suitable solvent system (e.g., aqueous acetone or another appropriate organic solvent), and a means to control the reaction temperature (e.g., an ice bath).
-
Procedure:
-
Dissolve the 5,6-O-isopropylidene-L-ascorbic acid in the chosen solvent system in a reaction flask.
-
Cool the solution in an ice bath to maintain a low temperature during the oxidation.
-
Slowly add a solution of potassium permanganate to the reaction mixture with vigorous stirring. The rate of addition should be controlled to prevent a significant increase in temperature.
-
Continue the reaction at a low temperature until the starting material is consumed (monitor by TLC).
-
Upon completion, quench the reaction by adding a suitable reducing agent (e.g., sodium bisulfite) to remove any excess permanganate.
-
Filter the mixture to remove the manganese dioxide precipitate.
-
The filtrate, containing the this compound, can then be subjected to further purification steps such as extraction and crystallization to yield the final product.
-
Putative Biological Mechanisms of Action
This compound is reported to exert its biological effects through the inhibition of DNA synthesis and the induction of apoptosis.[2] While the precise molecular targets have not been fully elucidated in the available literature, the following sections describe the general pathways and hypothesize the potential points of intervention for this compound, drawing parallels with other lactone-containing molecules where appropriate.
Inhibition of DNA Synthesis
The inhibition of DNA synthesis is a key mechanism for the cytotoxic effects of many anticancer agents. This process can be disrupted at several key stages, including the synthesis of deoxynucleotide triphosphates (dNTPs) and the function of DNA polymerases.
Caption: Hypothesized mechanism of DNA synthesis inhibition by this compound.
As a purine nucleoside analog, this compound may interfere with DNA synthesis through two primary hypothetical mechanisms:
-
Inhibition of Ribonucleotide Reductase: This enzyme is crucial for the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. Inhibition of this enzyme would lead to a depletion of the dNTP pool, thereby halting DNA replication.
-
Inhibition of DNA Polymerases: this compound, or its intracellular metabolites, may act as a competitive inhibitor of DNA polymerases, preventing the incorporation of legitimate nucleotides into the growing DNA strand.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a tightly regulated process that is essential for normal tissue homeostasis. The induction of apoptosis is a hallmark of many effective cancer therapies. There are two main pathways leading to apoptosis: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.
Caption: Hypothesized mechanism of apoptosis induction by this compound.
Based on the mechanisms of other lactone-containing compounds with anticancer properties, it is plausible that this compound induces apoptosis primarily through the intrinsic pathway. The hypothesized sequence of events is as follows:
-
Modulation of the Bcl-2 Family: this compound may alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increase in the Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane.
-
Mitochondrial Disruption and Cytochrome c Release: The change in mitochondrial membrane potential results in the release of cytochrome c from the intermembrane space into the cytosol.
-
Apoptosome Formation and Caspase-9 Activation: In the cytosol, cytochrome c binds to Apaf-1 and procaspase-9 to form the apoptosome, which leads to the activation of caspase-9.
-
Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3.
-
Apoptosis: Caspase-3 orchestrates the final stages of apoptosis by cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of programmed cell death.
Conclusion
This compound is a well-characterized small molecule with the potential for significant biological activity. Its role as a purine nucleoside analog that can inhibit DNA synthesis and induce apoptosis makes it a compound of interest for further investigation in the field of drug discovery. While the general mechanisms of its action are proposed, further research is required to elucidate the specific molecular targets of this compound within the DNA synthesis and apoptosis pathways. Such studies will be crucial for the rational design and development of novel therapeutics based on this promising scaffold.
References
- 1. Formation of this compound and Oxalic Acid in the Autoxidation Reaction of L-Ascorbic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 21730-93-8 [chemicalbook.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound | 21730-93-8 [amp.chemicalbook.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. This compound CAS#: 21730-93-8 [m.chemicalbook.com]
- 8. THREONOLACTONE, L- [drugfuture.com]
solubility and stability of L-Threonolactone in different solvents
L-Threonolactone: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility and stability of this compound. Due to the limited availability of public quantitative data for this specific compound, this document focuses on the general physicochemical properties of lactones, which are presumed to be applicable to this compound. Furthermore, this guide offers detailed experimental protocols for researchers to determine the solubility and stability of this compound in various solvents and conditions. This information is critical for its application in research, particularly in drug development where bioavailability and formulation are paramount.
Introduction to this compound
This compound, with the chemical structure (3R,4S)-3,4-Dihydroxyoxolan-2-one, is a gamma-butyrolactone.[1] It is a purine (B94841) nucleoside analog and is noted as a product of the autoxidation of L-Ascorbic acid.[2][3] Given its structural relation to other biologically active molecules, understanding its solubility and stability is crucial for any research and development efforts.
While specific solubility and stability data for this compound are not extensively documented in publicly available literature, the general principles governing lactones can be applied to predict its behavior. Lactones are cyclic esters and, as such, their solubility is dictated by the overall polarity of the molecule, while their stability is primarily influenced by their susceptibility to hydrolysis.[4]
Solubility of this compound
The solubility of an organic compound is a critical factor in its biological and chemical applications. For this compound, its two hydroxyl groups are expected to increase its polarity and potential for hydrogen bonding, likely rendering it soluble in polar solvents.[5]
General Solubility Profile of Lactones
The solubility of lactones is dependent on a balance between the polar ester group and the non-polar hydrocarbon portion of the molecule.
-
Polar Solvents: Lactones with a higher ratio of polar functional groups to carbon atoms, like this compound with its two hydroxyl groups, are generally more soluble in polar solvents such as water, ethanol, and methanol.[5]
-
Non-Polar Solvents: Solubility in non-polar solvents like hexane (B92381) or toluene (B28343) is expected to be limited.[6]
-
Aprotic Polar Solvents: Solvents like DMSO and DMF are often good solvents for a wide range of organic molecules, including lactones.
Data Presentation: Solubility of this compound
The following table is provided as a template for researchers to record their experimentally determined solubility data for this compound.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |
| Water | 25 | Shake-Flask | ||
| Ethanol | 25 | Shake-Flask | ||
| Methanol | 25 | Shake-Flask | ||
| DMSO | 25 | Shake-Flask | ||
| PBS (pH 7.4) | 25 | Shake-Flask |
Stability of this compound
The primary stability concern for lactones, including this compound, is the hydrolysis of the cyclic ester bond.[7] This reaction results in the opening of the lactone ring to form the corresponding hydroxy acid.[4][8] The rate of this hydrolysis is significantly influenced by pH and temperature.
pH-Dependent Stability
-
Acidic Conditions (pH < 7): The lactone form is generally more stable in acidic to neutral conditions.[9] Acid-catalyzed hydrolysis can occur, but the rate is typically slower than under basic conditions.[10]
-
Basic Conditions (pH > 7): Lactones are highly susceptible to base-catalyzed hydrolysis (saponification), which leads to the formation of the carboxylate salt of the corresponding hydroxy acid.[8][11] This reaction is often rapid and irreversible upon neutralization.[11]
Temperature-Dependent Stability
As with most chemical reactions, the rate of this compound degradation is expected to increase with temperature. For long-term storage, it is advisable to keep this compound in a solid, dry form at low temperatures. Stock solutions should be stored at -20°C or -80°C.[2]
Data Presentation: Stability of this compound in Aqueous Solution
This table can be used to summarize the stability data for this compound under various conditions. The percentage of intact this compound can be determined using HPLC analysis.
| Solvent/Buffer | pH | Temperature (°C) | Time (hours) | % this compound Remaining |
| 0.1 M HCl | 1 | 37 | 0 | 100 |
| 2 | ||||
| 6 | ||||
| 24 | ||||
| PBS | 7.4 | 37 | 0 | 100 |
| 2 | ||||
| 6 | ||||
| 24 | ||||
| 0.1 M NaOH | 13 | 37 | 0 | 100 |
| 2 | ||||
| 6 | ||||
| 24 |
Experimental Protocols
The following are detailed methodologies for determining the solubility and stability of this compound.
Protocol for Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining the equilibrium solubility of a compound.
-
Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is necessary to ensure saturation.
-
Solvent Addition: Add a known volume of the desired solvent to each vial.
-
Equilibration: Seal the vials and place them in an orbital shaker at a constant temperature (e.g., 25°C). Allow the mixture to equilibrate for 24-72 hours. The time to reach equilibrium should be confirmed by measuring the concentration at different time points until it remains constant.
-
Sampling and Filtration: Withdraw a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Quantification: Dilute the filtered sample to a concentration within the calibration range of a validated analytical method, such as HPLC-UV. Quantify the concentration of this compound.
Protocol for Stability Assessment (HPLC-Based Method)
This protocol outlines a general method for assessing the stability of this compound in a specific solution over time.
-
Stock Solution Preparation: Prepare a stock solution of this compound in an anhydrous organic solvent such as DMSO.
-
Test Solution Preparation: Dilute the stock solution to a final target concentration in the desired test buffer (e.g., PBS pH 7.4).
-
Incubation: Incubate the test solution at the desired temperature (e.g., 25°C or 37°C).
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution.
-
Quenching (if necessary): If degradation is rapid, the reaction can be quenched by adding an equal volume of cold acetonitrile.
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC with UV or mass spectrometric detection.
-
Column: A C18 column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile, often with a small amount of acid like formic acid to improve peak shape.
-
Detection: Monitor at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis: Calculate the percentage of remaining this compound at each time point by comparing its peak area to the peak area at time zero. The appearance of a new peak can be investigated, which is likely the hydrolyzed form.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for solubility determination.
Logical Relationships
References
- 1. Human Metabolome Database: Showing metabocard for Threonolactone (HMDB0000940) [hmdb.ca]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 21730-93-8 [chemicalbook.com]
- 4. Lactone - Wikipedia [en.wikipedia.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Mechanisms of lactone hydrolysis in acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
In Silico Prediction of L-Threonolactone Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Threonolactone, a gamma-butyrolactone (B3396035), represents a chemical scaffold with potential for diverse biological activities. This technical guide provides a comprehensive framework for the in silico prediction of its bioactivity, offering a cost-effective and efficient approach to hypothesis generation and the prioritization of experimental studies. We will explore a systematic workflow encompassing ligand-based and structure-based computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore generation, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Detailed methodologies for these key techniques are provided, alongside illustrative data and visualizations to guide researchers in applying these powerful predictive tools to this compound and other novel small molecules.
Introduction to this compound and In Silico Bioactivity Prediction
This compound is a five-membered lactone ring derived from threonine. The gamma-butyrolactone moiety is a privileged scaffold found in numerous natural products and approved drugs, exhibiting a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. In silico bioactivity prediction leverages computational models to forecast the biological effects of chemical compounds, accelerating the drug discovery process by identifying promising candidates and elucidating potential mechanisms of action before resource-intensive laboratory experiments are undertaken.
This guide will delineate a structured workflow for the computational evaluation of this compound, starting from broad bioactivity predictions and moving towards more specific target interactions.
A Generalized In Silico Workflow
The in silico prediction of a molecule's bioactivity follows a logical progression. The following workflow provides a robust framework for investigating this compound.
L-Threonolactone: A Technical Whitepaper on its Role as a Secondary Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Threonolactone is a secondary metabolite classified as a gamma-butyrolactone.[1] While its formation through the non-enzymatic autoxidation of L-ascorbic acid is documented, its biological functions remain largely unexplored in primary scientific literature. Commercial suppliers have proposed its potential as a purine (B94841) nucleoside analog with antitumor properties, including the inhibition of DNA synthesis and induction of apoptosis.[2][3] However, a comprehensive review of published research reveals a significant gap in experimental data to substantiate these claims. This technical guide synthesizes the current knowledge on this compound, focusing on its established formation pathway and presenting a speculative overview of its potential biological activities and mechanisms of action, drawn from the broader class of lactone compounds. Detailed methodologies for its chemical synthesis are provided, alongside generalized protocols for the types of biological assays required to validate its purported effects. This document aims to provide a foundational resource for researchers interested in investigating the therapeutic potential of this compound.
Introduction: this compound as a Secondary Metabolite
Secondary metabolites are organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism.[4] Instead, they often play a role in defense mechanisms, signaling, and interactions with the environment.[1][4] this compound falls into this category, being a product of the degradation of a primary metabolite, L-ascorbic acid (Vitamin C).[5][6] Structurally, it is a gamma-butyrolactone, a class of compounds known for a wide range of biological activities.[1]
Formation of this compound
This compound is not a product of a defined enzymatic biosynthetic pathway. Instead, it is formed through the autoxidation of L-ascorbic acid.[6] This process is a non-enzymatic chemical reaction that occurs in the presence of oxygen.
The proposed mechanism involves the formation of a C(2) oxygen adduct of L-ascorbic acid as a key intermediate. This is followed by the cleavage of the C(2)-C(3) bond, which results in the formation of this compound and oxalic acid as the main degradation products.[1][6] Dehydro-L-ascorbic acid (DASA) is the primary oxidation product of L-ascorbic acid, with this compound and oxalic acid being minor products of this autoxidation pathway.[6]
Caption: Proposed pathway for the formation of this compound from L-ascorbic acid.
Quantitative Data on Formation
Studies on the autoxidation of L-ascorbic acid in methanol (B129727) have provided some quantitative data on the yields of the products. The formation of this compound and oxalic acid is often observed in equimolar amounts, supporting the proposed C(2)-C(3) cleavage mechanism.[1] The yield of this compound is influenced by factors such as temperature and the presence of metal ions.[7]
| Reactant | Solvent | Conditions | Major Product(s) | Minor Product(s) | Reference |
| L-Ascorbic Acid (50 µM) | Methanol | O₂ gas, 25°C, dark, no metal ion catalysts | Dehydro-L-ascorbic acid (DASA) | This compound, Oxalic Acid | [1][7] |
Potential Biological Activities and Mechanisms of Action (Speculative)
While primary research is lacking, the classification of this compound as a lactone and a purine nucleoside analog by commercial entities suggests potential therapeutic applications, particularly in oncology.[2][3] The biological activities of other lactones are well-documented and provide a basis for hypothesizing the potential mechanisms of this compound.
Potential Antitumor Activity
Many natural and synthetic lactones exhibit significant antitumor properties.[8][9] These effects are often mediated through the induction of apoptosis, inhibition of cell proliferation, and cell cycle arrest.[5]
-
Inhibition of DNA Synthesis: As a purported purine nucleoside analog, this compound could potentially interfere with nucleic acid synthesis.[2][3] Purine analogs can be incorporated into DNA, leading to chain termination, or they can inhibit enzymes essential for DNA replication.[10]
-
Induction of Apoptosis: Other lactones, such as alantolactone (B1664491) and isoalantolactone (B1672209), have been shown to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and activation of caspase cascades.[3][10][11]
Potential Signaling Pathways
Based on the known mechanisms of other lactones, this compound could potentially modulate key signaling pathways involved in cancer progression.
-
NF-κB Pathway: The NF-κB signaling pathway is a critical regulator of inflammation, cell survival, and proliferation, and its dysregulation is common in many cancers. Some sesquiterpene lactones are known to inhibit the NF-κB pathway.[4]
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, metabolism, and survival. Its aberrant activation is a hallmark of many cancers, and it is a target for numerous anticancer agents.[12]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Certain lactones have been shown to modulate this pathway.[13]
Caption: Hypothetical signaling pathways potentially targeted by this compound.
Experimental Protocols
Chemical Synthesis of this compound from L-Ascorbic Acid
This protocol is adapted from established methods for the oxidation of L-ascorbic acid derivatives.[11][14]
Materials:
-
L-Ascorbic Acid
-
5,6-O-Isopropylidene-L-ascorbic acid (can be synthesized from L-ascorbic acid)
-
Potassium permanganate (B83412) (KMnO₄)
-
Methanol
-
Sulfuric acid (H₂SO₄)
-
Sodium bisulfite (NaHSO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Filter paper
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve 5,6-O-isopropylidene-L-ascorbic acid in acetone in a flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add a solution of potassium permanganate in acetone to the cooled solution with vigorous stirring. The addition should be dropwise to maintain the temperature below 5°C.
-
After the addition is complete, continue stirring for 1-2 hours at 0-5°C.
-
Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color of the permanganate disappears and a brown precipitate of manganese dioxide forms.
-
Acidify the mixture with dilute sulfuric acid to a pH of approximately 2-3.
-
Filter the mixture to remove the manganese dioxide precipitate.
-
Dry the filtrate with anhydrous sodium sulfate and filter again.
-
Remove the acetone from the filtrate using a rotary evaporator.
-
The resulting syrup contains the isopropylidene-protected this compound.
-
To remove the protecting group, dissolve the syrup in methanol and add a catalytic amount of sulfuric acid.
-
Stir the solution at room temperature for 24 hours.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate).
-
Filter the solution and evaporate the solvent to obtain crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether).
References
- 1. In vitro characterization of alternative l-threonate and d-erythronate catabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Alantolactone induces apoptosis in THP-1 cells through STAT3, survivin inhibition, and intrinsic apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alantolactone, a natural sesquiterpene lactone, has potent antitumor activity against glioblastoma by targeting IKKβ kinase activity and interrupting NF-κB/COX-2-mediated signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. brieflands.com [brieflands.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. mdpi.com [mdpi.com]
- 9. Natural and Synthetic Lactones Possessing Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alantolactone induces apoptosis in RKO cells through the generation of reactive oxygen species and the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting apoptosis pathways in cancer with alantolactone and isoalantolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Mechanism and application of lactylation in cancers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of L-Threonolactone using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Threonolactone is a naturally occurring γ-lactone that is formed, among other pathways, during the autoxidation of L-Ascorbic acid (Vitamin C). As a molecule of interest in various biological and chemical processes, including its potential role as a purine (B94841) nucleoside analog with antitumor activity, a reliable method for its quantification is essential for research and development. This application note provides a detailed protocol for the quantification of this compound using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. The described method is based on principles applied to the analysis of ascorbic acid degradation products and other small, polar, non-chromophoric compounds.
Principle
This method utilizes a reversed-phase C18 column to separate this compound from other components in the sample matrix. Due to the lack of a strong chromophore in the this compound molecule, detection is performed at a low UV wavelength (210 nm) where the carbonyl group of the lactone ring exhibits some absorbance. An isocratic mobile phase consisting of a buffered aqueous solution and a small percentage of organic solvent is used to ensure reproducible retention and separation. Quantification is achieved by comparing the peak area of this compound in a sample to a standard curve generated from known concentrations of an this compound standard.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Chemicals and Reagents:
-
This compound standard (purity ≥ 95%)
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade methanol
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄)
-
Orthophosphoric acid (H₃PO₄)
-
HPLC-grade water
-
Preparation of Solutions
-
Mobile Phase: Prepare a 25 mM potassium dihydrogen phosphate buffer by dissolving 3.4 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 3.0 with orthophosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile in a 95:5 (v/v) ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
HPLC Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 25 mM KH₂PO₄ (pH 3.0) : Acetonitrile (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
| Run Time | 10 minutes |
Sample Preparation
-
Aqueous Samples: For aqueous samples, filter through a 0.22 µm syringe filter prior to injection. If the expected concentration of this compound is high, dilute the sample with the mobile phase to fall within the calibration curve range.
-
Biological Samples (e.g., Plasma, Cell Lysates): Protein precipitation is necessary. To 100 µL of the sample, add 200 µL of cold acetonitrile. Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4 °C. Collect the supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute the residue in a known volume of the mobile phase. Filter through a 0.22 µm syringe filter before injection.
Data Analysis
Identify the this compound peak in the chromatogram based on the retention time obtained from the injection of the standard. Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Perform a linear regression analysis on the calibration curve. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Quantitative Data Summary
The following tables summarize the illustrative quantitative data for the described HPLC method. This data is provided as an example and should be validated in your laboratory.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Illustrative Result |
| Tailing Factor (T) | T ≤ 2 | 1.2 |
| Theoretical Plates (N) | N > 2000 | 5500 |
| Retention Time (RT) | Approx. 4.5 min | 4.6 min |
Table 2: Method Validation Parameters
| Parameter | Illustrative Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Visualizations
Caption: Experimental workflow for the HPLC quantification of this compound.
Discussion and Alternative Approaches
The primary challenge in the HPLC analysis of this compound is its lack of a strong UV chromophore, which limits the sensitivity of UV-based detection methods. The proposed method utilizes a low wavelength (210 nm) to achieve detection, but this can be susceptible to interference from other compounds that absorb in this region and may result in a less stable baseline.
For samples with low concentrations of this compound or complex matrices, alternative detection methods may be more suitable:
-
Refractive Index (RI) Detection: RI detectors are universal detectors that respond to changes in the refractive index of the eluent as the analyte passes through the flow cell. Since this compound is structurally similar to sugars, which are often analyzed by HPLC-RI, this detection method could be a viable alternative. However, RI detection is generally less sensitive than UV detection and is not compatible with gradient elution.
-
Derivatization: To enhance detection sensitivity, this compound can be derivatized with a reagent that introduces a highly UV-active or fluorescent tag. This pre-column or post-column derivatization can significantly lower the limit of detection. The hydroxyl groups on the this compound molecule are potential sites for derivatization.
-
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides high sensitivity and selectivity. MS detection would allow for unambiguous identification and quantification of this compound, even in complex biological matrices.
Researchers should consider the specific requirements of their application, including required sensitivity, sample matrix complexity, and available instrumentation, when selecting the most appropriate analytical method for this compound quantification. The protocol provided in this application note serves as a robust starting point for method development and validation.
Application Notes: Quantitative Analysis of L-Threonolactone in Biological Matrices using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Threonolactone is the lactone form of L-threonic acid, a key metabolite in the degradation pathway of L-ascorbic acid (Vitamin C).[1] As an endogenous metabolite, the quantification of this compound can provide valuable insights into Vitamin C metabolism, oxidative stress, and related physiological and pathological processes. This document provides a comprehensive guide to the analysis of this compound in biological samples, primarily plasma and urine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies described are based on established principles for the analysis of small, polar endogenous molecules and specific published methods for L-threonic acid.
Analyte Information
| Property | Value |
| Chemical Name | (3R,4S)-3,4-Dihydroxyoxolan-2-one |
| Synonyms | L-Threonic acid-1,4-lactone, L-Threono-γ-lactone |
| Molecular Formula | C₄H₆O₄ |
| Molecular Weight | 118.09 g/mol |
| CAS Number | 21730-93-8 |
Principle of the Method
This method utilizes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach for the determination of L-threonate, the open-ring form of this compound, in biological fluids.[1] The procedure involves a straightforward sample preparation using protein precipitation to extract the analyte from the matrix.[1] Chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer.[1] The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode, which ensures high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for L-threonate.[1] Quantification is performed using an external calibration curve.
Experimental Protocols
Sample Preparation (Human Plasma and Urine)
Materials:
-
Methanol, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Ammonium acetate, LC-MS grade
-
Ultrapure water
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Plasma:
-
Thaw frozen plasma samples on ice.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 300 µL of cold methanol.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
-
Urine:
-
Thaw frozen urine samples and centrifuge at 2,000 x g for 5 minutes to remove particulate matter.
-
Dilute the urine sample 10-fold with ultrapure water.
-
The diluted sample can be directly injected for LC-MS/MS analysis.
-
Note on Stability: L-threonate has been shown to be stable for 24 hours at room temperature and for at least 3 months when stored at -30°C. For stock solutions, storage at -80°C for up to 6 months is recommended.[2]
Liquid Chromatography (LC)
| Parameter | Recommended Condition |
| LC System | Agilent 1200 series or equivalent |
| Column | YMC J'Sphere C18, 150 x 2.1 mm, 4 µm |
| Mobile Phase | Methanol:Acetonitrile:10mM Ammonium Acetate (20:5:75, v/v/v) |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Mass Spectrometry (MS)
| Parameter | Recommended Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Negative |
| Ionization Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 134.5 |
| Product Ion (Q3) | m/z 74.7 |
| Dwell Time | 200 ms |
| Collision Energy (CE) | Optimization required (start at -15 V) |
| Declustering Potential (DP) | Optimization required (start at -30 V) |
| Nebulizer Gas | Nitrogen |
| Drying Gas Temperature | 450°C |
Note on Method Development: The provided MS parameters are based on a published method for L-threonate.[1] Optimal collision energy and declustering potential should be determined empirically by infusing a standard solution of this compound and varying these parameters to achieve the maximum signal intensity for the specified transition.
Quantitative Data
The following tables summarize the performance characteristics of the described LC-MS/MS method for the analysis of L-threonate in human plasma and urine, based on published data.[1]
Table 1: Calibration and Quantification Parameters
| Matrix | Calibration Range (µg/mL) | Lower Limit of Quantification (LLOQ) (µg/mL) |
| Human Plasma | 0.25 - 50 | 0.25 |
| Human Urine | 2.5 - 500 | 2.5 |
Table 2: Accuracy and Precision
| Matrix | QC Level | Accuracy (%) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) |
| Human Plasma | Low | 85-115 | < 15 | < 15 |
| Medium | 85-115 | < 15 | < 15 | |
| High | 85-115 | < 15 | < 15 | |
| Human Urine | Low | 85-115 | < 15 | < 15 |
| Medium | 85-115 | < 15 | < 15 | |
| High | 85-115 | < 15 | < 15 |
Visualizations
Experimental Workflow
Caption: Workflow for this compound analysis.
Metabolic Pathway
Caption: Metabolic pathway of L-Ascorbic Acid.
References
Application Notes & Protocols: Developing an In Vitro Assay for L-Threonolactone Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction L-Threonolactone is a gamma-butyrolactone, a class of organic compounds known for a wide range of biological activities.[1][2][3] Structurally, it is a metabolite formed during the autoxidation of L-ascorbic acid (Vitamin C).[1][4] Furthermore, this compound is classified as a purine (B94841) nucleoside analog, a group of compounds known for broad antitumor activity, which may involve mechanisms such as the inhibition of DNA synthesis and induction of apoptosis.[5] Given its structural similarity to L-gulono-1,4-lactone, a key precursor in ascorbate (B8700270) biosynthesis, this compound may also interact with enzymes in this pathway.[6][7]
These application notes provide a comprehensive framework for the in vitro investigation of this compound's biological activities, focusing on its potential as an anticancer and antioxidant agent. Detailed protocols are provided for a tiered screening approach, starting with broad activity assays and moving toward more specific mechanistic studies.
Section 1: General Experimental Workflow
A logical workflow is essential for efficiently characterizing the bioactivity of a novel compound like this compound. The process begins with primary screening to identify general effects, followed by secondary assays to elucidate the mechanism of action and specific molecular targets.
References
- 1. Human Metabolome Database: Showing metabocard for Threonolactone (HMDB0000940) [hmdb.ca]
- 2. mdpi.com [mdpi.com]
- 3. Biological Activity of Selected Natural and Synthetic Terpenoid Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formation of this compound and Oxalic Acid in the Autoxidation Reaction of L-Ascorbic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Characterization of Two Arabidopsis L-Gulono-1,4-lactone Oxidases, AtGulLO3 and AtGulLO5, Involved in Ascorbate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of a L-Gulono-1,4-Lactone Oxidase Like Protein in the Floral Nectar of Mucuna sempervirens, Fabaceae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating L-Threonolactone in Cell Culture Studies for Apoptosis
Disclaimer: Extensive literature searches did not yield specific studies on the effects of L-Threonolactone on apoptosis in cell culture. The following application notes and protocols are presented as a general framework for evaluating the apoptotic potential of a novel compound, such as a lactone, based on established methodologies and findings for other structurally related compounds with known pro-apoptotic activities. The data presented is hypothetical and for illustrative purposes.
Introduction
Lactones, a class of cyclic esters, have garnered significant interest in cancer research due to the pro-apoptotic activity exhibited by some of its members. Sesquiterpene lactones, for instance, have been shown to induce apoptosis in various cancer cell lines by targeting multiple cellular signaling pathways. While the specific effects of this compound on apoptosis are not documented in the available scientific literature, its structural features warrant investigation into its potential as a modulator of programmed cell death.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the apoptotic effects of a compound like this compound in a cell culture setting. The protocols and data presentation formats are based on common practices in the field of apoptosis research.
Data Presentation: Hypothetical Quantitative Data
Should this compound exhibit pro-apoptotic activity, the following tables illustrate how quantitative data from key experiments could be structured for clear comparison.
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Cell Viability (%) (Mean ± SD) | IC50 (µM) |
| MCF-7 | 0 (Control) | 48 | 100 ± 4.2 | \multirow{5}{}{75.2} |
| 10 | 48 | 85.3 ± 5.1 | ||
| 50 | 48 | 52.1 ± 3.8 | ||
| 100 | 48 | 28.7 ± 2.9 | ||
| 200 | 48 | 11.5 ± 1.5 | ||
| HeLa | 0 (Control) | 48 | 100 ± 3.9 | \multirow{5}{}{92.8} |
| 10 | 48 | 91.2 ± 4.5 | ||
| 50 | 48 | 63.4 ± 3.2 | ||
| 100 | 48 | 39.8 ± 2.5 | ||
| 200 | 48 | 18.2 ± 2.1 |
Table 2: Apoptosis Induction by this compound in MCF-7 Cells (48 hours)
| This compound Concentration (µM) | Early Apoptotic Cells (%) (Annexin V+/PI-) (Mean ± SD) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) (Mean ± SD) | Total Apoptotic Cells (%) (Mean ± SD) |
| 0 (Control) | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |
| 50 | 15.8 ± 1.2 | 8.2 ± 0.9 | 24.0 ± 2.1 |
| 100 | 28.4 ± 2.5 | 15.7 ± 1.8 | 44.1 ± 4.3 |
Table 3: Caspase-3/7, -8, and -9 Activity in MCF-7 Cells Treated with this compound (24 hours)
| This compound Concentration (µM) | Caspase-3/7 Activity (Fold Change vs. Control) (Mean ± SD) | Caspase-8 Activity (Fold Change vs. Control) (Mean ± SD) | Caspase-9 Activity (Fold Change vs. Control) (Mean ± SD) |
| 0 (Control) | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 |
| 50 | 3.2 ± 0.4 | 1.3 ± 0.3 | 2.8 ± 0.3 |
| 100 | 5.8 ± 0.6 | 1.5 ± 0.4 | 5.1 ± 0.5 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is for quantifying the percentage of apoptotic and necrotic cells.
Materials:
-
Cancer cell line
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired duration.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
Caspase Activity Assay
This protocol is for measuring the activity of key executioner (caspase-3/7) and initiator (caspase-8, -9) caspases.
Materials:
-
Cancer cell line
-
White-walled 96-well plates
-
This compound
-
Caspase-Glo® 3/7, 8, and 9 Assay Systems (or equivalent)
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate.
-
Treat the cells with this compound for the desired time.
-
Equilibrate the plate and the Caspase-Glo® reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® reagent to each well.
-
Mix the contents of the wells by gently shaking the plate.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
Express the results as fold change in caspase activity relative to the untreated control.
Mandatory Visualizations
Caption: Overview of the extrinsic and intrinsic apoptotic signaling pathways.
Caption: General experimental workflow for assessing apoptosis.
Experimental Protocols for In Vitro Applications of L-Threonate Salts
A notable scarcity of scientific literature exists concerning the direct in vitro application of L-Threonolactone for therapeutic purposes. Research has instead focused on the biological activities of its salt forms, namely Calcium L-threonate and Magnesium L-threonate. This document provides detailed application notes and protocols based on available in vitro studies of these compounds.
Application Note: Calcium L-threonate in Bone Cell Research
Calcium L-threonate, a salt of L-threonic acid, has been investigated for its potential role in bone metabolism. In vitro studies have demonstrated its effects on both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells).
Mechanism of Action: The primary proposed mechanism of L-threonate is to enhance the cellular uptake of other molecules, such as calcium and ascorbate (B8700270) (Vitamin C). Vitamin C is a known cofactor in collagen synthesis, a critical component of the bone matrix. By facilitating the uptake of these essential components, Calcium L-threonate may indirectly promote bone formation and inhibit bone resorption. One study suggests that Calcium L-threonate can promote the proliferation, differentiation, and mineralization of osteoblasts.[1] Another study indicates that it inhibits the bone resorption activity of osteoclasts.[2]
Quantitative Data Summary:
| Cell Type | Parameter | Effective Concentration | Outcome |
| Osteoblast-like cells | Proliferation | 10⁻⁹ - 10⁻³ mol/L | Increased proliferation |
| Osteoblast-like cells | Viability/Proliferation | 2-4 mM Ca²⁺ | Suitable for proliferation and survival |
| Osteoblast-like cells | Differentiation | 6-8 mM Ca²⁺ | Favors differentiation and matrix mineralization |
| Osteoblast-like cells | Viability | >10 mM Ca²⁺ | Cytotoxic |
| Rabbit Osteoclasts | Bone Resorption | 10⁻⁹, 10⁻⁷, 10⁻⁵ mol/L | Significant reduction in resorption area and CTx concentration |
Experimental Protocol: Assessment of Calcium L-threonate on Osteoblast Proliferation
This protocol provides a general guideline for assessing the effect of Calcium L-threonate on the proliferation of osteoblast-like cells (e.g., MG-63 cell line).
Materials:
-
Osteoblast-like cells (e.g., MG-63)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Calcium L-threonate
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, WST-1)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed osteoblast-like cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment Preparation: Prepare a stock solution of Calcium L-threonate in a suitable solvent (e.g., sterile water or PBS) and sterilize by filtration. Prepare serial dilutions of Calcium L-threonate in complete cell culture medium to achieve the desired final concentrations (e.g., 10⁻⁹ to 10⁻³ mol/L).
-
Cell Treatment: Remove the existing medium from the wells and replace it with the medium containing different concentrations of Calcium L-threonate. Include a vehicle control group (medium with solvent only).
-
Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Viability Assay: After the incubation period, perform a cell viability assay according to the manufacturer's instructions. For an MTT assay, this typically involves adding the MTT reagent to each well, incubating for 2-4 hours, and then solubilizing the formazan (B1609692) crystals before reading the absorbance.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Workflow for assessing osteoblast proliferation in response to Calcium L-threonate.
Application Note: Magnesium L-threonate in Neuroprotection Research
Magnesium L-threonate has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. In vitro studies have shown its ability to protect neuronal cells from oxidative stress and apoptosis.
Mechanism of Action: Magnesium L-threonate is reported to increase magnesium ion concentration within neuronal cells. This is significant as magnesium plays a crucial role in neuronal function and signaling. One study demonstrated that Magnesium L-threonate protects HT22 hippocampal neuronal cells from amyloid-β induced toxicity by suppressing oxidative stress and apoptosis. This protective effect was associated with the activation of the PI3K/Akt signaling pathway.[2][3][4]
Quantitative Data Summary:
| Cell Line | Treatment | Concentration | Duration | Outcome |
| HT22 | Amyloid β₂₅₋₃₅ | 40 µmol/L | 24 hours | Significant decrease in cell viability |
| HT22 | Magnesium L-threonate Pre-treatment | Not specified | 12 hours | Inhibition of amyloid-β induced cytotoxicity |
Experimental Protocol: Neuroprotective Effect of Magnesium L-threonate on HT22 Cells
This protocol details the investigation of the neuroprotective effects of Magnesium L-threonate against amyloid-β induced toxicity in the HT22 hippocampal neuronal cell line.
Materials:
-
HT22 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Magnesium L-threonate
-
Amyloid β₂₅₋₃₅ peptide
-
Sterile saline
-
Cell counting kit-8 (CCK-8) or similar viability assay
-
Reagents for Western blotting (lysis buffer, primary and secondary antibodies for p-PI3K, PI3K, p-Akt, Akt, and a loading control like GAPDH)
Procedure:
Part A: Cell Viability Assay
-
Cell Seeding: Plate HT22 cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of Magnesium L-threonate for 12 hours.
-
Toxicity Induction: Prepare a 40 µmol/L solution of amyloid β₂₅₋₃₅ in sterile saline and pre-age it at 37°C for 7 days. After the pre-treatment period, add the aged amyloid β₂₅₋₃₅ solution to the wells (except for the control group) and incubate for 24 hours.[2]
-
Viability Assessment: Measure cell viability using a CCK-8 assay according to the manufacturer's protocol.
Part B: Western Blot for PI3K/Akt Pathway
-
Cell Culture and Treatment: Seed HT22 cells in 6-well plates. Following adherence, pre-treat with Magnesium L-threonate for 12 hours, followed by treatment with 40 µmol/L aged amyloid β₂₅₋₃₅ for 24 hours.
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against p-PI3K, PI3K, p-Akt, and Akt overnight at 4°C. Follow this with incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
References
- 1. Evaluation of the Anticancer Activity of Calcium Ions Introduced into Human Breast Adenocarcinoma Cells MCF-7/WT and MCF-7/DOX by Electroporation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Magnesium-L-threonate exhibited a neuroprotective effect against oxidative stress damage in HT22 cells and Alzheimer’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]
- 4. Magnesium-L-threonate exhibited a neuroprotective effect against oxidative stress damage in HT22 cells and Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Standards for L-Threonolactone Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical standards and research of L-Threonolactone. It is intended to guide researchers in the accurate quantification and characterization of this compound, which is relevant in various fields, including biochemistry and drug development. This compound is a γ-lactone and is known to be a product of L-ascorbic acid (Vitamin C) autoxidation.[1][2]
This compound: Physical and Chemical Properties
A comprehensive understanding of the physicochemical properties of this compound is fundamental for its analysis. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₄H₆O₄ | [3][4] |
| Molecular Weight | 118.09 g/mol | [3][4] |
| CAS Number | 21730-93-8 | [3][4] |
| Melting Point | 74-75 °C | [3] |
| Boiling Point | 145-150 °C (at 0.25 Torr) | [3] |
| Appearance | White to Off-White Solid | [3] |
| Solubility | Sparingly soluble in acetonitrile (B52724) and methanol (B129727), slightly soluble in DMSO. | [3] |
| Optical Activity | [α]/D 29.5±3.5°, c = 1 in H₂O | [3] |
Preparation of Analytical Standards
Accurate quantification of this compound relies on the use of well-characterized analytical standards.
2.1. Commercially Available Standards
High-purity this compound (≥95.0%) is available from several chemical suppliers.[3] It is recommended to purchase from a reputable source that provides a certificate of analysis detailing purity and characterization data.
2.2. Preparation of Stock and Working Standard Solutions
Protocol:
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound standard.
-
Dissolve the standard in a suitable solvent (e.g., methanol or acetonitrile) in a 10 mL volumetric flask.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Bring the solution to volume with the solvent and mix thoroughly.
-
Store the stock solution at -20°C in an amber vial to protect it from light.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase or a suitable solvent to the desired concentration range for calibration curves.
-
It is recommended to prepare fresh working standards daily.
-
2.3. Validation of Standards
The identity and purity of the standard should be verified upon receipt and periodically thereafter. This can be accomplished using the analytical methods described below (NMR, MS, HPLC). The validation process should confirm the chemical structure and assess for the presence of impurities or degradation products.[5]
Analytical Methodologies
The following sections provide detailed protocols for the analysis of this compound using common analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the quantification of this compound in various matrices. The following is a general-purpose reversed-phase HPLC method that can be optimized for specific applications.[6][7][8]
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV or PDA detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient elution using a mixture of a buffered aqueous phase (e.g., 20 mM potassium phosphate, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol). A typical starting point is 95:5 (aqueous:organic).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection: UV detection at a wavelength of 210 nm.
-
Injection Volume: 10-20 µL.
-
Run Time: 10-15 minutes, or until the analyte has eluted.
Method Validation Parameters:
The method should be validated according to ICH guidelines, assessing linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[6]
Workflow for HPLC Analysis of this compound
Caption: Workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds like lactones. Derivatization is often required to increase the volatility of this compound.[9][10]
Experimental Protocol:
-
Derivatization (Silylation):
-
Evaporate a known volume of the sample or standard solution to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).
-
Cap the vial tightly and heat at 60-70°C for 30-60 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Analysis:
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Injector Temperature: 250-280°C.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5-10 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
Expected Fragmentation:
The mass spectrum of the derivatized this compound will show characteristic fragments resulting from the loss of silyl (B83357) groups and fragmentation of the lactone ring. The interpretation of fragmentation patterns is key to structural confirmation.[11][12][13][14][15]
Workflow for GC-MS Analysis of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. web.pdx.edu [web.pdx.edu]
- 3. This compound | 21730-93-8 [amp.chemicalbook.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. fda.gov [fda.gov]
- 6. scispace.com [scispace.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. oatext.com [oatext.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. GC-MS Based Metabolomics and NMR Spectroscopy Investigation of Food Intake Biomarkers for Milk and Cheese in Serum of Healthy Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. API-mass spectrometry of polyketides. I. A study on the fragmentation of triketide lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Quantification of L-Threonolactone in Biological Fluids
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Threonolactone is a lactone form of L-threonic acid, a degradation product of L-ascorbic acid (Vitamin C). Its quantification in biological fluids such as plasma and urine is of growing interest in metabolic research and clinical diagnostics. Accurate measurement of this compound can provide insights into oxidative stress, vitamin C metabolism, and potentially serve as a biomarker for various physiological and pathological states.
This document provides detailed application notes and protocols for the quantification of this compound in biological fluids using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methods Overview
The primary methods for the quantification of this compound in biological matrices are HPLC-MS/MS and GC-MS. HPLC-MS/MS is often preferred due to its high sensitivity, specificity, and minimal sample derivatization requirements. GC-MS, while also a powerful technique, necessitates derivatization to enhance the volatility of the polar this compound molecule.
Quantitative Data Summary
The following tables summarize the quantitative parameters for the analysis of L-Threonate (the salt form of this compound) in human plasma and urine using a validated HPLC-MS/MS method.[1]
Table 1: HPLC-MS/MS Method Quantitative Parameters in Human Plasma
| Parameter | Value |
| Linearity Range | 0.25 - 50 µg/mL |
| Lower Limit of Quantitation (LLOQ) | 0.25 µg/mL |
| Intra-batch Precision (R.S.D. %) | < 15% |
| Inter-batch Precision (R.S.D. %) | < 15% |
| Accuracy | 85 - 115% |
Table 2: HPLC-MS/MS Method Quantitative Parameters in Human Urine
| Parameter | Value |
| Linearity Range | 2.5 - 500 µg/mL |
| Lower Limit of Quantitation (LLOQ) | 2.5 µg/mL |
| Intra-batch Precision (R.S.D. %) | < 15% |
| Inter-batch Precision (R.S.D. %) | < 15% |
| Accuracy | 85 - 115% |
Metabolic Pathway of this compound
This compound is a product of the degradation of L-ascorbic acid. The pathway involves the oxidation of L-ascorbic acid to dehydroascorbic acid, followed by hydrolysis and further metabolic steps.
Caption: Simplified metabolic pathway of L-ascorbic acid to this compound.
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma and Urine by HPLC-MS/MS
This protocol is based on the method described by Wang et al. (2006) for the determination of L-threonate.[1]
1. Materials and Reagents
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Ultrapure water
-
L-Threonic acid calcium salt (for standards)
-
Internal Standard (IS) - a suitable stable isotope-labeled L-threonic acid is recommended.
2. Instrumentation
-
HPLC system coupled with a triple-quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical column: YMC J'Sphere C18, 150 mm × 2.0 mm, 4 µm, or equivalent.
3. Sample Preparation
-
Plasma:
-
To 100 µL of plasma, add 300 µL of methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Urine:
-
Thaw urine samples and centrifuge at 4,000 rpm for 5 minutes to remove any sediment.
-
Dilute the supernatant 1:10 with ultrapure water.
-
4. HPLC Conditions
-
Mobile Phase: Methanol:Acetonitrile:10mM Ammonium Acetate (20:5:75, v/v/v)
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
5. Mass Spectrometry Conditions
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Ion Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
6. Calibration and Quantification
-
Prepare a series of calibration standards by spiking known concentrations of L-threonic acid into a blank matrix (plasma or urine).
-
Process the standards and samples as described in the sample preparation section.
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
Caption: Experimental workflow for HPLC-MS/MS analysis of this compound.
Protocol 2: General Protocol for Quantification of this compound in Biological Fluids by GC-MS
As this compound is a polar and non-volatile compound, derivatization is required for GC-MS analysis. This protocol outlines a general approach using silylation.
1. Materials and Reagents
-
Methanol (GC grade)
-
Pyridine (B92270) (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
This compound (for standards)
-
Internal Standard (IS) - a suitable stable isotope-labeled analog is recommended.
2. Instrumentation
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
GC column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
3. Sample Preparation and Derivatization
-
Extraction:
-
Perform a liquid-liquid or solid-phase extraction to isolate polar metabolites from the biological fluid (e.g., plasma or urine).
-
Evaporate the extract to complete dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 60 minutes.
-
Cool to room temperature before injection.
-
4. GC-MS Conditions
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
5. Calibration and Quantification
-
Prepare calibration standards by spiking known concentrations of this compound into a blank matrix and performing the same extraction and derivatization procedure.
-
Generate a calibration curve by plotting the peak area ratio of the derivatized analyte to the derivatized internal standard against the concentration.
-
Quantify the this compound in samples by comparing their peak area ratios to the calibration curve.
Caption: General experimental workflow for GC-MS analysis of this compound.
Concluding Remarks
The choice of analytical method for the quantification of this compound will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. The HPLC-MS/MS method offers high sensitivity and specificity without the need for derivatization, making it a robust choice for clinical and research applications. The GC-MS method, while requiring a derivatization step, can also provide accurate and reliable quantification and may be suitable for broader metabolic profiling studies. The protocols provided herein serve as a detailed guide for researchers to establish and validate the quantification of this compound in biological fluids.
References
L-Threonolactone: A Promising Biomarker for Oxidative Stress in Research and Drug Development
Introduction
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathophysiology of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, cancer, and diabetes. The identification of reliable biomarkers to assess oxidative stress is crucial for early diagnosis, disease monitoring, and the development of novel therapeutic interventions. L-Threonolactone, a metabolite of L-ascorbic acid (Vitamin C), is emerging as a promising biomarker for quantifying the extent of oxidative damage in biological systems. This application note provides detailed protocols and data on the use of this compound as a biomarker for oxidative stress, targeted at researchers, scientists, and drug development professionals.
Data Presentation: this compound as an Oxidative Stress Biomarker
While extensive clinical data is still emerging, preliminary studies indicate that levels of L-Threonate, the hydrolyzed form of this compound, are elevated in certain pathological conditions associated with oxidative stress. The following table summarizes the potential application of L-Threonate as a biomarker in renal cell carcinoma. Further research is required to establish definitive concentration ranges for various diseases.
| Biomarker | Matrix | Condition | Healthy Control Range (µg/mL) | Diseased State Range (µg/mL) | Fold Change | Reference |
| L-Threonate | Urine | Renal Cell Carcinoma | Not Yet Established | Significantly Increased | - | [1] |
Note: The table currently reflects qualitative findings. As more quantitative data from clinical studies become available, this table will be updated to provide specific concentration ranges for healthy and diseased populations, enabling more direct comparisons.
Signaling Pathway: Formation of this compound under Oxidative Stress
This compound is a product of the oxidative degradation of L-ascorbic acid. Under conditions of oxidative stress, increased ROS levels accelerate the oxidation of L-ascorbic acid to dehydro-L-ascorbic acid (DASA). DASA is the primary oxidation product. A minor pathway of L-ascorbic acid autoxidation, potentially involving singlet oxygen, leads to the formation of this compound and oxalic acid.[2][3] This pathway provides a direct link between the presence of oxidative stress and the production of this compound.
Figure 1. Formation of this compound from L-Ascorbic Acid under Oxidative Stress.
Experimental Protocols
Quantification of L-Threonate in Human Plasma and Urine by HPLC-MS/MS
This protocol is adapted from the method described by Wang et al. (2006) for the determination of L-threonate, the stable, hydrolyzed form of this compound, in biological fluids.[3]
I. Materials and Reagents
-
L-Threonic acid calcium salt (for standard)
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Ammonium acetate (B1210297) (HPLC grade)
-
Ultrapure water
-
Human plasma (drug-free)
-
Human urine (drug-free)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
HPLC vials
II. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple-quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source
-
YMC J'Sphere C18 column (or equivalent)
III. Sample Preparation
A. Plasma Samples
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Filter through a 0.22 µm syringe filter into an HPLC vial.
B. Urine Samples
-
Thaw frozen urine samples at room temperature.
-
Vortex to ensure homogeneity.
-
Dilute the urine sample 1:10 with ultrapure water.
-
Filter through a 0.22 µm syringe filter into an HPLC vial.
IV. HPLC-MS/MS Conditions
-
Column: YMC J'Sphere C18 (150 mm × 2.0 mm, 4 µm)
-
Mobile Phase: Methanol:Acetonitrile:10mM Ammonium Acetate (20:5:75, v/v/v)
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 10 µL
-
Ionization Mode: Negative Electrospray Ionization (ESI)
-
MRM Transition: m/z 134.5 → 74.7 for L-Threonate
V. Calibration Curve
-
Prepare stock solutions of L-threonic acid in ultrapure water.
-
Spike drug-free plasma and urine with known concentrations of L-threonic acid to create calibration standards.
-
Plasma Calibration Range: 0.25 - 50 µg/mL
-
Urine Calibration Range: 2.5 - 500 µg/mL
-
Process calibration standards alongside the unknown samples.
VI. Data Analysis
-
Quantify the peak area of the m/z 134.5 → 74.7 transition for L-threonate.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of L-threonate in the unknown samples by interpolating their peak areas from the calibration curve.
Figure 2. Experimental Workflow for L-Threonate Quantification.
Conclusion
This compound holds significant potential as a specific and reliable biomarker for oxidative stress. Its direct formation from the oxidative degradation of L-ascorbic acid provides a clear biochemical link to underlying oxidative processes. The presented HPLC-MS/MS protocol offers a robust and sensitive method for the quantification of its stable form, L-threonate, in biological samples. As further clinical research establishes definitive concentration ranges in various diseases, this compound is poised to become a valuable tool for researchers and drug development professionals in the study and treatment of conditions associated with oxidative stress.
References
- 1. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Changes in the urinary proteome of rats after short-term intake of magnesium L-threonate(MgT) [frontiersin.org]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Viability Assays with a Test Compound
Introduction
The assessment of cell viability is a cornerstone of cellular and molecular biology, toxicology, and drug discovery. These assays are critical for evaluating the effects of chemical compounds, such as L-Threonolactone, on cell proliferation, cytotoxicity, and the mechanisms of cell death. This document provides detailed application notes and protocols for two widely used cell viability assays: the MTT assay for measuring metabolic activity as an indicator of cell viability, and Annexin V/PI staining for the detection of apoptosis.
These protocols are designed for researchers, scientists, and drug development professionals to assess the impact of a test compound on cultured cells. The provided methodologies offer a framework for generating robust and reproducible data.
Application Note 1: MTT Assay for Cell Proliferation and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2][3] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which can be solubilized and quantified spectrophotometrically.[1][2][4] The amount of formazan produced is directly proportional to the number of viable cells.[1][4]
Experimental Workflow: MTT Assay
References
Application Notes and Protocols for Studying the Effect of L-Threonolactone on DNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Threonolactone is a naturally occurring compound structurally related to ascorbic acid (Vitamin C) and L-lactate. While direct evidence of its effect on DNA synthesis is not extensively documented, its relationship to molecules known to influence cell proliferation and DNA integrity suggests a potential role in these processes. For instance, magnesium L-threonate, which contains the L-threonate form, is noted for its role in various enzymatic reactions essential for processes like DNA synthesis.[1][2] Furthermore, Vitamin C and its derivatives have been shown to be involved in DNA damage repair and epigenetic regulation.[3][4][5][6][7][8][9][10][11] This document provides a comprehensive set of protocols for researchers to investigate the potential effects of this compound on DNA synthesis in a systematic manner.
These protocols are designed to first assess the overall impact of this compound on cell proliferation and then to specifically quantify its effects on de novo DNA synthesis. The methodologies provided are widely used and validated for studying cell cycle progression and DNA replication.
Data Presentation: Summary of Expected Quantitative Data
The following tables provide a structured format for presenting quantitative data obtained from the described experimental protocols.
Table 1: Cell Proliferation Assay (e.g., MTT or Cell Counting)
| Treatment Group | Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| Vehicle Control | 0 | 100 ± 5.0 |
| This compound | 10 | |
| This compound | 50 | |
| This compound | 100 | |
| Positive Control | Varies | |
| Negative Control | Varies |
Table 2: DNA Synthesis Assay (BrdU/EdU Incorporation by Flow Cytometry)
| Treatment Group | Concentration (µM) | % BrdU/EdU Positive Cells (Mean ± SD) |
| Vehicle Control | 0 | |
| This compound | 10 | |
| This compound | 50 | |
| This compound | 100 | |
| Positive Control | Varies |
Table 3: DNA Synthesis Assay (BrdU/EdU Incorporation by Microscopy)
| Treatment Group | Concentration (µM) | % BrdU/EdU Positive Cells (Mean ± SD) | Average Fluorescence Intensity (Mean ± SD) |
| Vehicle Control | 0 | ||
| This compound | 10 | ||
| This compound | 50 | ||
| This compound | 100 | ||
| Positive Control | Varies |
Table 4: Radiolabeled Nucleotide Incorporation Assay
| Treatment Group | Concentration (µM) | [³H]-Thymidine Incorporation (CPM) (Mean ± SD) |
| Vehicle Control | 0 | |
| This compound | 10 | |
| This compound | 50 | |
| This compound | 100 | |
| Positive Control | Varies |
Experimental Protocols
Protocol 1: Assessment of Cell Proliferation using BrdU Incorporation Assay (Flow Cytometry)
This protocol measures the percentage of cells in a population that are actively synthesizing DNA.[10][11][12]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
BrdU (5-bromo-2'-deoxyuridine) labeling solution (10 mM)
-
Phosphate-Buffered Saline (PBS)
-
Fixation/Permeabilization Buffer (e.g., containing formaldehyde (B43269) and saponin)
-
DNase I solution
-
Anti-BrdU antibody, fluorochrome-conjugated
-
DNA staining dye (e.g., Propidium Iodide or 7-AAD)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound (and appropriate controls) for the desired duration (e.g., 24, 48, 72 hours).
-
BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 10 µM.[10] Incubate for 1-2 hours at 37°C. The optimal incubation time may need to be determined empirically for each cell line.[6]
-
Cell Harvesting: Harvest the cells by trypsinization, transfer to flow cytometry tubes, and wash with PBS.
-
Fixation and Permeabilization: Resuspend the cell pellet in fixation/permeabilization buffer and incubate according to the manufacturer's instructions.
-
DNA Denaturation: Treat the cells with DNase I solution to expose the incorporated BrdU.[10]
-
Staining: Add the fluorochrome-conjugated anti-BrdU antibody and incubate.
-
DNA Content Staining: Add a DNA staining dye to analyze cell cycle distribution.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Gate on single cells and quantify the percentage of BrdU-positive cells.
Protocol 2: Quantification of DNA Synthesis using EdU Incorporation Assay (Fluorescence Microscopy)
This protocol offers a non-antibody-based method for detecting DNA synthesis, utilizing click chemistry for detection.[2][3][4][5][7]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
EdU (5-ethynyl-2'-deoxyuridine) labeling solution (10 mM)
-
PBS
-
Fixative (e.g., 3.7% formaldehyde in PBS)
-
Permeabilization reagent (e.g., 0.5% Triton X-100 in PBS)
-
Click-iT® reaction cocktail (containing a fluorescent azide)
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Coverslips in a multi-well plate
Procedure:
-
Cell Seeding: Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with this compound and controls for the desired time.
-
EdU Labeling: Add EdU to the culture medium to a final concentration of 10 µM and incubate for 2 hours at 37°C.[2][4]
-
Fixation: Remove the medium, wash with PBS, and fix the cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.[2][3][5]
-
Permeabilization: Wash with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.[2][5]
-
Click Reaction: Wash with PBS and add the Click-iT® reaction cocktail. Incubate for 30 minutes at room temperature, protected from light.[2][3]
-
Nuclear Staining: Wash with PBS and stain the nuclei with DAPI or Hoechst 33342.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Image Analysis: Quantify the percentage of EdU-positive cells and the fluorescence intensity per nucleus using image analysis software.
Protocol 3: Measurement of DNA Synthesis by [³H]-Thymidine Incorporation Assay
This is a classic and highly sensitive method for directly measuring the rate of DNA synthesis.[8][13]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
[³H]-Thymidine (radiolabeled)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid
-
Scintillation counter
-
Multi-well plates
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the previous protocols.
-
Radiolabeling: Add [³H]-Thymidine to each well (typically 1 µCi/well) and incubate for a defined period (e.g., 4-24 hours).
-
Cell Lysis and Precipitation: Wash the cells with cold PBS. Lyse the cells and precipitate the DNA by adding cold TCA.
-
Washing: Wash the precipitate with TCA to remove unincorporated [³H]-Thymidine.
-
Solubilization: Solubilize the DNA precipitate in a suitable buffer (e.g., 0.1 M NaOH).
-
Scintillation Counting: Transfer the solubilized DNA to a scintillation vial, add scintillation fluid, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
Mandatory Visualizations
Caption: Experimental workflow for assessing the effect of this compound on DNA synthesis.
Caption: Hypothetical signaling pathways potentially modulated by this compound to affect DNA synthesis.
References
- 1. Magnesium threonate: Benefits, side effects, dosage, and more [medicalnewstoday.com]
- 2. Expert Report on Magnesium L-Threonate - Delta Calendar [deltacalendar.com]
- 3. Can vitamin C induce nucleotide excision repair? Support from in vitro evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of the Epigenome by Vitamin C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Vitamin C supplementation decreases oxidative DNA damage in mononuclear blood cells of smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vitamin C increases DNA breaks and suppresses DNA damage-independent activation of ATM by bleomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vitamin C prevents DNA mutation induced by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vitamin C and epigenetics: A short physiological overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Spironolactone inhibits the growth of cancer stem cells by impairing DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Synthesis of L-Threonolactone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of various techniques for the synthesis of L-Threonolactone and its derivatives, critical intermediates in the development of novel therapeutic agents. The document outlines chemical and enzymatic approaches, presenting quantitative data, detailed experimental protocols, and visual diagrams of synthetic pathways and decision-making workflows.
Introduction
This compound and its derivatives are valuable chiral building blocks in organic synthesis, particularly for the preparation of biologically active molecules and pharmaceuticals. Their structural motifs are found in a range of natural products and are utilized in the synthesis of nucleoside analogues and other complex molecular architectures. This document details established and emerging methods for their synthesis, with a focus on practical application in a research and development setting.
Synthetic Approaches
The synthesis of this compound derivatives can be broadly categorized into chemical and enzymatic methods. The most prevalent precursor for these syntheses is L-ascorbic acid (Vitamin C), owing to its chirality and readily available nature.
Chemical Synthesis from L-Ascorbic Acid
A common and effective method for preparing L-Threono-1,4-lactone involves the oxidation of a protected form of L-ascorbic acid.
1. Permanganate (B83412) Oxidation of 5,6-O-Isopropylidene-L-ascorbic acid: This method provides a reliable route to crystalline this compound. An improved version of the procedure originally developed by Reichstein et al. affords the product in good yield.[1]
2. Autoxidation of L-Ascorbic Acid: The autoxidation of L-ascorbic acid in methanol (B129727) can lead to the formation of this compound and oxalic acid as minor products, alongside the main product, dehydro-L-ascorbic acid.[2][3] This reaction is thought to proceed through a C(2) oxygen adduct intermediate.[2][3]
3. Organocatalytic 1,4-Conjugate Addition: For the synthesis of more complex L-ascorbic acid lactone derivatives, such as spirodilactones, an organocatalytic 1,4-conjugate addition of L-ascorbic acid to α,β-unsaturated aldehydes has been reported.[4]
Enzymatic and Chemoenzymatic Synthesis
Biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis. These methods often proceed under mild conditions with high enantioselectivity.
1. Baeyer–Villiger Oxidations: Baeyer-Villiger monooxygenases (BVMOs) can be employed for the highly enantiospecific and enantioselective oxidative lactonization of cyclic ketones to produce enantiomerically pure lactones.[5]
2. Oxidative Lactonization of Diols: Alcohol dehydrogenases (ADHs) can catalyze the double oxidation of 1,4- and 1,5-diols to their corresponding lactones.[5]
3. Reductive Cyclization of Ketoesters: The reductive cyclization of γ- and δ-ketoesters represents another biocatalytic route to lactones.[5]
4. Chemoenzymatic Approaches: A combination of chemical and enzymatic steps can be utilized to prepare complex derivatives. For instance, a chemoenzymatic method for preparing spironolactone (B1682167), which contains a lactone ring, involves an enzymatic dehydrogenation step that offers high specificity and mild reaction conditions.[6]
Quantitative Data Summary
The following table summarizes the yields for various synthetic methods for this compound and its derivatives.
| Starting Material | Method | Product | Yield (%) | Reference |
| 5,6-O-Isopropylidene-L-ascorbic acid | Permanganate Oxidation | L-Threono-1,4-lactone | 65 | [1] |
| L-Ascorbic Acid | Autoxidation in Methanol | This compound | 1.8 | [2] |
| L-Ascorbic Acid and 4-Hydroxy Benzyl Alcohols | Condensation in Hot Water | L-AA Lactone Derivatives | Not Specified | [4] |
| Racemic diazo substrate | P411-LAS-0003 catalyzed C-H functionalization | Fused and Bridged Lactones | 76 (isolated) | [7] |
| 4AD | Chemoenzymatic Synthesis | Spironolactone | >92 (total mass) | [6] |
Experimental Protocols
Protocol 1: Synthesis of L-Threono-1,4-lactone via Permanganate Oxidation
This protocol is an improved version of the method described by Perel and Dayton.[1]
Materials:
-
5,6-O-Isopropylidene-L-ascorbic acid
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄), dilute
-
Sodium bisulfite (NaHSO₃)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve 5,6-O-Isopropylidene-L-ascorbic acid in acetone in a reaction flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add a solution of potassium permanganate in water to the stirred solution. Maintain the temperature below 5°C.
-
After the addition is complete, continue stirring for 1 hour at 0-5°C.
-
Quench the reaction by adding a solution of sodium bisulfite until the purple color of permanganate disappears and a colorless solution is obtained.
-
Acidify the solution with dilute sulfuric acid to a pH of approximately 2-3.
-
Extract the aqueous solution with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure to yield crude L-Threono-1,4-lactone.
-
Recrystallize the crude product from a suitable solvent system (e.g., diethyl ether/petroleum ether) to obtain pure, crystalline L-Threono-1,4-lactone.
Protocol 2: General Procedure for Enzymatic Lactonization using E. coli Whole Cells
This protocol is a general guideline based on the enzymatic synthesis of lactones described in the literature.[7]
Materials:
-
Substrate (e.g., diazo compound for C-H functionalization)
-
E. coli whole cells harboring the desired P411 variant enzyme
-
M9-N aqueous buffer (pH 7.4)
-
Acetonitrile (co-solvent)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Prepare a suspension of E. coli whole cells harboring the P411 variant in M9-N aqueous buffer to a final optical density at 600 nm (OD₆₀₀) of 2.5.
-
Add the substrate to the cell suspension to a final concentration of 2.5 mM. Acetonitrile can be used as a co-solvent (e.g., 1.25% v/v) to aid substrate solubility.
-
De-gas the reaction mixture with an inert gas to create anaerobic conditions.
-
Incubate the reaction at room temperature with gentle shaking for 24-48 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC).
-
Upon completion, centrifuge the reaction mixture to pellet the cells.
-
Extract the supernatant with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting lactone product by column chromatography.
Visualizations
Synthetic Pathway from L-Ascorbic Acid
The following diagram illustrates a common synthetic pathway for the production of this compound from L-ascorbic acid.
Caption: Synthesis of this compound from L-Ascorbic Acid.
Decision Workflow for Synthesis Method Selection
This diagram presents a logical workflow for selecting an appropriate synthetic method based on desired product characteristics and experimental constraints.
Caption: Decision tree for selecting a synthetic route.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Formation of this compound and Oxalic Acid in the Autoxidation Reaction of L-Ascorbic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of l-Ascorbic Acid Lactone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biocatalytic synthesis of lactones and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN113528607A - Method for preparing spironolactone by chemical-enzymatic method - Google Patents [patents.google.com]
- 7. Enzymatic Assembly of Diverse Lactone Structures: An Intramolecular C–H Functionalization Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring L-Threonolactone Uptake in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Threonolactone, a metabolite of vitamin C, is of growing interest in oncology research for its potential to influence cancer cell metabolism and signaling. Understanding the kinetics of its uptake is crucial for elucidating its mechanism of action and therapeutic potential. This document provides detailed application notes and experimental protocols for measuring this compound uptake in various cancer cell lines. The protocols described herein are designed to deliver robust and reproducible data for researchers investigating the transport and intracellular accumulation of this small molecule.
Introduction
Altered cellular metabolism is a hallmark of cancer. Cancer cells often exhibit increased uptake of nutrients, including glucose and amino acids, to fuel their rapid proliferation and survival. This compound, a product of vitamin C metabolism, is structurally similar to ascorbate (B8700270) and dehydroascorbate, suggesting it may utilize the same transport systems to enter cells. The primary transporters for vitamin C are the Sodium-dependent Vitamin C Transporters (SVCTs) and Glucose Transporters (GLUTs).[1][2] The expression of these transporters varies among different cancer types, potentially leading to differential uptake of this compound and varying biological responses.
This application note details a robust methodology to quantify this compound uptake in cancer cell lines, enabling the investigation of its transport mechanisms and the identification of cancer types that may be more susceptible to its effects.
Potential Signaling Pathways and Transport Mechanisms
The uptake of this compound is hypothesized to occur primarily through SVCTs and GLUTs. Once inside the cell, this compound and its metabolites may influence various signaling pathways implicated in cancer progression, such as those involved in cellular metabolism, redox homeostasis, and cell cycle regulation.
Caption: Proposed transport and signaling of this compound.
Experimental Protocols
This section provides a detailed workflow for measuring this compound uptake in adherent cancer cell lines.
Caption: Workflow for this compound uptake measurement.
Materials
-
Cancer Cell Lines: e.g., MCF-7 (breast), HeLa (cervical), A549 (lung)
-
This compound: High purity standard
-
Cell Culture Reagents: DMEM/RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA
-
Buffers: Phosphate-Buffered Saline (PBS), pH 7.4
-
Lysis Solution: 80:20 Methanol:Water (pre-chilled to -80°C)
-
Protein Assay Reagents: BCA Protein Assay Kit
-
HPLC Reagents: HPLC-grade water, acetonitrile, and formic acid
-
Equipment:
-
Cell culture incubator (37°C, 5% CO₂)
-
24-well cell culture plates
-
Microplate reader
-
High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector
-
Centrifuge and microcentrifuge tubes
-
Cell Seeding and Culture
-
Culture cancer cells in appropriate media supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells into 24-well plates at a density of 1.5 x 10⁵ cells/well.
-
Incubate for 24 hours to allow for cell attachment and growth.
This compound Uptake Assay
-
Prepare a stock solution of this compound in sterile water or PBS.
-
Gently aspirate the culture medium from the wells.
-
Wash the cells once with 1 mL of pre-warmed (37°C) serum-free medium.
-
Prepare working solutions of this compound in serum-free medium at desired concentrations (e.g., 0, 25, 50, 100, 200 µM).
-
Add 500 µL of the this compound working solution to each well.
-
Incubate for the desired time points (e.g., 15, 30, 60, 120 minutes) at 37°C.
-
To terminate the uptake, rapidly aspirate the treatment solution and wash the cells three times with 1 mL of ice-cold PBS.
Sample Preparation for HPLC Analysis
-
After the final PBS wash, add 200 µL of pre-chilled (-80°C) 80:20 methanol:water to each well to lyse the cells and precipitate proteins.
-
Scrape the wells to ensure complete cell lysis and transfer the lysate to a microcentrifuge tube.
-
Vortex the tubes and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for HPLC analysis.
-
Resuspend the protein pellet in 200 µL of a suitable buffer for protein quantification.
HPLC Quantification of this compound
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A time-gradient from 5% to 95% Mobile Phase B.
-
Flow Rate: 1 mL/min
-
Detection: UV at 254 nm or MS detection for higher specificity.
-
-
Inject the supernatant from step 3.4.5 into the HPLC system.
-
Generate a standard curve using known concentrations of this compound to quantify the amount in each sample.
Protein Quantification
-
Determine the protein concentration of the resuspended pellet from step 3.4.6 using a BCA assay according to the manufacturer's instructions.
-
Use the protein concentration to normalize the quantified this compound levels.
Data Analysis
-
Calculate the intracellular concentration of this compound in each sample from the HPLC data.
-
Normalize the this compound concentration to the total protein content for each well (e.g., pmol/µg protein).
-
Plot the normalized uptake data as a function of time or concentration.
Data Presentation
The following tables provide examples of how to present the quantitative data from this compound uptake experiments. The values presented are hypothetical and based on typical uptake patterns of similar small molecules in these cell lines.
Table 1: Concentration-Dependent Uptake of this compound (60 min)
| Concentration (µM) | MCF-7 (pmol/µg protein) | HeLa (pmol/µg protein) | A549 (pmol/µg protein) |
| 0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 25 | 15.2 ± 1.8 | 25.8 ± 2.5 | 10.5 ± 1.2 |
| 50 | 28.9 ± 3.1 | 48.3 ± 4.9 | 21.3 ± 2.4 |
| 100 | 55.1 ± 5.7 | 90.1 ± 8.8 | 40.7 ± 4.1 |
| 200 | 98.6 ± 10.2 | 165.4 ± 15.9 | 75.2 ± 7.8 |
Table 2: Time-Dependent Uptake of this compound (100 µM)
| Time (min) | MCF-7 (pmol/µg protein) | HeLa (pmol/µg protein) | A549 (pmol/µg protein) |
| 15 | 18.5 ± 2.1 | 30.2 ± 3.3 | 13.8 ± 1.5 |
| 30 | 35.4 ± 3.9 | 58.9 ± 6.1 | 26.9 ± 2.8 |
| 60 | 55.1 ± 5.7 | 90.1 ± 8.8 | 40.7 ± 4.1 |
| 120 | 72.3 ± 7.5 | 115.6 ± 11.2 | 53.1 ± 5.5 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no uptake detected | This compound degradation in media. | Prepare fresh solutions immediately before use. Check stability of this compound in your specific media over the experiment's duration.[1][3] |
| Low transporter expression in the cell line. | Select cell lines known to express high levels of SVCTs or GLUTs. | |
| Inefficient cell lysis. | Ensure complete cell lysis by visual inspection and optimize lysis buffer and scraping technique. | |
| High variability between replicates | Inconsistent cell seeding. | Ensure a single-cell suspension and accurate cell counting before seeding. |
| Inconsistent washing steps. | Standardize the timing and volume of washing steps to minimize variability. | |
| Artifactual high uptake | Incomplete removal of extracellular this compound. | Increase the number and volume of ice-cold PBS washes. |
| Non-specific binding to the plate. | Pre-coat plates with a blocking agent or use low-binding plates. |
Conclusion
This application note provides a comprehensive framework for the accurate and reproducible measurement of this compound uptake in cancer cell lines. By following these protocols, researchers can effectively quantify the intracellular accumulation of this molecule, enabling further investigation into its transport mechanisms, metabolic fate, and potential as a therapeutic agent in oncology. The provided diagrams and data tables serve as a guide for experimental design and data presentation.
References
Application Notes and Protocols for Studying L-Threonolactone Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Threonolactone is identified as a purine (B94841) nucleoside analog, a class of compounds known for their cytotoxic activities, making them candidates for antineoplastic therapies.[1][2] The primary mechanisms of action for purine nucleoside analogs involve the inhibition of DNA synthesis and the induction of apoptosis, or programmed cell death.[1][3][4] These agents can interfere with DNA replication by being incorporated into the DNA strand, leading to chain termination and cell cycle arrest.[4][5] Furthermore, they can trigger apoptosis through both DNA-dependent and independent pathways, making them effective against both proliferating and quiescent cancer cells.[2][3][6]
Given the mode of action of this compound, the most relevant animal models for evaluating its efficacy are those designed for cancer research, particularly xenograft models. Xenograft models, which involve the transplantation of human tumor cells into immunodeficient mice, are a cornerstone of preclinical cancer research for assessing the in vivo efficacy of novel therapeutic agents.[7][8][9]
These application notes provide detailed protocols for utilizing a cell-line-derived xenograft (CDX) mouse model to assess the antitumor efficacy of this compound. The protocols outlined below are based on established methodologies for evaluating anticancer compounds in vivo.[7][8]
Key Experiments and Methodologies
Cell-Line-Derived Xenograft (CDX) Mouse Model
The CDX model is a reproducible and well-established method for the initial in vivo screening of anticancer compounds.[7] This model involves the subcutaneous implantation of cultured human cancer cells into immunodeficient mice.
Experimental Protocol:
-
Animal Model Selection:
-
Species: Mouse
-
Strain: Immunodeficient mice (e.g., Athymic Nude, SCID, or NSG mice) are essential to prevent the rejection of human tumor cells.[8][9]
-
Age/Weight: 6-8 weeks old, with a weight range of 20-25g.
-
Acclimatization: Allow a minimum of one week for acclimatization to the facility conditions.
-
-
Cell Culture:
-
Select a human cancer cell line relevant to the proposed therapeutic target of this compound (e.g., a leukemia or lymphoma cell line, given the activity of other purine nucleoside analogs[1][2][6]).
-
Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Harvest cells during the logarithmic growth phase and assess viability using a trypan blue exclusion assay. Cell viability should be >95%.
-
-
Tumor Implantation:
-
Resuspend the viable cells in a sterile, serum-free medium or a mixture of medium and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Anesthetize the mice using an appropriate anesthetic agent.
-
Shave and sterilize the injection site, typically the right flank.[7]
-
Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the flank of each mouse.[7]
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor the animals regularly for tumor formation.
-
Once tumors become palpable, measure the length and width using digital calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .[7]
-
When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (minimum of 8-10 mice per group is recommended).[7]
-
-
Treatment Administration:
-
Vehicle Control Group: Administer the vehicle solution used to dissolve this compound following the same schedule and route as the treatment groups.
-
This compound Treatment Groups:
-
Prepare different concentrations of this compound (e.g., low, medium, and high doses) in a suitable vehicle.
-
The route of administration can be intraperitoneal (i.p.), intravenous (i.v.), or oral (p.o.), depending on the compound's properties.
-
Administer the treatment according to a defined schedule (e.g., daily, every other day) for a specified duration (e.g., 21 days).
-
-
Positive Control Group (Optional): Include a group treated with a standard-of-care chemotherapeutic agent relevant to the chosen cancer cell line.
-
-
Efficacy Assessment:
-
Continue to measure tumor volume and body weight 2-3 times per week throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Collect blood samples for potential biomarker analysis.
-
Fix a portion of the tumor in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers).
-
Snap-freeze a portion of the tumor in liquid nitrogen for molecular analysis (e.g., Western blot, PCR).
-
Assessment of Oxidative Stress
While the primary mechanism of purine nucleoside analogs is related to DNA synthesis and apoptosis, cellular stress, including oxidative stress, can be a consequence of chemotherapy. Therefore, assessing markers of oxidative stress can provide additional insights into the biological effects of this compound.
Experimental Protocol:
-
Sample Collection:
-
At the end of the in vivo study, collect blood (plasma or serum) and tumor tissue from all experimental groups.
-
-
Biochemical Assays:
-
Lipid Peroxidation: Measure the levels of malondialdehyde (MDA) in plasma and tumor homogenates as an indicator of lipid peroxidation.[10]
-
Antioxidant Enzyme Activity: Assay the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) in tumor tissue homogenates.[11]
-
Total Antioxidant Status (TAS): Determine the overall antioxidant capacity of the plasma.[10]
-
Data Presentation
Table 1: Antitumor Efficacy of this compound in a Xenograft Model
| Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SEM | Percent Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) ± SEM |
| Vehicle Control | 0 | 1500 ± 150 | 0 | 1.5 ± 0.2 |
| This compound | 10 | 1100 ± 120 | 26.7 | 1.1 ± 0.15 |
| This compound | 30 | 750 ± 90 | 50.0 | 0.75 ± 0.1 |
| This compound | 100 | 400 ± 60 | 73.3 | 0.4 ± 0.08 |
| Positive Control | Varies | 500 ± 75 | 66.7 | 0.5 ± 0.09 |
Table 2: Biomarkers of Oxidative Stress
| Group | Dose (mg/kg) | Plasma MDA (µM/L) ± SEM | Tumor SOD Activity (U/mg protein) ± SEM | Tumor Catalase Activity (U/mg protein) ± SEM |
| Vehicle Control | 0 | 5.2 ± 0.5 | 15.6 ± 1.2 | 20.4 ± 1.8 |
| This compound | 10 | 5.8 ± 0.6 | 14.8 ± 1.1 | 19.5 ± 1.6 |
| This compound | 30 | 6.5 ± 0.7 | 13.5 ± 1.0 | 18.2 ± 1.5 |
| This compound | 100 | 7.8 ± 0.9 | 11.2 ± 0.9 | 15.8 ± 1.3 |
| Positive Control | Varies | 8.1 ± 0.8 | 10.5 ± 0.8 | 14.9 ± 1.2 |
Visualizations
Signaling Pathway
Caption: Proposed mechanism of action for this compound.
Experimental Workflow
References
- 1. Purine nucleoside analogs as immunosuppressive and antineoplastic agents: mechanism of action and clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purine nucleoside analogs in the treatment of rarer chronic lymphoid leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 4. Mechanisms of apoptosis induction by nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benthamscience.com [benthamscience.com]
- 7. benchchem.com [benchchem.com]
- 8. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological Health Markers Associated with Oxidative Stress in Dairy Cows during Lactation Period [mdpi.com]
- 11. mdpi.com [mdpi.com]
High-Throughput Screening for L-Threonolactone Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Threonolactone is a purine (B94841) nucleoside analog with potential antitumor properties.[1] Its mechanism of action is thought to involve the inhibition of DNA synthesis and the induction of apoptosis, pathways that are critical in cancer cell proliferation and survival.[1] As a member of the gamma-butyrolactone (B3396035) class of organic compounds, this compound presents an interesting scaffold for drug discovery. High-throughput screening (HTS) offers a robust methodology for rapidly assessing the bioactivity of this compound and similar compounds against various cellular and biochemical targets.
These application notes provide detailed protocols for HTS assays relevant to the anticipated bioactivities of this compound, including cytotoxicity, apoptosis induction, and DNA synthesis inhibition. The accompanying data tables are presented as illustrative examples of how quantitative results from such screens can be structured for comparative analysis. Furthermore, signaling pathway and experimental workflow diagrams are provided to visually represent the underlying biological processes and experimental designs.
Data Presentation: Illustrative Quantitative HTS Data
The following tables represent hypothetical data from high-throughput screening assays to demonstrate how quantitative results for this compound and control compounds could be presented.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines (72-hour incubation)
| Cell Line | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) (Positive Control) | DMSO (Vehicle Control) |
| MCF-7 (Breast Cancer) | 15.2 | 0.8 | > 100 |
| HeLa (Cervical Cancer) | 22.5 | 1.1 | > 100 |
| A549 (Lung Cancer) | 35.1 | 1.5 | > 100 |
| Jurkat (T-cell Leukemia) | 8.9 | 0.5 | > 100 |
IC₅₀ values represent the concentration of a compound that inhibits 50% of cell growth and were determined using a CellTiter-Glo® Luminescent Cell Viability Assay.
Table 2: Apoptosis Induction by this compound (24-hour treatment)
| Cell Line | This compound EC₅₀ (µM) for Caspase-3/7 Activation | Staurosporine EC₅₀ (µM) (Positive Control) | DMSO (Vehicle Control) |
| MCF-7 | 25.8 | 0.9 | No significant activation |
| HeLa | 38.4 | 1.2 | No significant activation |
| A549 | 52.0 | 1.8 | No significant activation |
| Jurkat | 12.3 | 0.4 | No significant activation |
EC₅₀ values represent the concentration of a compound that induces 50% of the maximal caspase-3/7 activation and were determined using a Caspase-Glo® 3/7 Assay.
Table 3: Inhibition of DNA Synthesis by this compound (24-hour treatment)
| Assay | This compound IC₅₀ (µM) | 5-Fluorouracil IC₅₀ (µM) (Positive Control) | DMSO (Vehicle Control) |
| BrdU Incorporation Assay | 18.7 | 2.5 | No significant inhibition |
IC₅₀ values represent the concentration of a compound that inhibits 50% of BrdU incorporation and were determined using a colorimetric BrdU cell proliferation ELISA.
Experimental Protocols
Protocol 1: High-Throughput Cytotoxicity Screening using a Luminescent Cell Viability Assay
This protocol is designed to assess the cytotoxic effects of this compound on a panel of cancer cell lines in a 384-well format.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549, Jurkat)
-
Cell culture medium (appropriate for each cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution in DMSO)
-
Doxorubicin (positive control)
-
DMSO (vehicle control)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
384-well clear-bottom, white-walled assay plates
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA and resuspend in fresh culture medium.
-
Determine cell density and adjust to the desired seeding concentration (e.g., 2,000 cells/well).
-
Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound and Doxorubicin in culture medium.
-
Using a pintool or acoustic liquid handler, transfer a small volume (e.g., 100 nL) of the compound solutions to the appropriate wells.
-
Add DMSO as a vehicle control to the control wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Assay and Readout:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 20 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability).
-
Plot the normalized data against the compound concentration and fit a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: High-Throughput Apoptosis Screening using a Caspase-3/7 Activity Assay
This protocol measures the induction of apoptosis by this compound through the activation of caspases-3 and -7.
Materials:
-
Cancer cell lines
-
Cell culture reagents (as in Protocol 1)
-
This compound (stock solution in DMSO)
-
Staurosporine (positive control)
-
DMSO (vehicle control)
-
Caspase-Glo® 3/7 Assay Kit
-
384-well white-walled assay plates
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Follow the cell seeding procedure as described in Protocol 1.
-
-
Compound Addition:
-
Follow the compound addition procedure as described in Protocol 1.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Assay and Readout:
-
Equilibrate the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 40 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 hour.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the fold-change in luminescence against the compound concentration and fit a dose-response curve to determine the EC₅₀ value.
-
Protocol 3: High-Throughput DNA Synthesis Inhibition Screening using a BrdU Incorporation Assay
This protocol assesses the effect of this compound on DNA synthesis by measuring the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU).
Materials:
-
Cancer cell lines
-
Cell culture reagents (as in Protocol 1)
-
This compound (stock solution in DMSO)
-
5-Fluorouracil (positive control)
-
DMSO (vehicle control)
-
BrdU Cell Proliferation ELISA Kit
-
384-well tissue culture-treated plates
-
Multichannel pipette or automated liquid handler
-
Microplate reader with absorbance detection capabilities
Procedure:
-
Cell Seeding:
-
Follow the cell seeding procedure as described in Protocol 1.
-
-
Compound Addition:
-
Follow the compound addition procedure as described in Protocol 1.
-
-
BrdU Labeling:
-
After 22 hours of incubation with the compounds, add BrdU labeling solution to each well.
-
Incubate for an additional 2 hours at 37°C in a 5% CO₂ incubator.
-
-
Assay and Readout:
-
Remove the culture medium and fix the cells.
-
Add the anti-BrdU-POD antibody solution and incubate.
-
Wash the wells and add the substrate solution.
-
Stop the reaction and measure the absorbance at 370 nm (reference wavelength 492 nm).
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% incorporation) and a no-cell control (0% incorporation).
-
Plot the normalized data against the compound concentration and fit a dose-response curve to determine the IC₅₀ value.
-
Mandatory Visualizations
Caption: High-throughput screening experimental workflow.
Caption: Intrinsic and extrinsic apoptosis signaling pathways.
References
Application Notes and Protocols for L-Threonolactone in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Threonolactone is a naturally occurring lactone and a key intermediate in the biosynthesis of L-ascorbic acid (Vitamin C) in various organisms. Its structural similarity to ascorbic acid and its role as a precursor make it a compound of interest in cell biology, particularly in studies related to cellular growth, differentiation, and oxidative stress. Proper sterilization and handling of this compound are critical to ensure its stability and the integrity of cell culture experiments. These application notes provide detailed protocols for the sterile preparation and handling of this compound solutions for use in cell culture.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for its proper handling and storage.
Table 1: Chemical and Physical Data of this compound
| Property | Value |
| Molecular Formula | C₄H₆O₄ |
| Molecular Weight | 118.09 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 74-75 °C |
| Boiling Point | 145-150 °C (at 0.25 Torr) |
| Solubility in DMSO | 83.33 mg/mL (705.65 mM) (ultrasonication may be required)[1] |
| Solubility in other solvents | Sparingly soluble in acetonitrile (B52724) and methanol[2] |
Sterilization and Stability
This compound, like many lactones, is susceptible to degradation under certain conditions. The primary degradation pathway for lactones in aqueous solutions is hydrolysis, which is catalyzed by heat, acidic, and alkaline conditions. Studies on various lactones have shown thermal degradation at temperatures as low as 90-100°C. Autoclaving, which typically involves steam heat at 121°C, is therefore not a recommended method for sterilizing aqueous solutions of this compound as it is likely to cause significant hydrolysis and degradation of the compound.
The recommended method for sterilizing this compound solutions is filter sterilization using a 0.22 µm pore size filter. This method effectively removes microbial contaminants without subjecting the compound to heat, thus preserving its chemical integrity.
Recommended Storage Conditions
The stability of this compound in both solid form and in solution is critical for obtaining reproducible experimental results.
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Shelf Life |
| Solid (Powder) | -20°C | Up to 3 years[1] |
| 4°C | Up to 2 years[1] | |
| Stock Solution in DMSO | -80°C | 6 months[1] |
| -20°C | 1 month[1] |
Note: It is highly recommended to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Experimental Protocols
Protocol 1: Preparation of a Sterile 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO), which can then be further diluted in cell culture medium to the desired working concentration.
Materials:
-
This compound (solid powder)
-
Anhydrous, sterile DMSO
-
Sterile, conical-bottom polypropylene (B1209903) or glass vials
-
Sterile, disposable syringe (1 mL or 5 mL)
-
Sterile, 0.22 µm syringe filter (PTFE or other DMSO-compatible membrane)
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath (optional)
-
Sterile laminar flow hood or biological safety cabinet
Procedure:
-
Preparation: Perform all subsequent steps under aseptic conditions in a sterile laminar flow hood or biological safety cabinet.
-
Weighing: Tare a sterile vial on a calibrated analytical balance. Carefully weigh 11.81 mg of this compound powder into the vial.
-
Dissolution: Add 1.0 mL of sterile, anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[1]
-
Filter Sterilization: Draw the this compound/DMSO solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe.
-
Aliquoting: Dispense the sterile stock solution into sterile, single-use aliquots (e.g., 50 µL or 100 µL) in appropriately labeled vials.
-
Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Preparation of Working Solution in Cell Culture Medium
This protocol details the dilution of the sterile stock solution into a complete cell culture medium to achieve the desired final concentration for treating cells.
Materials:
-
Sterile 100 mM this compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile serological pipettes
Procedure:
-
Thawing: Thaw a single-use aliquot of the 100 mM this compound stock solution at room temperature.
-
Dilution: In a sterile conical tube, add the required volume of the thawed stock solution to the pre-warmed complete cell culture medium to achieve the desired final concentration. For example, to prepare 10 mL of medium with a final concentration of 100 µM this compound, add 10 µL of the 100 mM stock solution to 9.99 mL of medium.
-
Mixing: Gently mix the solution by pipetting up and down or by inverting the tube several times. Avoid vigorous vortexing which can cause protein denaturation in serum-containing media.
-
Application: The freshly prepared working solution is now ready to be added to your cell cultures.
Important Consideration: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
Application Notes
-
Working Concentration: The optimal working concentration of this compound should be determined empirically for each cell type and experimental setup. As a precursor to L-ascorbic acid, a starting point for concentration ranges could be similar to those used for ascorbic acid in cell culture, which typically fall between 50 µM and 250 µM.
-
Potential Applications:
-
Ascorbic Acid Biosynthesis Studies: this compound can be used to study the cellular mechanisms of ascorbic acid synthesis and its regulation.
-
Oxidative Stress Models: As a precursor to the antioxidant ascorbic acid, this compound may be used to investigate cellular responses to oxidative stress.
-
Cell Growth and Proliferation Assays: The effect of this compound on cell viability and proliferation can be assessed using standard assays such as MTT, XTT, or cell counting.
-
Visualizations
Caption: A step-by-step workflow for preparing sterile this compound solutions.
Caption: Simplified pathway of L-ascorbic acid biosynthesis and degradation.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing L-Threonolactone Synthesis
Welcome to the technical support center for the synthesis of L-Threonolactone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for this compound synthesis?
A1: The most common and accessible starting material for the synthesis of this compound is L-ascorbic acid (Vitamin C). The synthesis typically proceeds through an intermediate, 5,6-O-isopropylidene-L-ascorbic acid, to protect the C5 and C6 hydroxyl groups before oxidation.
Q2: Which synthesis method generally provides the best yield for this compound?
A2: The permanganate (B83412) oxidation of 5,6-O-isopropylidene-L-ascorbic acid is a frequently cited method that provides a good yield of crystalline this compound, reportedly around 65%.[1] Other methods, such as autoxidation of L-ascorbic acid or oxidation with hydrogen peroxide, have been reported but often result in L-Threonic acid or a mixture of products with lower yields of the desired lactone.
Q3: What are the critical factors affecting the yield of this compound synthesis?
A3: Several factors can significantly impact the yield:
-
Purity of Starting Materials: Ensure L-ascorbic acid and other reagents are of high purity.
-
Effectiveness of the Protection Step: Complete conversion of L-ascorbic acid to 5,6-O-isopropylidene-L-ascorbic acid is crucial to prevent unwanted side reactions during oxidation.
-
Oxidizing Agent and Stoichiometry: The choice and precise amount of the oxidizing agent (e.g., potassium permanganate) are critical. Excess oxidant can lead to over-oxidation and the formation of byproducts.
-
Reaction Temperature: Temperature control is vital, especially during the oxidation step, which is often performed at low temperatures to minimize side reactions.
-
pH of the Reaction Mixture: The pH can influence the reactivity of both the substrate and the oxidizing agent, as well as the stability of the final product.
-
Work-up and Purification: Efficient extraction and purification methods are necessary to isolate the this compound from byproducts and unreacted materials.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield of 5,6-O-isopropylidene-L-ascorbic acid (Starting Material)
-
Question: My yield of the protected ascorbic acid intermediate is low. What could be the cause?
-
Answer:
-
Incomplete Reaction: The reaction of L-ascorbic acid with acetone (B3395972) (or a acetone equivalent like 2,2-dimethoxypropane) requires an acid catalyst and anhydrous conditions. Ensure your acetone is dry and the catalyst is active. Reaction times can also be a factor; monitor the reaction by TLC to ensure it has gone to completion.
-
Moisture: The presence of water can hydrolyze the formed isopropylidene group. Ensure all glassware is thoroughly dried and anhydrous solvents are used.
-
Improper Work-up: During work-up, the product is typically precipitated by cooling. Ensure the solution is sufficiently cold to maximize precipitation. Washing the precipitate with cold acetone helps to remove impurities without significant product loss.
-
Problem 2: Low Yield of this compound during Permanganate Oxidation
-
Question: The oxidation of 5,6-O-isopropylidene-L-ascorbic acid resulted in a low yield of this compound. What are the likely reasons?
-
Answer:
-
Over-oxidation: Potassium permanganate is a strong oxidizing agent. Adding it too quickly or at too high a temperature can lead to the cleavage of the lactone ring or other undesired side reactions. The addition of the permanganate solution should be slow and at a low temperature (e.g., 0 °C).
-
Incorrect Stoichiometry: An excess of potassium permanganate will lead to the formation of byproducts. Carefully calculate and weigh the required amount of the oxidizing agent. A study on the oxidation of L-ascorbic acid by permanganate ion in an acidic medium indicates a stoichiometry of 2:5 in terms of the mole ratio of permanganate ions to ascorbic acid consumed.[2][3][4]
-
Suboptimal pH: The reaction is typically carried out in an acidic medium. The acidity of the medium can affect the oxidation potential of the permanganate and the stability of the starting material and product.
-
Formation of Manganese Dioxide (MnO₂): The reduction of permanganate in neutral or slightly acidic solution produces manganese dioxide, a brown precipitate.[5] This can make the reaction mixture difficult to stir and can adsorb the product, leading to lower isolated yields. Ensure efficient stirring and proper work-up to remove the MnO₂.
-
Problem 3: Difficulty in Purifying this compound
-
Question: I am having trouble obtaining pure, crystalline this compound from the reaction mixture. What purification strategies are recommended?
-
Answer:
-
Removal of Manganese Salts: After the oxidation, the manganese dioxide precipitate must be removed. This is typically done by filtration. The filtrate can then be further treated to remove any soluble manganese salts.
-
Extraction: After removing the manganese salts, the aqueous solution is often extracted with an organic solvent to isolate the this compound. Multiple extractions may be necessary for a good recovery.
-
Crystallization: this compound is a crystalline solid.[1] Recrystallization is an effective method for purification. The choice of solvent is crucial. Ethanol has been shown to be a poor solvent for the crystallization of some lactones as it can lead to significant product loss due to high solubility.[6] Experiment with different solvent systems (e.g., ethyl acetate/hexanes, acetone/water) to find the optimal conditions for crystallization. Aqueous buffers have been successfully used for the purification of other lactones by crystallization.[6]
-
Chromatography: If crystallization does not yield a pure product, column chromatography on silica (B1680970) gel can be employed.
-
Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Synthesis Method | Starting Material | Oxidizing Agent | Reported Yield | Reference |
| Permanganate Oxidation | 5,6-O-isopropylidene-L-ascorbic acid | Potassium Permanganate (KMnO₄) | ~65% | [1] |
| Autoxidation | L-ascorbic acid | Oxygen (from air) | Minor Product | |
| Hydrogen Peroxide Oxidation | L-ascorbic acid | Hydrogen Peroxide (H₂O₂) | Yields L-Threonic acid |
Experimental Protocols
Protocol 1: Synthesis of 5,6-O-isopropylidene-L-ascorbic acid
This protocol is adapted from a literature procedure.[7]
Materials:
-
L-ascorbic acid (16 g)
-
Acetone (80 ml)
-
2,2-dimethoxypropane (B42991) (18.8 ml)
-
Hydrogen chloride (gas)
Procedure:
-
In a flask, stir a mixture of L-ascorbic acid (16 g) in acetone (80 ml) and 2,2-dimethoxypropane (18.8 ml) for 15 minutes at room temperature.
-
Slowly bubble hydrogen chloride gas through the reaction mixture for 5 minutes.
-
Stir the mixture for 1 hour at room temperature.
-
Evaporate approximately half of the acetone under reduced pressure.
-
Cool the mixture in an ice bath.
-
Filter the resulting precipitate and wash it with cold acetone (30 ml) to obtain 5,6-O-isopropylidene-L-ascorbic acid.
-
The mother liquor can be concentrated to yield additional product.
Protocol 2: Synthesis of this compound via Permanganate Oxidation (Conceptual Outline)
This is a conceptual outline based on literature references, as the full detailed protocol from Perel and Dayton was not available. Researchers should optimize the specific conditions.
Materials:
-
5,6-O-isopropylidene-L-ascorbic acid
-
Potassium permanganate (KMnO₄)
-
Acetone
-
Sulfuric acid (or other acid for acidification)
-
Sodium bisulfite (for quenching)
Procedure:
-
Dissolve 5,6-O-isopropylidene-L-ascorbic acid in acetone and cool the solution to 0 °C in an ice bath.
-
Acidify the solution with a suitable acid (e.g., dilute sulfuric acid).
-
Slowly add a pre-cooled solution of potassium permanganate in water dropwise to the stirred reaction mixture, maintaining the temperature at 0 °C. The purple color of the permanganate should disappear as it reacts.
-
Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction by adding a solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves and the solution becomes colorless.
-
Proceed with work-up, which may include extraction with an appropriate organic solvent and subsequent purification by crystallization.
Mandatory Visualizations
Caption: Synthesis pathway of this compound from L-Ascorbic Acid.
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. idosi.org [idosi.org]
- 4. [PDF] A Study of the Kinetics and Mechanism of Oxidation of L -Ascorbic Acid by Permanganate Ion in Acidic Medium | Semantic Scholar [semanticscholar.org]
- 5. Sciencemadness Discussion Board - Reduction of permanganate by ascorbic acid → surprise! - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Purification of lactonic sophorolipids by crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
Technical Support Center: L-Threonolactone in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Threonolactone in aqueous solutions. Due to its lactone structure, this compound is susceptible to hydrolysis, which can impact experimental outcomes. This guide offers insights into maintaining its stability and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when working with this compound in aqueous solutions?
A1: The main stability issue for this compound in aqueous solutions is its susceptibility to hydrolysis. The ester bond within the lactone ring can be cleaved by water, leading to the formation of the corresponding open-chain hydroxy acid, L-Threonic acid. This process is catalyzed by both acidic and basic conditions and is also influenced by temperature.
Q2: What are the main factors that influence the stability of this compound in solution?
A2: The stability of this compound is primarily affected by the following factors:
-
pH: The rate of hydrolysis is significantly dependent on the pH of the solution. Both acidic and alkaline conditions can accelerate the degradation of the lactone ring.[1]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including the hydrolysis of this compound.[2] For every 10°C increase in temperature, the rate of degradation can increase significantly.
-
Time: The degradation of this compound is a time-dependent process. The longer the compound is in an aqueous solution, the greater the extent of degradation.
-
Presence of Catalysts: Certain enzymes or metal ions can catalyze the hydrolysis of esters and may affect the stability of this compound.
Q3: What is the expected degradation pathway of this compound in an aqueous solution?
A3: The primary degradation pathway for this compound in an aqueous solution is the hydrolysis of the cyclic ester bond. This reaction results in the opening of the lactone ring to form L-Threonic acid. This is a reversible reaction, but under many conditions, the equilibrium favors the open-chain form.
Q4: How can I minimize the degradation of this compound during my experiments?
A4: To minimize degradation, consider the following best practices:
-
Prepare solutions fresh: Prepare aqueous solutions of this compound immediately before use.
-
Control pH: If possible, maintain the pH of the solution in a slightly acidic to neutral range (around pH 4-6), where many lactones exhibit their maximum stability.
-
Control temperature: Perform experiments at the lowest practical temperature to slow down the rate of hydrolysis.
-
Use a suitable buffer: If a buffer is required, choose one that does not catalyze the hydrolysis reaction.
-
Minimize storage time: If solutions must be stored, even for a short period, keep them at low temperatures (2-8°C) and protect them from light. For longer-term storage, consider preparing aliquots in an appropriate organic solvent and storing them at -20°C or -80°C, then diluting into your aqueous buffer just before the experiment.
Q5: What are the signs of this compound degradation in my sample?
A5: Signs of degradation can include:
-
A decrease in the expected biological or chemical activity of your solution over time.
-
Changes in the pH of an unbuffered solution.
-
The appearance of new peaks and a decrease in the parent compound's peak area in analytical chromatograms (e.g., HPLC).
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of biological/chemical activity in the experiment. | Degradation of this compound in the aqueous solution. | 1. Prepare Fresh Solutions: Always prepare this compound solutions immediately before use. 2. pH Control: Verify and adjust the pH of your experimental buffer to a slightly acidic range (e.g., pH 4-6). 3. Temperature Management: Conduct your experiments at the lowest feasible temperature. If elevated temperatures are necessary, reduce the incubation time as much as possible. 4. Stability-Indicating Assay: Use an analytical technique like HPLC to confirm the concentration of intact this compound in your solution at the start and end of your experiment. |
| Inconsistent or non-reproducible experimental results. | Variable degradation of this compound between experimental runs. | 1. Standardize Solution Preparation: Implement a strict and consistent protocol for preparing your this compound solutions, including the source and pH of the water or buffer. 2. Monitor pH: Measure and document the pH of your solutions before and after each experiment to identify any significant shifts. 3. Control Incubation Times: Ensure that incubation times are precisely controlled and consistent across all experiments. |
| Precipitate forms in the aqueous solution. | Poor solubility or precipitation of a degradation product. | 1. Verify Solubility: this compound has good solubility in water. However, if you are using a concentrated stock in an organic solvent, ensure the final concentration in the aqueous buffer does not lead to precipitation. 2. Analyze the Precipitate: If possible, analyze the precipitate to determine if it is the parent compound or a degradation product. This can provide insights into the stability issue. |
| Unexpected peaks in analytical chromatogram (e.g., HPLC). | Formation of degradation products. | 1. Forced Degradation Study: Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products. This will help in identifying the peaks corresponding to the degradants in your experimental samples. 2. Use a Stability-Indicating Method: Ensure your analytical method can separate the intact this compound from its potential degradation products. |
Quantitative Data on Lactone Stability (Illustrative)
| pH | Temperature (°C) | Half-life (t½) (hours) - Illustrative |
| 3.0 | 25 | > 48 |
| 5.0 | 25 | > 72 |
| 7.4 | 25 | ~ 24 |
| 9.0 | 25 | < 8 |
| 7.4 | 4 | > 72 |
| 7.4 | 37 | ~ 12 |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in Aqueous Solution using HPLC
This protocol outlines a general method for assessing the stability of this compound at different pH values and temperatures.
Materials:
-
This compound
-
High-purity water (HPLC grade)
-
Buffers of desired pH (e.g., phosphate (B84403) buffer for pH 7.4, acetate (B1210297) buffer for pH 5.0)
-
High-Performance Liquid Chromatography (HPLC) system with a UV or RI detector
-
C18 reverse-phase HPLC column
-
Temperature-controlled incubators or water baths
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol) or directly in water if its stability in water at low temperature is confirmed.
-
Working Solution Preparation: Dilute the stock solution into the aqueous buffers of interest to achieve the desired final concentration.
-
Time Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of each working solution into the HPLC system to determine the initial concentration of this compound.
-
Incubation: Aliquot the remaining working solutions into sealed vials and place them in incubators set at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
Time Point Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.
-
Sample Analysis: Analyze the withdrawn aliquots by HPLC to quantify the remaining concentration of intact this compound.
-
Data Analysis: Plot the concentration of this compound as a percentage of the initial concentration versus time for each pH and temperature condition. From these plots, you can determine the degradation rate and the half-life (t½) of this compound under each condition.
Protocol 2: Forced Degradation Study
This protocol is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.
Procedure:
-
Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at room temperature for a shorter period (e.g., 4 hours), as base-catalyzed hydrolysis is typically faster.
-
Oxidative Degradation: Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature for 24 hours.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.
-
Thermal Degradation: Heat a solid sample of this compound at a high temperature (e.g., 80°C) for 48 hours, then dissolve it for analysis.
-
Analysis: Analyze the stressed samples by a suitable analytical method, such as HPLC-MS, to separate and identify the degradation products.
Visualizations
Caption: Degradation pathway of this compound in aqueous solution.
Caption: Experimental workflow for assessing this compound stability.
References
overcoming assay interference when measuring L-Threonolactone
Welcome to the technical support center for the accurate quantification of L-Threonolactone. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the measurement of this compound in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for quantifying this compound?
A1: The primary method for the sensitive and specific quantification of this compound and its open-ring form, L-Threonic acid, in biological samples like plasma and urine is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[1] While enzymatic assays are used for other metabolites, a specific commercial enzymatic assay for this compound is not commonly reported. Gas chromatography-mass spectrometry (GC-MS) can also be used, but often requires chemical derivatization to make the analyte volatile.[2][3]
Q2: Why is there variability in my this compound measurements?
A2: Variability in this compound measurements can arise from the chemical equilibrium between the cyclic lactone form (this compound) and its open-ring hydroxy acid form (L-Threonic acid). This equilibrium is sensitive to pH and temperature, which can alter the concentration of the lactone form during sample collection, preparation, and analysis.[4][5] Inconsistent sample handling can therefore lead to significant variability in results.
Q3: What is a "matrix effect" and how can it affect my this compound assay?
A3: A matrix effect is the alteration of the analytical signal of the analyte (this compound) due to the presence of other components in the sample matrix, such as plasma or urine.[6] These interfering substances can either suppress or enhance the signal detected by the mass spectrometer, leading to inaccurate quantification.[6] Common sources of matrix effects in biological samples include salts, phospholipids, and proteins.
Q4: How can I minimize matrix effects in my LC-MS/MS assay for this compound?
A4: Minimizing matrix effects is crucial for accurate quantification. Several strategies can be employed:
-
Effective Sample Preparation: Techniques like protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) can remove a significant portion of interfering matrix components.[7]
-
Chromatographic Separation: Optimizing the HPLC method to ensure that this compound is chromatographically separated from co-eluting matrix components is essential.
-
Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) that is chemically identical to this compound but has a different mass is the most effective way to compensate for matrix effects and variability in sample preparation and instrument response.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the measurement of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal | Poor recovery during sample preparation: this compound may be lost during extraction steps. | Optimize the sample preparation protocol. For SPE, ensure the correct sorbent and elution solvents are used. For LLE, select appropriate extraction solvents and pH conditions. |
| Instrumental issues: The LC-MS/MS system may not be properly tuned or calibrated. | Verify instrument performance by running system suitability tests with a known standard of this compound. Check for proper ionization and fragmentation. | |
| Degradation of this compound: The lactone ring can open to form L-Threonic acid, especially at neutral or alkaline pH. | Maintain acidic conditions (pH < 4) and low temperatures throughout sample collection, storage, and preparation to stabilize the lactone form.[4] | |
| High Background/Interference Peaks | Insufficient sample cleanup: Matrix components are co-eluting with this compound. | Improve the sample preparation method. Consider using a more selective SPE sorbent or a multi-step extraction protocol. |
| Contamination: Contamination from reagents, solvents, or labware. | Use high-purity solvents and reagents. Thoroughly clean all labware and instrument components. | |
| In-source conversion: The corresponding hydroxy acid (L-Threonic acid) can sometimes convert to the lactone in the mass spectrometer's ion source. | Optimize MS source conditions (e.g., temperature, gas flows). Ensure chromatographic separation of the lactone and its corresponding acid to prevent this interference.[8] | |
| Poor Reproducibility/High Variability | Inconsistent sample handling: Variations in time, temperature, or pH during sample processing. | Standardize all sample handling procedures. Process all samples and standards in a consistent manner. |
| Matrix effects: Variable ion suppression or enhancement between different samples. | Employ a stable isotope-labeled internal standard. If not available, use a matrix-matched calibration curve for quantification. | |
| Pipetting errors: Inaccurate or inconsistent pipetting of samples, standards, or reagents. | Calibrate pipettes regularly and use proper pipetting techniques. | |
| Unexpectedly High Readings | Signal enhancement from matrix: Co-eluting compounds are increasing the ionization of this compound. | Improve chromatographic separation to isolate the analyte from enhancing matrix components. Diluting the sample can also mitigate this effect. |
| Co-eluting isobaric interference: Another compound with the same mass-to-charge ratio as this compound is present in the sample. | Utilize high-resolution mass spectrometry (HRMS) to differentiate between this compound and the isobaric interference based on their exact masses. Optimize chromatography for better separation. |
Experimental Protocols
Protocol 1: Sample Preparation of Plasma for this compound Quantification by LC-MS/MS
This protocol is based on a common method for the extraction of small molecules from plasma and is a good starting point for this compound analysis.
-
Protein Precipitation:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., stable isotope-labeled this compound).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of L-Threonate (as a proxy for this compound)
This protocol is adapted from a validated method for L-Threonate and can be optimized for this compound.[1]
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., YMC J'Sphere C18, 150 mm x 2.0 mm, 4 µm).
-
Mobile Phase A: 10 mM Ammonium acetate (B1210297) in water.
-
Mobile Phase B: Methanol/Acetonitrile (80:20, v/v).
-
Gradient: A suitable gradient starting with a high percentage of Mobile Phase A to retain the polar analyte, followed by an increasing percentage of Mobile Phase B to elute it.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode for L-Threonate. For this compound, both positive and negative modes should be tested for optimal sensitivity.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition (for L-Threonate): Precursor ion (m/z) 134.5 → Product ion (m/z) 74.7.[1] MRM transitions for this compound will need to be determined by infusing a standard solution.
-
Visualizations
References
- 1. Determination of L-threonate in human plasma and urine by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
- 4. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heat stability of milk: interrelationship between assay temperature, pH and agitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bataviabiosciences.com [bataviabiosciences.com]
- 7. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 8. The need for chromatographic and mass resolution in liquid chromatography/tandem mass spectrometric methods used for quantitation of lactones and corresponding hydroxy acids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating L-Threonolactone Degradation: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in identifying and understanding the degradation products of L-Threonolactone in vitro. This compound, a key chemical intermediate, is susceptible to degradation under various experimental conditions, potentially impacting research outcomes and product stability. This guide offers insights into its primary degradation pathways, analytical methodologies for monitoring degradation, and strategies to mitigate instability.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation product of this compound in aqueous solutions?
The primary degradation product of this compound in aqueous solutions is L-Threonic acid. This occurs through the hydrolysis of the ester bond in the lactone ring, which is a common degradation pathway for lactones.[1][2] This reaction is reversible, but the equilibrium often favors the formation of the more stable open-chain hydroxy acid, L-Threonic acid.
Q2: What experimental factors can influence the degradation rate of this compound?
Several factors can significantly influence the stability of this compound in vitro:
-
pH: The rate of hydrolysis is highly dependent on the pH of the solution. Generally, lactone hydrolysis is accelerated under both acidic and alkaline conditions compared to neutral pH.[3][4][5]
-
Temperature: Higher temperatures typically increase the rate of chemical reactions, including the hydrolysis of this compound.
-
Presence of Water: As hydrolysis is a reaction with water, the presence of water is essential for this degradation pathway to occur. In non-aqueous solvents, this compound is generally more stable.[6]
-
Forced Degradation Conditions: Exposure to stress conditions such as strong acids, bases, oxidizing agents, and high temperatures can significantly accelerate degradation and may lead to the formation of additional, secondary degradation products.[7][8][9][10][11]
Q3: My analytical results show a decrease in this compound concentration over time, but no corresponding increase in L-Threonic acid. What could be happening?
There are several possibilities to consider:
-
Formation of Other Degradation Products: While L-Threonic acid is the primary hydrolysis product, other degradation pathways like oxidation might occur, especially under forced degradation conditions.[7] Consider the possibility of forming byproducts such as oxalic acid, which has been observed as a minor product in related reactions.
-
Analytical Method Limitations: Your current analytical method may not be suitable for detecting all degradation products. It is crucial to use a stability-indicating method that can separate the parent compound from all potential degradants.
-
Reversible Lactonization: L-Threonic acid can undergo intramolecular cyclization to reform this compound. The rate of this lactonization can be influenced by factors like pH and solvent.
-
Sample Adsorption: The compound of interest might be adsorbing to the surface of your sample vials or chromatography column, leading to an apparent loss of concentration.
Q4: How can I prevent the degradation of this compound during my experiments?
To minimize degradation, consider the following strategies:
-
Control pH: Whenever possible, maintain the pH of your solutions close to neutral, where the rate of hydrolysis is generally at a minimum.
-
Maintain Low Temperatures: Store stock solutions and samples at low temperatures (e.g., 2-8 °C or frozen) to slow down the degradation process.
-
Use Freshly Prepared Solutions: Prepare solutions of this compound immediately before use to minimize the time for degradation to occur.
-
Consider Non-Aqueous Solvents: If your experimental design allows, using a non-aqueous solvent can significantly enhance the stability of this compound.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in chromatogram | Formation of degradation products other than L-Threonic acid. | Conduct forced degradation studies (acid, base, oxidation, thermal, photolytic) to intentionally generate and identify potential degradation products. Use a mass spectrometer (MS) detector for peak identification. |
| Poor peak shape or shifting retention times | Interaction of L-Threonic acid (a carboxylic acid) with the stationary phase. | Use a mobile phase with a pH that ensures the consistent ionization state of L-Threonic acid. Consider using a column specifically designed for the analysis of organic acids. |
| Inconsistent quantification results | Incomplete hydrolysis or lactonization during sample preparation or analysis. | Ensure consistent timing and temperature for all sample preparation steps. Validate the analytical method for linearity, accuracy, and precision. |
| Loss of compound during sample storage | Degradation due to inappropriate storage conditions. | Store samples at low temperatures and protected from light. Analyze samples as quickly as possible after preparation. |
Quantitative Data on this compound Degradation
The rate of this compound hydrolysis is significantly influenced by pH and temperature. The following tables provide an overview of the expected trends. Note: Specific kinetic data for this compound is not widely available in the literature; these tables are based on the general behavior of lactones.
Table 1: Effect of pH on the Half-life of this compound at 25 °C (Estimated)
| pH | Estimated Half-life |
| 2 | Hours to Days |
| 4 | Days to Weeks |
| 7 | Weeks to Months |
| 10 | Minutes to Hours |
| 12 | Seconds to Minutes |
Table 2: Effect of Temperature on the Relative Degradation Rate of this compound at pH 7 (Estimated)
| Temperature (°C) | Relative Degradation Rate |
| 4 | 0.1x |
| 25 | 1x |
| 37 | 2-3x |
| 50 | 5-10x |
Experimental Protocols
Protocol 1: HPLC-MS/MS Method for the Analysis of L-Threonic Acid
This protocol is adapted from a validated method for the determination of L-Threonate in biological matrices and can be used to monitor the degradation of this compound.[12][13]
1. Sample Preparation: a. Dilute the in vitro degradation sample with a suitable solvent (e.g., mobile phase). b. If necessary, perform a protein precipitation step for complex matrices by adding three volumes of cold methanol (B129727) or acetonitrile, vortexing, and centrifuging to remove the precipitate. c. Transfer the supernatant to a clean vial for analysis.
2. Chromatographic Conditions:
-
Column: YMC J'Sphere C18 (or equivalent), 150 mm x 4.6 mm, 5 µm.
-
Mobile Phase: 20:5:75 (v/v/v) Methanol:Acetonitrile:10mM Ammonium Acetate.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: Ambient.
-
Injection Volume: 10 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transition for L-Threonate: m/z 135.1 → 75.0.
-
Optimize other MS parameters (e.g., capillary voltage, cone voltage, collision energy) for maximum sensitivity of the L-Threonate signal.
Visualizing Degradation Pathways and Workflows
Degradation Pathway of this compound
Caption: Primary degradation pathway of this compound to L-Threonic acid via hydrolysis.
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies on this compound.
References
- 1. Lactone - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. L-threonic Acid|High-Purity Reagent|RUO [benchchem.com]
- 4. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 5. Mechanisms of lactone hydrolysis in acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US3787585A - Stable lactone solution - Google Patents [patents.google.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biopharminternational.com [biopharminternational.com]
- 11. biomedres.us [biomedres.us]
- 12. Determination of L-threonate in human plasma and urine by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: L-Threonolactone and Cell Culture Experiments
Welcome to the technical support center for researchers utilizing L-Threonolactone or investigating its effects in cell culture. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments. A primary focus of this guide is to address issues arising from the use of L-Ascorbic Acid (Vitamin C), a common cell culture supplement that can degrade into this compound, leading to unexpected experimental outcomes.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues you may encounter in your cell culture experiments.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or unexpected cytotoxicity observed. | L-Ascorbic Acid in the culture medium may be degrading to this compound and other cytotoxic byproducts like hydrogen peroxide.[1][2][3] The rate of degradation can be influenced by media composition, light exposure, and temperature.[4] | 1. Assess Media Stability: Prepare fresh media with L-Ascorbic Acid for each experiment. Avoid storing supplemented media for extended periods.2. Control for Degradation: Include a "degraded" L-Ascorbic Acid control by pre-incubating the media under culture conditions (37°C, 5% CO2) for 24-48 hours before adding it to the cells.3. Use a Stable Analog: Consider using a more stable derivative of ascorbic acid, such as ascorbate-2-phosphate (AAP), which is less prone to oxidation.[5] |
| Difficulty in determining an optimal "this compound" dosage. | There is limited scientific literature on the direct biological effects and optimal dosage of this compound in cell culture. Observed effects may be due to a mixture of L-Ascorbic Acid degradation products. | 1. Perform a Dose-Response Curve: If you suspect this compound is the active compound, test a wide range of concentrations (e.g., from nanomolar to millimolar) to determine the EC50 or IC50.2. Analyze Purity: If you are using a commercial preparation of this compound, verify its purity and check for the presence of other degradation products.3. Focus on the Parent Compound: If your primary interest is the effect of Vitamin C, the focus should be on maintaining its stability rather than optimizing the dosage of its degradation product. |
| Precipitate formation in the culture medium. | This compound and other degradation products of L-Ascorbic Acid may have limited solubility in certain media formulations, especially at high concentrations. | 1. Check Solubility Limits: Attempt to dissolve this compound in a small volume of your specific cell culture medium at the desired concentration before preparing a large batch.2. Prepare Fresh Solutions: Prepare this compound solutions immediately before use.3. Adjust pH: The solubility of some compounds can be pH-dependent. Ensure the pH of your final medium is within the optimal range for your cells. |
| Observed effects are not reproducible. | The instability of L-Ascorbic Acid and the variable formation of this compound can lead to significant batch-to-batch variation.[4] | 1. Standardize Media Preparation: Implement a strict and consistent protocol for preparing and storing your cell culture media.2. Minimize Light Exposure: Protect media containing L-Ascorbic Acid from light to reduce photo-degradation.3. Use a Stabilized Vitamin C Derivative: As mentioned, using a stable analog like ascorbate-2-phosphate can greatly improve reproducibility.[5][6] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it relevant to my cell culture experiments?
A1: this compound is a γ-lactone that can be formed from the degradation of L-Ascorbic Acid (Vitamin C) in aqueous solutions, such as cell culture media.[7][8] If you are using L-Ascorbic Acid as a supplement, its degradation into this compound and other byproducts could be the underlying cause of unexpected biological effects or cytotoxicity in your experiments.[1][2]
Q2: I am observing cytotoxicity after adding L-Ascorbic Acid to my culture medium. What is the likely cause?
A2: While L-Ascorbic Acid is an antioxidant, it can also act as a pro-oxidant in cell culture media, leading to the generation of reactive oxygen species (ROS) like hydrogen peroxide (H2O2), which are toxic to cells.[2][3] This pro-oxidant activity and the formation of degradation products, including this compound, are often responsible for the observed cytotoxicity.[1] The composition of the culture medium itself can influence the rate of H2O2 production from ascorbate (B8700270).[3]
Q3: What is a typical concentration range for this compound in cell culture?
A3: There is currently a lack of established data on the direct application and optimal concentration of this compound in cell culture. Most of the available literature discusses it as a degradation product of L-Ascorbic Acid. Therefore, any observed effects are likely due to a mixture of degradation products. If you are specifically investigating this compound, it is crucial to perform a thorough dose-response analysis to determine the effective concentration range for your specific cell line and endpoint.
Q4: How can I improve the stability of L-Ascorbic Acid in my cell culture medium?
A4: To enhance the stability of L-Ascorbic Acid, you can:
-
Prepare fresh media for each experiment.[4]
-
Store stock solutions at -20°C or -80°C and minimize freeze-thaw cycles.
-
Protect the media from light.
-
Consider using a more stable derivative like ascorbate-2-phosphate (AAP).[5][6]
Q5: Are there any known signaling pathways affected by this compound?
A5: Specific signaling pathways directly modulated by pure this compound are not well-documented in the scientific literature. However, other lactones have been shown to possess a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, often through the modulation of various signaling pathways.[9][10] Given that this compound is a degradation product of L-Ascorbic Acid, any observed changes in signaling are more likely attributable to the overall oxidative stress and the cocktail of degradation products generated in the culture medium.
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound or L-Ascorbic Acid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound or L-Ascorbic Acid in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Assessment of Cytotoxicity using LDH Release Assay
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound or L-Ascorbic Acid
-
Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)
-
Lysis buffer (often included in the kit)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of this compound or L-Ascorbic Acid as described in the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Absorbance Reading: Measure the absorbance at the wavelength specified by the manufacturer (commonly 490 nm).
Data Analysis for Cytotoxicity Assays:
Percentage cytotoxicity can be calculated using the following formula for the LDH assay:
For the MTT assay, results are typically expressed as a percentage of the vehicle control.
Visualizations
Caption: Workflow for assessing compound cytotoxicity.
Caption: Putative pathways of L-Ascorbic Acid-induced cytotoxicity.
References
- 1. Cytotoxic effect of ascorbate and its derivatives on cultured malignant and nonmalignant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicity of L-ascorbic acid to L929 fibroblast cultures: relevance to biocompatibility testing of materials for use in wound management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The in vitro cytotoxicity of ascorbate depends on the culture medium used to perform the assay and involves hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. himedialabs.com [himedialabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Monitoring of ascorbate at a constant rate in cell culture: effect on cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Vitamin C Degradation Products and Pathways in the Human Lens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Off-Target Effects of L-Threonolactone in Research
Welcome to the technical support center for researchers, scientists, and drug development professionals working with L-Threonolactone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments and minimize the potential for off-target effects.
Frequently Asked questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a purine (B94841) nucleoside analog. Its primary on-target effect is understood to be the inhibition of DNA synthesis and the induction of apoptosis, making it a compound of interest in cancer research.[1] Like other purine analogs, it likely exerts its effects by being incorporated into DNA and/or RNA, or by inhibiting enzymes involved in nucleotide metabolism.[2][3][4]
Q2: What are off-target effects and why are they a concern with this compound?
A2: Off-target effects are unintended interactions of a compound with cellular components other than its intended target.[5][6] For this compound, this could involve the inhibition of other enzymes that bind purines, interference with different signaling pathways, or general cytotoxicity unrelated to DNA synthesis inhibition. These effects can lead to misleading experimental results and potential toxicity in preclinical studies.
Q3: How can I begin to assess the potential for off-target effects in my experiments?
A3: A multi-step approach is recommended. Start with in silico analysis of this compound's structure to predict potential off-target binding.[7] Follow this with broad-spectrum screening, such as kinase profiling, to identify potential unintended targets. Finally, use carefully designed cell-based assays with appropriate controls to differentiate on-target from off-target effects.
Q4: What are some common signs of off-target effects in cell-based assays?
A4: Common signs include:
-
Cytotoxicity observed at concentrations significantly different from the IC50 for DNA synthesis inhibition.
-
Phenotypes that are inconsistent with the known function of the intended target (e.g., unexpected changes in cell morphology or signaling pathways).
-
Similar cytotoxic effects in cell lines that do not express the primary target at high levels.
-
Discrepancies between the results of biochemical assays and whole-cell assays.
Q5: Are there any known alternative compounds to this compound with potentially fewer off-target effects?
A5: The field of purine nucleoside analogs is extensive, with many compounds developed to have improved specificity.[3] Depending on the specific research question, exploring other analogs such as Cladribine or Fludarabine, which have well-characterized clinical profiles, may be beneficial.[4] However, any new compound should be rigorously tested for off-target effects in the specific experimental system.
Troubleshooting Guides
This section provides guidance on common issues encountered during experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| High Cytotoxicity in Control Cells | 1. Compound concentration is too high. 2. Off-target toxicity. 3. Solvent (e.g., DMSO) toxicity. | 1. Perform a dose-response curve to determine the optimal concentration range. 2. Include a negative control compound with a similar chemical scaffold but is inactive against the target. 3. Test the toxicity of the vehicle control at the concentrations used. |
| Inconsistent Results Between Experiments | 1. Variability in cell culture conditions (e.g., passage number, confluency). 2. Inconsistent compound preparation or storage. 3. Assay variability. | 1. Standardize cell culture protocols and use cells within a defined passage number range. 2. Prepare fresh stock solutions of this compound and store them appropriately. 3. Include positive and negative controls in every experiment to monitor assay performance. |
| Observed Phenotype Does Not Match Expected On-Target Effect | 1. The phenotype is due to an off-target effect. 2. The on-target effect leads to unexpected downstream signaling. | 1. Use a secondary, structurally unrelated inhibitor of the same target to see if it recapitulates the phenotype. 2. Employ genetic knockdown (e.g., siRNA, CRISPR) of the intended target to validate the phenotype. 3. Perform pathway analysis (e.g., Western blotting for key signaling proteins) to investigate downstream effects. |
| Difficulty Differentiating Apoptosis from Necrosis | 1. High compound concentrations may induce necrosis. 2. Assay limitations. | 1. Use a range of this compound concentrations in your apoptosis assay. 2. Use a dual-staining method, such as Annexin V and a viability dye (e.g., Propidium Iodide), to distinguish between apoptotic and necrotic cells. |
Data Presentation
Summarizing quantitative data is crucial for comparing the on-target and potential off-target effects of this compound. Below are template tables for presenting cytotoxicity and enzyme inhibition data.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration (hours) |
| e.g., MCF-7 | Breast | [Insert Value] | 72 |
| e.g., A549 | Lung | [Insert Value] | 72 |
| e.g., HCT116 | Colon | [Insert Value] | 72 |
| e.g., a non-cancerous cell line | Control | [Insert Value] | 72 |
| Caption: This table should be populated with experimentally determined 50% inhibitory concentration (IC50) values for this compound across a panel of cell lines. |
Table 2: Off-Target Kinase Profiling of this compound
| Kinase Target | % Inhibition at 1 µM | % Inhibition at 10 µM |
| e.g., EGFR | [Insert Value] | [Insert Value] |
| e.g., SRC | [Insert Value] | [Insert Value] |
| e.g., CDK2 | [Insert Value] | [Insert Value] |
| Caption: This table presents example data from a kinase screening panel to identify potential off-target interactions of this compound. |
Experimental Protocols
Protocol 1: DNA Synthesis Inhibition Assay (BrdU Incorporation)
This protocol measures the inhibition of DNA synthesis by quantifying the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) into newly synthesized DNA.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
BrdU labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody
-
Secondary antibody conjugated to a fluorescent marker
-
DNA stain (e.g., DAPI)
-
Microplate reader or fluorescence microscope
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (and vehicle control) for the desired time period (e.g., 24-48 hours).
-
Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.
-
Remove the labeling medium and fix and denature the cells according to the manufacturer's protocol.
-
Incubate with an anti-BrdU antibody, followed by a fluorescently labeled secondary antibody.
-
Stain the cell nuclei with a DNA stain like DAPI.
-
Quantify the BrdU signal using a microplate reader or by imaging and analyzing the fluorescence intensity.
-
Normalize the BrdU signal to the total number of cells (DAPI signal) and calculate the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described in the previous protocol.
-
Harvest cells, including any floating cells in the supernatant.
-
Wash the cells with cold PBS and then resuspend them in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Proposed on-target mechanism of action for this compound.
Caption: Workflow for assessing this compound's on- and off-target effects.
Caption: A logical approach to troubleshooting unexpected experimental outcomes.
References
- 1. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Metabolism and action of purine nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-based Systems Biology for Analyzing Off-target Binding - PMC [pmc.ncbi.nlm.nih.gov]
dealing with poor solubility of L-Threonolactone derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor aqueous solubility of L-Threonolactone derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do many this compound derivatives exhibit poor water solubility?
A1: this compound derivatives often possess a lipophilic (fat-loving) molecular structure, which leads to poor solubility in aqueous (water-based) solutions. Furthermore, the central lactone ring can be susceptible to reversible, pH-dependent hydrolysis.[1][2] At physiological or alkaline pH, the lactone ring can open to form a more polar, but often inactive, carboxylate version of the compound, complicating solubility and stability assessments.[2]
Q2: My this compound derivative, dissolved in a DMSO stock, is precipitating when I dilute it into my aqueous cell culture medium. What are some immediate troubleshooting steps?
A2: This is a common issue when an organic solvent stock is diluted into an aqueous medium where the compound is less soluble. Here are several steps to resolve this:
-
Minimize Final Solvent Concentration : Ensure the final concentration of DMSO or other organic solvent is as low as possible (generally under 0.5%) to reduce its impact on the experiment and minimize precipitation.[3]
-
Gentle Warming and Agitation : After dilution, you can try gently warming the solution to 37°C and mixing it thoroughly, as increased temperature can sometimes improve solubility.[3]
-
Use a Solubilizing Agent : Before diluting into the final medium, consider pre-mixing your stock solution with a solution containing a biocompatible surfactant (e.g., Polysorbate 20, Tween® 80) or a cyclodextrin.[3]
-
Brief Sonication : Use a brief sonication in a water bath to help break down small precipitates and improve the compound's dispersion in the medium.[3]
Q3: What are the simplest methods to try first for improving the solubility of a new this compound derivative?
A3: For initial experiments, it is best to start with the simplest and most direct methods.
-
pH Adjustment : Since many drug molecules are weak acids or bases, adjusting the pH of the solution can increase the proportion of the ionized (and typically more soluble) form of the compound.[4][5] For lactone-containing compounds, it is crucial to be aware that pH can drive the equilibrium between the closed lactone ring and the open-ring carboxylate form.[1] While increasing pH might increase the solubility of the open-ring form, it may decrease the concentration of the desired active lactone form.
-
Use of Co-solvents : Adding a small amount of a water-miscible organic solvent, or co-solvent, can significantly increase the solubility of a hydrophobic compound.[6][7] Common co-solvents used in pharmaceutical formulations include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).[6][8]
Q4: When should I consider more advanced and complex formulation strategies?
A4: If simpler methods like pH adjustment and co-solvents are insufficient to achieve the desired concentration and stability, or if they are unsuitable for your experimental system (e.g., in vivo studies), you should explore more advanced strategies. These are particularly relevant when developing a compound for preclinical and clinical assessment. Such techniques include:
-
Cyclodextrin Complexation : Using cyclodextrins to form inclusion complexes that encapsulate the poorly soluble drug.[9][10]
-
Solid Dispersions : Dispersing the drug within a solid polymer matrix to create an amorphous form of the drug, which dissolves more readily.[11][12]
-
Nanosuspensions : Reducing the particle size of the drug to the nanometer range, which dramatically increases the surface area for dissolution.[13][14]
-
Prodrug Synthesis : Chemically modifying the this compound derivative to create a more soluble version (a prodrug) that converts back to the active drug inside the body.[15][16]
Troubleshooting and Solubility Enhancement Guide
This guide provides a logical workflow for addressing solubility issues with this compound derivatives, from initial assessment to the application of advanced formulation techniques.
Caption: A troubleshooting workflow for selecting a solubility enhancement strategy.
Advanced Strategy 1: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[9] They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" that is more soluble in water.[10][17]
Caption: Formation of a water-soluble drug-cyclodextrin inclusion complex.
Advanced Strategy 2: Solid Dispersions
Solid dispersion is a technique where the poorly soluble drug is dispersed in an inert, hydrophilic carrier matrix.[11] This process can convert the drug from a stable crystalline form to a higher-energy amorphous form, which has an enhanced dissolution rate.[12][18]
Caption: Conversion of a crystalline drug into a more soluble amorphous solid dispersion.
Quantitative Data on Solubility Enhancement
The following table summarizes examples of solubility enhancement achieved for various poorly soluble drugs using different techniques. While these are not this compound derivatives, they illustrate the potential magnitude of improvement.
| Technique | Drug Example | Carrier/System | Fold Increase in Solubility | Reference |
| Prodrug | 10-hydroxycamptothecin | Glucuronide prodrug | 80-fold | [16] |
| Prodrug | SNS-314 (Aurora kinase inhibitor) | Phosphate-ester derivative | 335-fold | [16] |
| Prodrug | Acyclovir | Amide peptide prodrug | 17-fold | [16] |
| Solid Dispersion | Isoalantolactone | PVP K30 | N/A (Significant increase in dissolution rate) | [3] |
| Cyclodextrin | Carbamazepine | HP-β-CD | N/A (Improved solubility and bioavailability) | [9] |
Experimental Protocols
Protocol 1: Basic Kinetic Solubility Assessment
This protocol determines the solubility of a compound under specific aqueous buffer conditions over time.
Materials:
-
This compound derivative
-
DMSO (or other suitable organic solvent)
-
Phosphate-buffered saline (PBS) or other relevant aqueous buffer
-
96-well plates (UV-transparent if using spectrophotometry)
-
Plate shaker
-
Spectrophotometer or HPLC system
Methodology:
-
Prepare a high-concentration stock solution of the this compound derivative in 100% DMSO (e.g., 10-20 mM).
-
Add the aqueous buffer (e.g., PBS, pH 7.4) to the wells of a 96-well plate.
-
Add a small volume of the DMSO stock solution to the buffer in each well to achieve the desired final test concentration. The final DMSO concentration should be kept low (e.g., 1-2%).
-
Cover the plate and place it on a plate shaker at a consistent temperature (e.g., 25°C or 37°C).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), stop the shaking and centrifuge the plate to pellet any precipitated compound.
-
Carefully transfer the supernatant to a new UV-transparent plate or into HPLC vials.
-
Determine the concentration of the dissolved compound in the supernatant using a standard curve, either by UV-Vis spectrophotometry or HPLC.[19][20]
-
The concentration of the compound that remains in solution at equilibrium (typically 24 hours) is considered the kinetic solubility under those conditions.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This method is used to create an amorphous dispersion of the drug in a polymer matrix.[18]
Materials:
-
This compound derivative
-
A hydrophilic polymer carrier (e.g., PVP K30, HPMC, PEG 6000)
-
A volatile organic solvent in which both the drug and carrier are soluble (e.g., methanol, ethanol, acetone)[18]
-
Rotary evaporator or vacuum oven
Methodology:
-
Accurately weigh the this compound derivative and the chosen polymer carrier in a specific ratio (e.g., 1:1, 1:5, 1:10 drug-to-carrier by weight).
-
Dissolve both components completely in a sufficient volume of the common volatile solvent in a round-bottom flask.
-
Once a clear solution is obtained, remove the solvent using a rotary evaporator under reduced pressure.
-
Continue to dry the resulting solid film under vacuum for an extended period (e.g., 24-48 hours) to remove any residual solvent.
-
The resulting solid mass is the solid dispersion. Scrape the product from the flask, grind it into a fine powder using a mortar and pestle, and store it in a desiccator to prevent moisture absorption.[11][18]
Protocol 3: Preparation of a Nanosuspension by Precipitation
This is a "bottom-up" method to produce drug nanoparticles.[21]
Materials:
-
This compound derivative
-
A solvent in which the drug is soluble (e.g., acetone, ethanol)
-
An "anti-solvent" (typically water) in which the drug is poorly soluble
-
A stabilizer (e.g., a surfactant like Polysorbate 80 or a polymer like HPMC)
-
High-speed homogenizer or magnetic stirrer
Methodology:
-
Dissolve the this compound derivative in the chosen solvent to create a concentrated drug solution.
-
Separately, prepare the anti-solvent solution (water) containing the stabilizer. The stabilizer is crucial to prevent the newly formed nanoparticles from aggregating.[21]
-
Under high-speed homogenization or vigorous stirring, inject the drug solution into the anti-solvent solution.[21]
-
The rapid change in solvent conditions will cause the drug to precipitate out of the solution as nanoparticles.
-
Continue stirring for a period to allow the suspension to stabilize.
-
The organic solvent can be removed through evaporation or dialysis if required for the final formulation. The result is an aqueous suspension of drug nanoparticles.[13]
References
- 1. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chemrealm.com [chemrealm.com]
- 5. researchgate.net [researchgate.net]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. jetir.org [jetir.org]
- 12. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. jddtonline.info [jddtonline.info]
- 19. www1.udel.edu [www1.udel.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Inconsistent Results in L-Threonolactone Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies encountered during the quantification of L-Threonolactone. The guides and FAQs below are presented in a question-and-answer format to directly address specific issues.
Section 1: General Stability and Handling of this compound
This compound, like many lactones, is susceptible to hydrolysis, which can lead to inconsistent assay results. Proper handling and storage are critical.
Frequently Asked Questions (FAQs) - Stability and Handling
Q1: I suspect my this compound standard is degrading. What are the primary stability concerns?
A1: The main stability concern for this compound is its susceptibility to hydrolysis, where the lactone ring is opened to form the corresponding hydroxy acid (L-threonic acid).[1] This process can be accelerated by:
-
pH: Hydrolysis is catalyzed by both acidic and basic conditions. Neutral pH is generally preferred for storage.[1][2]
-
Temperature: Higher temperatures increase the rate of degradation.[2][3][4]
-
Aqueous Solutions: Prolonged storage in aqueous buffers should be avoided.[1]
Q2: How should I prepare and store this compound stock solutions?
A2: To minimize degradation, it is recommended to prepare fresh stock solutions for each experiment. If storage is necessary, dissolve this compound in an anhydrous aprotic solvent like DMSO or ethanol (B145695) and store at -20°C or -80°C in small, tightly sealed aliquots to minimize freeze-thaw cycles.[1]
Q3: Are there visual cues for this compound degradation?
A3: In solid form, degradation may not be visually apparent but could manifest as discoloration or changes in crystallinity over time. In solution, degradation is typically not visible. The most reliable way to assess the purity of your standard is by analytical methods such as HPLC or LC-MS, which can separate this compound from its hydrolysis product.[1]
Section 2: Troubleshooting Chromatographic Assays (HPLC & GC-MS)
Chromatographic methods are commonly employed for the quantification of small molecules like this compound. Below are troubleshooting guides for common issues encountered during HPLC and GC-MS analysis.
Frequently Asked Questions (FAQs) - Chromatographic Assays
Q1: My this compound peak is broad and tailing in my reversed-phase HPLC analysis. What could be the cause?
A1: Peak tailing for a polar compound like this compound can be caused by several factors:
-
Secondary Interactions: Interactions between the analyte and residual silanol (B1196071) groups on the silica-based column can cause tailing.
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.
-
Column Degradation: The column may be nearing the end of its lifespan.
Q2: I'm observing ghost peaks in my chromatogram. What are they and how can I get rid of them?
A2: Ghost peaks are unexpected peaks that appear in a chromatogram. They can originate from:
-
Contaminated Mobile Phase: Impurities in the solvents or additives can accumulate on the column and elute as peaks, especially during gradient elution.
-
Carryover from Previous Injections: Insufficient washing of the injector or autosampler can lead to carryover.
-
Sample Matrix Components: The sample itself may contain late-eluting compounds.
Q3: My retention times for this compound are drifting. What should I check?
A3: Drifting retention times can be caused by:
-
Changes in Mobile Phase Composition: Inaccurate mixing of solvents or evaporation of a volatile component can alter the mobile phase strength.
-
Fluctuations in Column Temperature: Even small changes in temperature can affect retention times.
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.
-
Pump Issues: Inconsistent flow rates from the HPLC pump.
Troubleshooting Guide: Reversed-Phase HPLC for this compound
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Secondary silanol interactions. | Use a high-purity, end-capped column. Add a small amount of an acidic modifier (e.g., 0.1% formic acid) to the mobile phase to suppress silanol activity. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Mobile phase pH is not optimal. | Adjust the mobile phase pH. For a polar compound, a lower pH (e.g., 2.5-3.5) often yields better peak shape. | |
| Inconsistent Peak Areas | Inconsistent injection volume. | Ensure the autosampler is functioning correctly and that there are no air bubbles in the sample loop. |
| Sample degradation in the autosampler. | Use a cooled autosampler and minimize the time samples spend in the vial before injection. | |
| Poor sample solubility. | Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. | |
| No Peak Detected | Incorrect detection wavelength. | Determine the UV absorbance maximum of this compound (if it has a chromophore) or use a more universal detector like a mass spectrometer (MS) or a refractive index (RI) detector. |
| Analyte is not eluting. | The mobile phase may be too weak. Increase the proportion of the organic solvent. | |
| Analyte is lost during sample preparation. | Optimize the sample preparation procedure. Consider a recovery experiment with a spiked sample. |
Experimental Protocol: Hypothetical HPLC-UV Method for this compound
This protocol is a general guideline and will require optimization for your specific instrumentation and sample matrix.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents:
-
HPLC-grade acetonitrile (B52724).
-
HPLC-grade water.
-
Formic acid.
-
This compound standard.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Filter and degas both mobile phases before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm (Note: this compound has poor UV absorbance; a more sensitive detector like MS is recommended).
-
Gradient Elution:
-
0-2 min: 5% B
-
2-10 min: 5% to 30% B
-
10-12 min: 30% B
-
12-13 min: 30% to 5% B
-
13-18 min: 5% B (re-equilibration)
-
-
-
Sample Preparation (from a biological matrix like plasma):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).
-
Vortex and transfer to an autosampler vial for injection.
-
Workflow and Logic Diagrams
Caption: HPLC Troubleshooting Workflow.
Section 3: Troubleshooting Enzymatic Assays
While specific enzymatic assays for this compound are not widely documented, a hypothetical assay could involve an enzyme that specifically converts this compound, leading to a measurable change (e.g., production of NADH or a colored product). The following troubleshooting guide is based on general principles of enzymatic assays.
Frequently Asked Questions (FAQs) - Enzymatic Assays
Q1: My standard curve for the this compound enzymatic assay is not linear. What should I do?
A1: A non-linear standard curve can result from several factors:
-
Substrate/Enzyme Concentration: The concentrations of the substrate or enzyme may be outside the optimal range for the assay.
-
Incorrect Incubation Time: The reaction may have proceeded for too long, leading to saturation.
-
Pipetting Errors: Inaccurate pipetting can lead to inconsistent results.
-
Reagent Instability: One or more of the assay reagents may be degrading.
Q2: I'm observing a high background signal in my colorimetric assay. How can I reduce it?
A2: High background can be caused by:
-
Contaminated Reagents: Impurities in the reagents can contribute to the background signal.
-
Non-specific Reactions: The substrate or other components in the sample may be reacting non-enzymatically to produce a signal.
-
Sample Matrix Interference: Components in the sample matrix may absorb light at the detection wavelength.
Q3: The results of my enzymatic assay are not reproducible between experiments. What are the likely causes?
A3: Poor reproducibility is a common issue and can stem from:
-
Variations in Temperature and pH: Enzymes are highly sensitive to these parameters.[2][4][5]
-
Inconsistent Reagent Preparation: Freshly prepare all reagents and ensure they are at the correct temperature before use.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing enzyme solutions can lead to a loss of activity.
-
Instrument Variability: Ensure the plate reader is properly calibrated.
Troubleshooting Guide: General Colorimetric Enzymatic Assay
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal | Inactive enzyme. | Use a fresh batch of enzyme. Ensure proper storage conditions. Run a positive control. |
| Incorrect buffer pH or temperature. | Optimize the pH and temperature for the specific enzyme used. | |
| Presence of inhibitors in the sample. | Perform a spike and recovery experiment to check for matrix effects. Consider sample cleanup. | |
| High Background Signal | Spontaneous substrate degradation. | Run a "no-enzyme" control to measure the rate of non-enzymatic reaction. |
| Contaminated reagents. | Prepare fresh reagents and use high-purity water. | |
| Sample interference. | Run a "no-substrate" control with your sample to check for inherent color or turbidity. | |
| Variable Results | Pipetting inaccuracies. | Use calibrated pipettes and be consistent with your technique. Prepare a master mix for reagents. |
| Temperature fluctuations. | Ensure all reagents and plates are equilibrated to the assay temperature. Use a temperature-controlled plate reader. | |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or fill them with buffer to create a more uniform temperature distribution. |
Experimental Protocol: Hypothetical Colorimetric Enzymatic Assay for this compound
This is a generalized protocol and would require a specific enzyme that acts on this compound.
-
Reagents:
-
Assay Buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4).
-
This compound-specific enzyme.
-
Chromogenic substrate.
-
This compound standard.
-
-
Assay Procedure:
-
Prepare a standard curve of this compound in the assay buffer.
-
In a 96-well plate, add 50 µL of standard or sample to each well.
-
Prepare a master mix containing the assay buffer, enzyme, and chromogenic substrate.
-
Add 150 µL of the master mix to each well to initiate the reaction.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Workflow and Logic Diagrams
Caption: Enzymatic Assay Troubleshooting Logic.
References
preventing L-Threonolactone degradation during sample storage
This technical support center provides guidance on the proper storage and handling of L-Threonolactone to minimize degradation and ensure the integrity of your research samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: The stability of this compound, like other lactones, is primarily affected by three main factors:
-
pH: this compound is susceptible to hydrolysis, a process that breaks the lactone ring. This reaction is significantly accelerated in alkaline (basic) conditions.[1][2][3] Neutral or slightly acidic pH is generally preferred for stability.[4]
-
Temperature: Higher temperatures increase the rate of chemical degradation, including hydrolysis.[3][4][5] To maintain long-term stability, storage at low temperatures is crucial.
-
Light: Exposure to light, particularly UV radiation, can contribute to the degradation of photosensitive compounds.[4][5] It is a good practice to protect this compound from light.
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, this compound should be stored under the following conditions:
-
Solid Form: Store in a tightly sealed container in a desiccator at -20°C for long-term storage. Protect from light by using an amber vial or by wrapping the container in foil.
-
In Solution: Prepare solutions fresh for each experiment whenever possible. If storage of a stock solution is necessary, use a slightly acidic to neutral buffer and store in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4] Anhydrous solvents like DMSO are recommended for preparing concentrated stock solutions.[6]
Q3: How can I tell if my this compound sample has degraded?
A3: Degradation of your this compound sample may be indicated by:
-
A noticeable change in the physical appearance of the sample, such as discoloration.
-
A decrease in the expected biological activity of the compound in your experiments.
-
The appearance of new peaks or a decrease in the area of the main compound peak in analytical chromatography, such as High-Performance Liquid Chromatography (HPLC).
Q4: What is the primary degradation pathway for this compound?
A4: The most probable degradation pathway for this compound in aqueous solution is the hydrolysis of the lactone ring. This reaction involves the cleavage of the ester bond within the cyclic structure, resulting in the formation of the corresponding open-chain hydroxy carboxylic acid, L-Threonic acid. This process can be catalyzed by both acidic and basic conditions, although it is typically much faster in basic solutions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity in stored samples. | Degradation of this compound due to improper storage conditions. | 1. Re-evaluate your storage conditions. For long-term storage, ensure solid this compound is stored at -20°C in a desiccated and dark environment.2. For solutions, prepare fresh for each use. If you must store solutions, use aliquots at -80°C to avoid repeated freeze-thaw cycles.3. Verify the pH of your buffered solutions; aim for a slightly acidic to neutral pH. |
| Appearance of unexpected peaks in HPLC analysis. | The sample has degraded, leading to the formation of byproducts. | 1. Confirm the identity of the main peak by comparing the retention time with a fresh, high-purity standard.2. Review the preparation and storage history of the sample. Exposure to high temperatures, extreme pH, or light can cause degradation.3. If possible, use a mass spectrometer (LC-MS) to identify the degradation products. The primary degradation product is likely L-Threonic acid. |
| Precipitation in a thawed stock solution. | The compound's solubility has been exceeded, possibly due to solvent evaporation or absorption of moisture. | 1. Gently warm the solution to 37°C and vortex to see if the precipitate redissolves.2. If precipitation persists, centrifuge the vial and use the supernatant after re-quantifying the concentration.3. For future stock solutions, consider using a lower concentration or ensuring your solvent is anhydrous. |
Quantitative Data Summary
While specific public data on the degradation kinetics of this compound is limited, the following table provides a hypothetical example based on the general behavior of lactones to illustrate how stability data is typically presented. Users are strongly encouraged to perform their own stability studies.
| Storage Condition | Time Point | % Remaining this compound (Hypothetical) |
| Solid, -20°C, Dark, Desiccated | 12 Months | >99% |
| Solid, 4°C, Dark | 6 Months | 98% |
| Solid, 25°C (Room Temp), Exposed to Light | 1 Month | 85% |
| Solution (pH 5.0), 4°C | 1 Week | 95% |
| Solution (pH 7.0), 4°C | 1 Week | 92% |
| Solution (pH 8.5), 4°C | 1 Week | 70% |
| Solution (pH 7.0), 25°C | 1 Week | 80% |
Experimental Protocols
Protocol: Stability Indicating HPLC Method for this compound
This protocol provides a general framework for developing an HPLC method to assess the stability of this compound.
-
Objective: To develop a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method capable of separating this compound from its potential degradation products.
-
Materials and Reagents:
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid or phosphoric acid (for mobile phase pH adjustment)
-
Buffer salts (e.g., phosphate (B84403) or acetate)
-
Hydrochloric acid and sodium hydroxide (B78521) (for forced degradation studies)
-
Hydrogen peroxide (for oxidative degradation studies)
-
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of Buffer A (water with 0.1% formic acid) and Buffer B (acetonitrile with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by UV scan of this compound (likely in the low UV range, e.g., 210 nm, as it lacks a strong chromophore).
-
Injection Volume: 10 µL
-
-
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase or a suitable solvent (e.g., water:acetonitrile 50:50).
-
Forced Degradation Study:
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C.
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose solid this compound to 80°C.
-
Photodegradation: Expose a solution of this compound to UV light.
-
-
Analysis: Analyze the stressed samples by HPLC to observe for the appearance of degradation peaks and a decrease in the parent peak. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.
-
Visualizations
Caption: Troubleshooting workflow for addressing issues with this compound stability.
Caption: Primary hydrolytic degradation pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 3. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Effect of temperature and light on the stability of latanoprost and its clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
addressing cross-reactivity in immunoassays for L-Threonolactone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing immunoassays to detect L-Threonolactone. The following sections address common issues, with a focus on mitigating cross-reactivity.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of inaccurate results in an this compound immunoassay?
A1: The most prevalent issue is cross-reactivity, where the antibody binds to molecules that are structurally similar to this compound, leading to falsely elevated measurements.[1][2] This occurs because the antibody's binding site, or paratope, may recognize similar epitopes on other molecules.[2]
Q2: Which molecules are known to be structurally similar to this compound and could potentially cross-react?
A2: this compound is a gamma-butyrolactone.[3] Therefore, other molecules with this core structure are potential cross-reactants. Additionally, since it is classified as a purine (B94841) nucleoside analog, other analogs might also interfere.[4][5] Key potential cross-reactants include:
Q3: How can I determine if my assay is affected by cross-reactivity?
A3: A common method is to perform a competitive ELISA.[10] This involves spiking known concentrations of the suspected cross-reactant into your sample matrix and observing the effect on the measured this compound concentration. A significant change in the signal indicates cross-reactivity.
Q4: What is the difference between using a monoclonal and a polyclonal antibody in my this compound immunoassay?
A4: Monoclonal antibodies generally offer higher specificity as they recognize a single epitope on the target molecule.[1] This can reduce the likelihood of cross-reactivity.[1] Polyclonal antibodies bind to multiple epitopes, which can increase sensitivity but may also increase the risk of cross-reactivity with structurally related molecules.[1]
Troubleshooting Guide
Problem 1: My measured this compound concentrations are consistently higher than expected.
-
Possible Cause: Cross-reactivity with an endogenous or exogenous compound in your samples.
-
Troubleshooting Steps:
-
Identify Potential Cross-Reactants: Review the sample matrix and any treatments for the presence of molecules structurally similar to this compound (see FAQ 2).
-
Perform a Spike-In Experiment: Introduce a high concentration of the suspected interfering compound into a sample with a known this compound concentration. A significant increase in the measured concentration confirms cross-reactivity.
-
Sample Dilution: Serially dilute your samples. If the results do not scale linearly with the dilution factor, an interfering substance is likely present.[2]
-
Sample Pre-treatment: Consider a sample clean-up step, such as solid-phase extraction (SPE), to remove the interfering molecule before running the immunoassay.
-
Problem 2: There is high variability between my replicate samples.
-
Possible Cause: Matrix effects, where components in the sample matrix (e.g., lipids, proteins) interfere with the antibody-antigen binding.[2]
-
Troubleshooting Steps:
-
Optimize Blocking Buffers: Ensure your blocking buffer is effective in preventing non-specific binding. You may need to test different blocking agents.
-
Adjust Incubation Times and Temperatures: Modifying these parameters can sometimes reduce non-specific interactions.
-
Use a Different Sample Diluent: Some commercial diluents are specifically designed to minimize matrix effects.
-
Sample Pre-treatment: As with cross-reactivity, techniques like SPE or protein precipitation may be necessary to clean up complex samples.
-
Problem 3: My assay shows a weak signal or low sensitivity.
-
Possible Cause: The antibody may have low affinity for this compound, or the assay conditions may not be optimal.
-
Troubleshooting Steps:
-
Antibody Concentration: Titrate your primary and secondary antibodies to find the optimal concentrations that provide the best signal-to-noise ratio.
-
Review Assay Protocol: Ensure all incubation times and temperatures are as recommended.
-
Check Reagent Stability: Confirm that all reagents, including the this compound standard and enzyme conjugates, have not expired and have been stored correctly.
-
Consider a Different Antibody: If sensitivity issues persist, you may need to source an antibody with higher affinity for this compound.
-
Quantitative Data on Cross-Reactivity
The following table provides hypothetical cross-reactivity data for an this compound immunoassay. This data is for illustrative purposes to demonstrate how to present such findings. Actual cross-reactivity will be specific to the antibody used in your assay.
| Compound | Structure | % Cross-Reactivity (Hypothetical) |
| This compound | Gamma-butyrolactone | 100% |
| D-Erythronic acid γ-lactone | Gamma-butyrolactone | 25% |
| D-(+)-Ribonic acid γ-lactone | Gamma-butyrolactone | 15% |
| Pantolactone | Gamma-butyrolactone | 5% |
| L-Ascorbic Acid | Furanolactone-like | <1% |
| Uridine | Purine nucleoside analog (pyrimidine) | <0.1% |
| Adenosine | Purine nucleoside analog (purine) | <0.1% |
Experimental Protocols
Protocol 1: Competitive ELISA for Assessing Cross-Reactivity
-
Coating: Coat a 96-well plate with a capture antibody specific for this compound. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the wash step.
-
Competition: Prepare serial dilutions of the potential cross-reacting compound. In separate tubes, mix each dilution with a constant, known concentration of this compound-HRP conjugate. Also, prepare a standard curve of unconjugated this compound.
-
Incubation: Add the mixtures and the standards to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Substrate Addition: Add a TMB substrate solution to each well and incubate in the dark until a color develops (typically 15-30 minutes).
-
Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the concentration of the cross-reactant that causes 50% inhibition of the signal (IC50). The percent cross-reactivity can be calculated using the formula: (% Cross-Reactivity) = (IC50 of this compound / IC50 of cross-reactant) x 100.
Protocol 2: Sample Pre-treatment using Solid-Phase Extraction (SPE)
-
Column Conditioning: Condition a suitable SPE cartridge (e.g., a hydrophilic-lipophilic balanced polymer) with methanol (B129727) followed by water.
-
Sample Loading: Load the sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interfering substances. The composition of the wash buffer will depend on the nature of the suspected cross-reactants.
-
Elution: Elute the this compound from the cartridge using an appropriate solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the elution solvent under a stream of nitrogen and reconstitute the sample in the immunoassay buffer.
-
Analysis: Proceed with the immunoassay as per the standard protocol.
Visualizations
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hmdb.ca [hmdb.ca]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Purine nucleoside analogs as immunosuppressive and antineoplastic agents: mechanism of action and clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. omicronbio.com [omicronbio.com]
- 7. chembk.com [chembk.com]
- 8. Erythrono-1,4-lactone | C4H6O4 | CID 5325915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. D-(+)-Ribonic acid γ-lactone [webbook.nist.gov]
- 10. Ribonolactone | C5H8O5 | CID 111064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. hmdb.ca [hmdb.ca]
- 12. raybiotech.com [raybiotech.com]
- 13. caymanchem.com [caymanchem.com]
- 14. Pantolactone [webbook.nist.gov]
- 15. Pantolactone [drugfuture.com]
- 16. GSRS [precision.fda.gov]
- 17. D-Pantolactone | C6H10O3 | CID 439368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. ymdb.ca [ymdb.ca]
- 19. researchgate.net [researchgate.net]
- 20. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of L-Threonolactone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with L-Threonolactone. The following sections offer structured guidance on improving its bioavailability, along with detailed experimental protocols and visual aids.
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format that researchers may face during their in vivo studies with this compound.
Issue 1: Lower than Expected Oral Bioavailability
-
Question: We are observing significantly lower plasma concentrations of this compound than anticipated after oral administration in our animal model. What are the potential causes and how can we troubleshoot this?
-
Answer: Low oral bioavailability of a compound like this compound can stem from several factors, primarily its physicochemical properties and physiological processes in the gastrointestinal (GI) tract. The primary reasons are often poor aqueous solubility, which limits dissolution, and low intestinal permeability.[1][2]
Troubleshooting Steps:
-
Characterize Physicochemical Properties: Confirm the solubility of your this compound batch in relevant physiological buffers (e.g., simulated gastric and intestinal fluids). Poor solubility is a common barrier to oral absorption.[3]
-
Enhance Solubility and Dissolution Rate:
-
Particle Size Reduction: Techniques like micronization can increase the surface area of the drug, potentially leading to a faster dissolution rate.[1]
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer matrix (e.g., PVP, PEG) can improve its dissolution.[3][4][5] This can be achieved through methods like solvent evaporation or fusion.[4][5]
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate poorly soluble drugs to form inclusion complexes with improved aqueous solubility.[1][2]
-
-
Assess Intestinal Permeability:
-
In Vitro Models: Conduct a Caco-2 permeability assay to determine the compound's ability to cross the intestinal epithelium. This will also indicate if it is a substrate for efflux transporters like P-glycoprotein (P-gp).[6][7][8][9] An efflux ratio greater than 2 suggests active efflux is limiting absorption.
-
-
Investigate First-Pass Metabolism: While specific data for this compound is limited, many compounds undergo significant metabolism in the liver after absorption from the gut (first-pass effect). In vitro studies using liver microsomes can provide an initial assessment of metabolic stability.
-
Issue 2: High Inter-Animal Variability in Pharmacokinetic Data
-
Question: Our in vivo pharmacokinetic study with this compound shows high variability in plasma concentrations between animals in the same group. What could be the cause and how can we minimize this?
-
Answer: High inter-animal variability is a frequent challenge in preclinical studies and can be caused by both experimental and physiological factors.
Troubleshooting Steps:
-
Standardize Experimental Conditions:
-
Fasting: Ensure a consistent fasting period for all animals before dosing, as food can significantly impact drug absorption.[10]
-
Dosing Technique: Use a precise and consistent oral gavage technique to minimize variations in the administered dose.
-
Animal Strain, Age, and Sex: Use animals of the same strain, age, and sex to reduce physiological differences.[10]
-
-
Formulation Homogeneity: If using a suspension, ensure it is uniformly mixed before and during administration to each animal to guarantee consistent dosing. For solutions, confirm the compound remains fully dissolved.
-
Animal Health: Ensure all animals are healthy and free from underlying conditions that could affect GI function and drug metabolism.
-
Frequently Asked Questions (FAQs)
-
What are the known physicochemical properties of this compound?
-
Refer to Table 1 for a summary of the physicochemical properties of this compound.
-
-
What is the expected oral bioavailability of this compound?
-
What are the primary strategies to enhance the bioavailability of this compound?
-
The main strategies focus on improving its solubility and/or permeability. These include:
-
Nanoformulations: Reducing particle size to the nanometer range to increase surface area and dissolution rate.[1]
-
Solid Dispersions: Dispersing this compound in a carrier like PVP or PEG to enhance dissolution.[4][5]
-
Lipid-Based Formulations: For lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can improve solubilization and absorption.[1][2]
-
Cyclodextrin (B1172386) Complexation: Forming inclusion complexes to increase aqueous solubility.[1][2]
-
Use of Permeation Enhancers: Including excipients that can improve transport across the intestinal epithelium.
-
-
-
Is this compound likely to be a substrate for P-glycoprotein (P-gp)?
Quantitative Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₄H₆O₄ | |
| Molecular Weight | 118.09 g/mol | |
| Melting Point | 74-75 °C | |
| Solubility | Sparingly soluble in acetonitrile (B52724) and methanol; slightly soluble in DMSO. | |
| Appearance | White to off-white solid |
Table 2: Pharmacokinetic Parameters of L-Threonate in Healthy Human Volunteers after a Single Oral Dose of Calcium L-Threonate
(Note: This data pertains to the L-threonate moiety from Calcium L-threonate and should be used as a reference for the potential in vivo behavior of this compound.)
| Parameter | 675 mg Dose | 2025 mg Dose | 4050 mg Dose | Source(s) |
| Cmax (mg/L) | 15.5 ± 4.6 | 32.3 ± 8.7 | 42.8 ± 12.5 | [11][12] |
| Tmax (h) | 2.0 (median) | 2.0 (median) | 2.0 (median) | [11][12] |
| AUC₀₋t (h·mg/L) | 77.2 ± 23.3 | 152.9 ± 44.2 | 224.9 ± 69.1 | [11][12] |
| t₁/₂ (h) | ~2.5 | ~2.5 | ~2.5 | [11][12] |
Table 3: Conceptual Overview of Bioavailability Enhancement Strategies and Their Potential Impact on Pharmacokinetic Parameters of this compound
| Enhancement Strategy | Primary Mechanism | Expected Impact on Cmax | Expected Impact on AUC | Expected Impact on Tmax |
| Nanosuspension | Increased surface area and dissolution rate | Increase | Increase | Decrease or No Change |
| Solid Dispersion | Enhanced dissolution by creating an amorphous form | Increase | Increase | Decrease or No Change |
| Cyclodextrin Complexation | Increased aqueous solubility | Increase | Increase | Decrease or No Change |
| Co-administration with P-gp Inhibitor | Reduced efflux from enterocytes | Increase | Increase | No Change |
Experimental Protocols
1. Protocol for In Vivo Pharmacokinetic Study in Rats
This protocol provides a general framework for assessing the pharmacokinetics of an orally administered compound like this compound in rats.[14][15][16]
-
Animals: Male Sprague-Dawley rats (200-250 g). Acclimatize animals for at least one week.
-
Fasting: Fast animals overnight (12-18 hours) before dosing, with free access to water.
-
Formulation Preparation:
-
Prepare the this compound formulation (e.g., solution, suspension, or enhanced formulation) in a suitable vehicle (e.g., water with 0.5% carboxymethylcellulose).
-
Ensure homogeneity of the formulation immediately before and during dosing.
-
-
Dosing:
-
Oral (PO) Group: Administer the formulation via oral gavage at the desired dose (e.g., 10-50 mg/kg).
-
Intravenous (IV) Group (for absolute bioavailability): Administer a sterile solution of this compound via the tail vein at a lower dose (e.g., 1-5 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approx. 0.2-0.3 mL) from the tail vein or other appropriate site at pre-determined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., K₂EDTA).
-
-
Plasma Processing:
-
Centrifuge blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify this compound concentrations in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t₁/₂) using non-compartmental analysis software.
-
Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
-
2. Protocol for Caco-2 Permeability Assay
This assay assesses the intestinal permeability of a compound and its potential as a P-gp substrate.[6][7][8][9]
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity:
-
Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer before and after the experiment to ensure its integrity. A TEER value above a pre-determined threshold (e.g., 200 Ω·cm²) is typically required.
-
-
Permeability Measurement (Apical to Basolateral - A to B):
-
Equilibrate the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at 37°C.
-
Add the this compound solution (in transport buffer) to the apical (A) side of the monolayer.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) compartment.
-
Include control compounds with known high (e.g., propranolol) and low (e.g., mannitol) permeability.
-
-
Efflux Measurement (Basolateral to Apical - B to A):
-
Add the this compound solution to the basolateral (B) side.
-
Collect samples from the apical (A) compartment at the same time points.
-
-
P-gp Inhibition:
-
To confirm P-gp involvement, repeat the permeability assay in the presence of a known P-gp inhibitor (e.g., verapamil).
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated analytical method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B). An efflux ratio > 2 is indicative of active efflux.
-
3. Protocol for Preparation of a Solid Dispersion (Solvent Evaporation Method)
This is a general protocol for preparing a solid dispersion to enhance the solubility of a poorly water-soluble compound.[4][5][17]
-
Selection of Carrier: Choose a hydrophilic polymer carrier such as polyvinylpyrrolidone (B124986) (PVP K30) or polyethylene (B3416737) glycol (PEG 6000).
-
Dissolution:
-
Dissolve this compound and the chosen carrier in a common volatile organic solvent (e.g., methanol, ethanol) in the desired ratio (e.g., 1:1, 1:5, 1:10 drug-to-carrier weight ratio).
-
Ensure complete dissolution of both components.
-
-
Solvent Evaporation:
-
Evaporate the solvent under reduced pressure using a rotary evaporator. The temperature should be kept low to minimize degradation.
-
-
Drying:
-
Dry the resulting solid film or mass in a vacuum oven at a suitable temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.
-
-
Milling and Sieving:
-
Grind the dried solid dispersion into a fine powder using a mortar and pestle or a mechanical mill.
-
Sieve the powder to obtain a uniform particle size.
-
-
Characterization:
-
Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous nature of the drug within the carrier.
-
Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with the pure drug.
-
4. Protocol for Preparation of Cyclodextrin Inclusion Complexes (Kneading Method)
This method is suitable for preparing inclusion complexes of poorly water-soluble compounds with cyclodextrins.[2][18]
-
Selection of Cyclodextrin: Choose a suitable cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin).
-
Molar Ratio: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2).
-
Kneading:
-
Place the cyclodextrin in a mortar and add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to form a paste.
-
Gradually add the this compound powder to the paste.
-
Knead the mixture thoroughly for a specific period (e.g., 30-60 minutes) to facilitate the inclusion of the drug into the cyclodextrin cavity.
-
-
Drying:
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
-
Sieving:
-
Pass the dried complex through a sieve to obtain a fine powder.
-
-
Characterization:
-
Confirm the formation of the inclusion complex using DSC, XRPD, and FTIR.
-
Evaluate the enhancement in aqueous solubility and dissolution rate compared to the pure drug.
-
Visualizations
Caption: Experimental workflow for enhancing this compound bioavailability.
Caption: Proposed pathway for L-Threonic Acid enhancing Vitamin C uptake.
References
- 1. investigo.biblioteca.uvigo.es [investigo.biblioteca.uvigo.es]
- 2. oatext.com [oatext.com]
- 3. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0617612B1 - A process for the preparation of a solid dispersion - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. enamine.net [enamine.net]
- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 8. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 10. Animal versus human oral drug bioavailability: Do they correlate? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GraphViz Examples and Tutorial [graphs.grevian.org]
- 12. Pharmacokinetics, Tissue Distribution and Excretion of Isoalantolactone and Alantolactone in Rats after Oral Administration of Radix Inulae Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 13. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 14. In Vivo Pharmacokinetic studies – Rodent and Non Rodent – Vimta Labs [vimta.com]
- 15. mdpi.com [mdpi.com]
- 16. Pharmacokinetic study in rats after single intravenous and oral administrations of [14C]-ITF-296 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Effects of the Preparation Method on the Formation of True Nimodipine SBE-β-CD/HP-β-CD Inclusion Complexes and Their Dissolution Rates Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
strategies to reduce cytotoxicity of L-Threonolactone in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Threonolactone. The following information is curated to address potential issues regarding its cytotoxicity in normal cells during pre-clinical research.
Disclaimer: As of the latest literature review, specific data on the cytotoxicity of this compound and strategies to mitigate it are not extensively available. This guide is based on established principles of cytotoxicity research and strategies that have been successful for other compounds. The protocols and suggestions provided herein are intended as a starting point and should be adapted based on empirical findings for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic profile of this compound in normal versus cancer cells?
A1: The selective cytotoxicity of this compound has not been widely reported. However, many anti-cancer agents exhibit preferential cytotoxicity towards cancer cells.[1] This selectivity can be attributed to the higher metabolic rate and proliferation of cancer cells, which can make them more susceptible to cytotoxic agents. It is crucial to determine the IC50 values (the concentration of a drug that inhibits a given biological process by 50%) in a panel of both cancerous and normal cell lines to establish a therapeutic index (TI). A higher TI indicates greater selectivity for cancer cells.
Q2: What are the potential mechanisms of this compound-induced cytotoxicity?
A2: While the specific mechanism for this compound is not well-documented, many cytotoxic compounds induce cell death through the generation of Reactive Oxygen Species (ROS).[1] Elevated ROS levels can trigger apoptosis via intrinsic (mitochondrial) or extrinsic pathways. Other potential mechanisms could involve the inhibition of critical enzymes or interference with DNA replication and repair.[2]
Q3: Which signaling pathways might be involved in this compound's effects?
A3: Should this compound induce cytotoxicity through ROS production, it could modulate several signaling pathways, including:
-
NF-κB Pathway: This pathway is often involved in cell survival, and its inhibition can lead to apoptosis.[1][3]
-
STAT3 Pathway: Similar to NF-κB, the STAT3 pathway is crucial for cell survival and proliferation, and its inhibition can be a target for anti-cancer therapies.[1]
-
PI3K/Akt Pathway: This is a key survival pathway that is often dysregulated in cancer.[3]
Q4: Can combination therapy be used to reduce this compound's cytotoxicity in normal cells?
A4: Yes, combination therapy is a promising strategy. Combining this compound with other agents can potentially achieve synergistic anti-cancer effects at lower, less toxic concentrations.[1][4] This could enhance the therapeutic window and minimize off-target effects on normal cells. Another approach, termed "cyclotherapy," involves using a second drug to arrest normal cells in a specific phase of the cell cycle, protecting them from a cycle-specific cytotoxic agent that would then only target proliferating cancer cells.[5]
Q5: Are there any known derivatives of this compound with improved safety profiles?
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| High cytotoxicity observed in normal cell lines. | 1. The compound may have a narrow therapeutic window.2. The concentration range used is too high.3. The normal cell line is particularly sensitive. | 1. Determine the IC50 values in a panel of cancer and normal cell lines to calculate the therapeutic index.[6]2. Perform a dose-response study to identify a more optimal concentration range.3. Test on a variety of normal cell lines from different tissues to assess the broader toxicity profile.[6] |
| Inconsistent results in cytotoxicity assays. | 1. Variability in cell health and passage number.2. Inconsistent drug preparation and storage.3. Issues with the cytotoxicity assay itself.[1] | 1. Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase.2. Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles.[1]3. Include appropriate controls (vehicle control, positive control) and ensure the assay is performed according to a standardized protocol. |
| Difficulty in determining the mechanism of cell death. | 1. The chosen assay may not be appropriate.2. The mechanism may involve multiple pathways. | 1. Use a combination of assays to differentiate between apoptosis and necrosis, such as Annexin V/PI staining and caspase activity assays.[6]2. Investigate key signaling pathways through western blotting or other molecular biology techniques. |
Quantitative Data Summary
The following tables provide an illustrative example of how to present data from a comparative cytotoxicity study and the potential effect of a protective agent.
Table 1: Hypothetical IC50 Values of this compound in Cancer and Normal Cell Lines
| Cell Line | Origin | Type | IC50 (µM) |
| MCF-7 | Breast Cancer | Cancer | 15 |
| A549 | Lung Cancer | Cancer | 25 |
| HEK293 | Embryonic Kidney | Normal | 75 |
| IMR-90 | Fetal Lung Fibroblast | Normal | 90 |
This is hypothetical data for illustrative purposes only.
Table 2: Hypothetical Effect of an Antioxidant (N-acetylcysteine) on this compound Cytotoxicity
| Cell Line | Treatment | Cell Viability (%) |
| HEK293 | This compound (75 µM) | 50% |
| HEK293 | This compound (75 µM) + NAC (5 mM) | 85% |
| MCF-7 | This compound (15 µM) | 50% |
| MCF-7 | This compound (15 µM) + NAC (5 mM) | 55% |
This is hypothetical data for illustrative purposes only, suggesting a protective effect of NAC in normal cells with minimal interference in cancer cell cytotoxicity.
Experimental Protocols
1. MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is indicative of cell viability.[7]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the old medium with the medium containing the compound or a vehicle control.[6]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[1][6]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[6]
2. LDH Release Assay for Cytotoxicity
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, a marker of cytotoxicity.[7][8]
-
Plate Preparation: Prepare a 96-well plate with cells, medium-only controls, and maximum LDH release controls (cells lysed with detergent).[9]
-
Compound Treatment: Add this compound at various concentrations to the appropriate wells.
-
Incubation: Incubate for the desired exposure period.
-
Supernatant Transfer: Carefully transfer a portion of the supernatant from each well to a new plate.
-
LDH Reaction: Add the LDH detection reagent to each well and incubate at room temperature, protected from light.[8]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).[8]
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
3. Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[7][10]
-
Cell Treatment: Treat cells with this compound for the desired duration.
-
Cell Harvesting: Harvest the cells, including any floating cells in the medium.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.
-
Incubation: Incubate in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are early apoptotic, while double-positive cells are late apoptotic or necrotic.
Visualizations
Caption: Workflow for assessing and mitigating cytotoxicity.
Caption: Hypothetical ROS-mediated apoptotic pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Spironolactone inhibits the growth of cancer stem cells by impairing DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Apoptosis Pathways in Cancer with Alantolactone and Isoalantolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Protecting normal cells from the cytotoxicity of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. What are the commonly used methods for measuring cytotoxicity? | AAT Bioquest [aatbio.com]
- 8. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Technical Support Center: Validation of a New Analytical Method for L-Threonolactone
This technical support center provides guidance for researchers, scientists, and drug development professionals on the validation of a new analytical method for L-Threonolactone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the essential parameters to evaluate when validating a new analytical method for this compound?
A1: According to International Council for Harmonisation (ICH) guidelines, the core validation parameters that must be assessed include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradants, or matrix components.[1][2]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[1][2][3]
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[1][2]
-
Accuracy: The closeness of test results obtained by the method to the true value.[1][2][3][4]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.[1][2][4]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4][5]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4][5]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2][4]
Q2: How can I demonstrate the specificity of my analytical method for this compound?
A2: Specificity is crucial, especially for stability-indicating methods. It can be demonstrated through forced degradation studies.[6][7][8] By subjecting this compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis, you can generate potential degradation products.[6][9] The analytical method should then be able to resolve the this compound peak from any degradant peaks, as well as from any process impurities or excipients.[8] Peak purity analysis using a photodiode array (PDA) detector can further support specificity claims.
Q3: What are typical stress conditions for forced degradation studies of this compound?
A3: While specific conditions depend on the molecule's stability, a general starting point for forced degradation studies on a new chemical entity like this compound would be:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[8]
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[8]
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.[10]
-
Thermal Degradation: 105°C for 48 hours (solid state).
-
Photolytic Degradation: Exposure to UV light (e.g., 254 nm) and visible light for a specified duration (e.g., 1.2 million lux hours and 200 watt hours/square meter).[10]
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]
Troubleshooting Guides
Q4: My chromatogram shows peak fronting or tailing for the this compound peak. What are the possible causes and solutions?
A4: Peak asymmetry can compromise the accuracy and precision of your method. Here are common causes and troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Column Overload | Dilute the sample concentration and reinject. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH. For an acidic analyte, a lower pH (2-3 units below the pKa) is generally recommended. |
| Column Degradation | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Sample Solvent Effects | Ensure the sample is dissolved in the mobile phase or a weaker solvent. |
| Contamination at the head of the column | Reverse flush the column (if permissible by the manufacturer) or replace the guard column/frit. |
Q5: I am observing ghost peaks in my chromatograms. How can I identify their source and eliminate them?
A5: Ghost peaks are extraneous peaks that can interfere with the analyte of interest. Identifying their source is key to elimination.
| Potential Source | Troubleshooting Steps |
| Contaminated Mobile Phase | Prepare fresh mobile phase using high-purity solvents and reagents. Filter the mobile phase before use. |
| Carryover from Previous Injections | Run a blank injection (mobile phase or sample solvent) to see if the ghost peak appears. If so, implement a needle wash step in your autosampler method or inject a strong solvent to clean the injection path. |
| Leaching from System Components | Check for degrading plastic components in the flow path (e.g., solvent filters, tubing). |
| Sample Contamination | Prepare a fresh sample and reinject. |
Q6: The retention time of my this compound peak is shifting between injections. What should I do?
A6: Retention time variability can affect peak identification and integration.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Mobile Phase Composition | Ensure the mobile phase is well-mixed and degassed. If using a gradient, check the pump's proportioning valves. |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant temperature. |
| Pump Malfunction (Flow Rate Fluctuation) | Check the pump for leaks and perform a flow rate accuracy test. |
| Column Equilibration | Ensure the column is adequately equilibrated with the mobile phase before each injection sequence. |
Experimental Protocols & Data Presentation
The following sections provide illustrative experimental protocols and hypothetical data for the validation of a High-Performance Liquid Chromatography (HPLC) method for this compound.
Illustrative HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid in Water (20:80, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Protocol for Linearity Assessment
-
Prepare a stock solution of this compound reference standard (e.g., 1000 µg/mL).
-
Perform serial dilutions to prepare at least five concentration levels covering the expected range of the method (e.g., 50, 100, 250, 500, and 750 µg/mL).
-
Inject each concentration level in triplicate.
-
Plot a calibration curve of the mean peak area against the corresponding concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 125,430 |
| 100 | 251,890 |
| 250 | 630,110 |
| 500 | 1,258,900 |
| 750 | 1,885,600 |
| Correlation Coefficient (r²) | 0.9998 |
| Regression Equation | y = 2510x + 1250 |
Protocol for Accuracy (Recovery) Assessment
-
Prepare a placebo (matrix without the analyte).
-
Spike the placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three samples at each concentration level.
-
Analyze the samples using the developed HPLC method.
-
Calculate the percentage recovery for each sample.
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL, mean) | Recovery (%) | RSD (%) |
| 80% | 80.0 | 79.2 | 99.0 | 0.8 |
| 100% | 100.0 | 100.5 | 100.5 | 0.6 |
| 120% | 120.0 | 119.4 | 99.5 | 0.7 |
Protocol for Precision (Repeatability) Assessment
-
Prepare six independent samples of this compound at 100% of the target concentration from the same homogeneous batch.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the mean, standard deviation, and relative standard deviation (RSD) of the results.
| Parameter | Repeatability (n=6) | Intermediate Precision (n=6) |
| Mean Assay (%) | 99.8 | 100.1 |
| Standard Deviation | 0.75 | 0.82 |
| RSD (%) | 0.75 | 0.82 |
Visualizations
Caption: A high-level workflow for analytical method validation.
References
- 1. Validation of analytical methods in compliance with good manufacturing practice: a practical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 3. zenodo.org [zenodo.org]
- 4. jddtonline.info [jddtonline.info]
- 5. iosrphr.org [iosrphr.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. -NovaBioassays [novabioassays.com]
- 8. biomedres.us [biomedres.us]
- 9. biopharminternational.com [biopharminternational.com]
- 10. acgpubs.org [acgpubs.org]
Validation & Comparative
L-Threonolactone vs. L-Ascorbic Acid: A Comparative Guide to Antioxidant Capacity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant properties of L-ascorbic acid and its metabolite, L-Threonolactone. While extensive data is available for L-ascorbic acid, a well-established antioxidant, research directly quantifying the antioxidant capacity of this compound is limited. This document summarizes the existing knowledge on both compounds, presents detailed experimental protocols for common antioxidant assays, and explores the underlying molecular pathways.
I. Overview of Antioxidant Properties
L-Ascorbic Acid (Vitamin C) is a potent, water-soluble antioxidant that plays a crucial role in protecting biological systems against oxidative stress.[1] Its antioxidant activity stems from its ability to donate electrons, thereby neutralizing reactive oxygen species (ROS) and other free radicals.[1] L-ascorbic acid can directly scavenge a variety of ROS, including superoxide (B77818) and hydroxyl radicals, and can also regenerate other antioxidants, such as vitamin E, from their oxidized forms.[1]
This compound is a minor product of the autoxidation of L-ascorbic acid. While its direct antioxidant capacity has not been extensively studied and quantified in comparative assays, its formation is part of the cascade of reactions that occur as L-ascorbic acid is oxidized. One study noted that L-threonic acid, the precursor to this compound, may have antioxidant effects in biological systems.
II. Comparative Data on Antioxidant Capacity
A direct quantitative comparison of the antioxidant capacity of this compound and L-ascorbic acid is not available in the current scientific literature. To facilitate future comparative studies, standard antioxidant assays are employed. The following table outlines the typical data generated from such assays.
| Compound | Assay | IC50 / TEAC Value | Reference |
| L-Ascorbic Acid | DPPH | Typically in the µg/mL or µM range | [No specific value cited] |
| ABTS | Typically expressed as TEAC value | [No specific value cited] | |
| This compound | DPPH | Data not available | |
| ABTS | Data not available |
Note: IC50 (Inhibitory Concentration 50%) represents the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant capacity. TEAC (Trolox Equivalent Antioxidant Capacity) compares the antioxidant capacity of a compound to that of Trolox, a water-soluble vitamin E analog.
III. Experimental Protocols for Antioxidant Capacity Assays
To enable researchers to conduct their own comparative studies, detailed protocols for two common in vitro antioxidant assays, DPPH and ABTS, are provided below.
A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or other suitable solvent)
-
Test compounds (L-ascorbic acid, this compound)
-
Positive control (e.g., Trolox, Gallic Acid)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer (capable of reading at ~517 nm)
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this working solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare a series of dilutions of the test compounds and the positive control in methanol.
-
Assay Reaction:
-
Add a specific volume of the DPPH working solution (e.g., 100 µL) to each well of a 96-well plate.
-
Add an equal volume of the sample dilutions (e.g., 100 µL) to the wells.
-
For the control well, add 100 µL of methanol instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of each well at 517 nm.
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample and calculating the concentration at which 50% inhibition is achieved.
B. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol (B145695)
-
Test compounds (L-ascorbic acid, this compound)
-
Positive control (e.g., Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer (capable of reading at ~734 nm)
Procedure:
-
Preparation of ABTS•+ Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of ABTS•+ Working Solution:
-
Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample Preparation: Prepare a series of dilutions of the test compounds and the positive control.
-
Assay Reaction:
-
Add a large volume of the ABTS•+ working solution (e.g., 190 µL) to each well of a 96-well plate.
-
Add a small volume of the sample dilutions (e.g., 10 µL) to the wells.
-
-
Incubation: Incubate the plate at room temperature for a set time (e.g., 6 minutes).
-
Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation of Scavenging Activity and TEAC:
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The Trolox Equivalent Antioxidant Capacity (TEAC) is determined by comparing the percentage of inhibition of the sample to that of a standard curve prepared with Trolox. The results are expressed as µM of Trolox equivalents.
-
IV. Signaling Pathways in Antioxidant Defense
The antioxidant effects of many compounds are not limited to direct radical scavenging but also involve the modulation of cellular signaling pathways that control the expression of antioxidant enzymes. A key pathway in this process is the Keap1-Nrf2 pathway.
The Keap1-Nrf2 Signaling Pathway:
Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept at low levels in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which targets Nrf2 for degradation. In the presence of oxidative stress, Keap1 is modified, leading to the release and stabilization of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes. This binding initiates the transcription of a battery of cytoprotective genes, including those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs). This coordinated upregulation of antioxidant defenses enhances the cell's ability to combat oxidative stress.
The Keap1-Nrf2 signaling pathway for antioxidant defense.
V. Conclusion
L-ascorbic acid is a well-characterized antioxidant with robust scientific evidence supporting its efficacy. In contrast, the antioxidant capacity of its metabolite, this compound, remains largely unexplored. The lack of direct comparative data highlights a significant knowledge gap. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research into the antioxidant potential of this compound and its comparison with L-ascorbic acid. Such studies are crucial for a comprehensive understanding of the biological activities of vitamin C and its metabolites, which could have implications for drug development and nutritional science.
References
A Comparative Analysis of L-Threonolactone and D-Threonolactone in Oncology: An Uncharted Territory
Researchers, scientists, and drug development professionals exploring novel anticancer agents may be interested in the therapeutic potential of various lactone compounds. However, a thorough review of existing scientific literature reveals a significant gap in our understanding of the comparative anticancer effects of L-Threonolactone and D-Threonolactone. At present, there is a notable absence of direct comparative studies or substantial independent research on the cytotoxic and mechanistic actions of these specific isomers against cancer cells.
While the broader family of lactones has been investigated for antitumor properties, specific data on this compound and D-Threonolactone is scarce. L-Threonic acid, a metabolic breakdown product of Vitamin C (L-ascorbic acid), has been studied in the context of enhancing the uptake of ascorbic acid in cancer cells. One study indicated that calcium L-threonate stimulated the uptake of L-ascorbic acid in a human T-lymphoma cell line, suggesting a potential synergistic role in cancer therapy rather than a direct cytotoxic effect of its own.[1] However, this does not provide direct evidence of this compound's intrinsic anticancer activity.
Information regarding the anticancer properties of D-Threonolactone is virtually non-existent in the currently available scientific literature. Without experimental data, it is impossible to construct a meaningful comparison of their efficacy, mechanisms of action, or potential therapeutic applications in oncology.
The lack of research in this specific area means that crucial questions remain unanswered:
-
Do this compound and D-Threonolactone exhibit any direct cytotoxicity against cancer cell lines?
-
If so, what are the effective concentrations (e.g., IC50 values) across different cancer types?
-
What are the underlying molecular mechanisms and signaling pathways involved in any potential anticancer effects?
-
How does the stereochemistry of these molecules influence their biological activity in a cancer context?
Future Directions
To address this knowledge gap, foundational research is required. The following experimental workflow is proposed as a starting point for investigating the potential anticancer effects of this compound and D-Threonolactone.
Figure 1. A proposed experimental workflow for the initial investigation and comparison of the anticancer effects of this compound and D-Threonolactone.
Experimental Protocols
Should initial screening reveal cytotoxic activity, the following general protocols would be essential:
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Treatment: Cells are treated with various concentrations of this compound and D-Threonolactone (e.g., ranging from 1 µM to 1 mM) for 48-72 hours.
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value (concentration required to inhibit 50% of cell growth) is then calculated.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with the respective IC50 concentrations of this compound and D-Threonolactone for 24-48 hours.
-
Cell Staining: Cells are harvested, washed, and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added, and the cells are incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
3. Cell Cycle Analysis
-
Cell Treatment and Fixation: Cells are treated as described above, then harvested and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed and stained with a solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
References
A Comparative Analysis of L-Threonolactone and Nucleoside Analogs in Antiviral Research
An Examination of Efficacy, Mechanisms, and Methodologies for Drug Development Professionals
This guide provides a detailed comparison between L-Threonolactone and traditional nucleoside analogs, focusing on their efficacy, mechanisms of action, and the experimental protocols used to evaluate them. A critical distinction is addressed: while sometimes cataloged with nucleoside analogs, this compound is chemically a lactone derivative and a metabolite of L-ascorbic acid (Vitamin C), possessing a fundamentally different structure and mechanism of action compared to true nucleoside analogs.
Defining the Compounds: A Tale of Two Classes
This compound: this compound is a γ-lactone and a product of the metabolic breakdown of L-ascorbic acid.[1][2] It is structurally distinct from nucleosides, which are composed of a nucleobase (like adenine (B156593) or guanine) linked to a sugar (ribose or deoxyribose). While some commercial suppliers classify this compound as a purine (B94841) nucleoside analog, this appears to be a functional categorization based on its inclusion in bioactive compound libraries rather than a structural one.[3] Its biological activities are more closely related to those of Vitamin C and its derivatives, which are known for their roles in modulating oxidative stress and immune responses.[4][5]
Nucleoside Analogs: Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy.[6] These molecules are synthetic compounds that mimic natural nucleosides.[7] To become active, they must be phosphorylated within the cell to their triphosphate form.[8] Viral polymerases then mistakenly incorporate these analogs into growing DNA or RNA strands. Due to structural modifications—typically the absence of a 3'-hydroxyl group—the addition of the next nucleotide is blocked, leading to the termination of the replication chain.[6] This mechanism is highly effective against viruses like Herpes Simplex Virus (HSV), HIV, and Hepatitis B Virus (HBV).[6][8]
Comparative Efficacy: An Indirect Assessment
Direct head-to-head studies comparing the efficacy of this compound with nucleoside analogs are not available in published literature, primarily due to their distinct mechanisms. However, an indirect comparison can be made by examining their reported antiviral activities against common viruses from separate studies.
The following tables summarize the in vitro efficacy of a butene lactone derivative (structurally related to this compound), Vitamin C derivatives, and representative nucleoside analogs against Influenza A and Herpes Simplex Virus-1 (HSV-1).
Table 1: In Vitro Efficacy Against Influenza A Virus
| Compound | Virus Strain | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|---|---|
| Butene Lactone (3D) | A/Weiss/43 (H1N1) | MDCK | 12.30 | 455.10 | 37.00 | [9] |
| Butene Lactone (3D) | A/Virginia/ATCC2/2009 (H1N1) | MDCK | 24.09 | 455.10 | 18.89 | [9] |
| Oseltamivir | A/Weiss/43 (H1N1) | MDCK | 0.05 | >1000 | >20000 | [9] |
| Ribavirin | A/Weiss/43 (H1N1) | MDCK | 2.51 | >1000 | >398.41 |[9] |
EC₅₀ (50% Effective Concentration): The concentration of a drug that gives half-maximal response. CC₅₀ (50% Cytotoxic Concentration): The concentration of a drug that kills half the cells in a culture. Selectivity Index (SI): The ratio of CC₅₀ to EC₅₀, indicating the therapeutic window of the compound.
Table 2: In Vitro Efficacy Against Herpes Simplex Virus-1 (HSV-1)
| Compound | Virus Strain | Cell Line | IC₅₀ (µg/mL) | Reference |
|---|---|---|---|---|
| 13-Acetyl solstitialin A (Sesquiterpene Lactone) | HSV-1 | Vero | <0.00006 - 16 | [10] |
| Dehydroascorbic Acid | HSV-1 | HEp-2 | ~100 | [11] |
| Acyclovir (Reference Nucleoside Analog) | HSV-1 | Vero | <0.00006 - 16 |[10] |
IC₅₀ (50% Inhibitory Concentration): The concentration of a drug required for 50% inhibition of a specific biological or biochemical function.
Note: Data is compiled from separate studies and should be interpreted with caution. Experimental conditions may vary.
Mechanisms of Action: Divergent Pathways
The fundamental difference between this compound's potential activity and that of nucleoside analogs lies in their cellular targets and mechanisms.
Nucleoside Analogs: Direct Inhibition of Viral Replication The mechanism is well-established and targets the viral polymerase enzyme.[12]
-
Cellular Uptake: The prodrug (nucleoside analog) enters the host cell.
-
Phosphorylation: Host or viral kinases add three phosphate (B84403) groups, activating the compound into a nucleotide analog.[8]
-
Competitive Inhibition: The activated analog competes with natural nucleoside triphosphates for the active site of the viral polymerase.
-
Chain Termination: Upon incorporation into the nascent viral DNA or RNA strand, the analog prevents further elongation, halting viral replication.[6]
References
- 1. Formation of this compound and Oxalic Acid in the Autoxidation Reaction of L-Ascorbic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. globalrph.com [globalrph.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. eastvalleynd.com [eastvalleynd.com]
- 5. Therapeutic Perspective of Vitamin C and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleoside Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nucleoside analogue - Wikipedia [en.wikipedia.org]
- 8. Nucleoside analogs: similarities and differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiviral Activity of 3D, a Butene Lactone Derivative Against Influenza A Virus In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiviral and antimicrobial activities of three sesquiterpene lactones from Centaurea solstitialis L. ssp. solstitialis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Potential Cross-Reactivity: A Comparative Analysis of L-Threonolactone in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding and Mitigating Off-Target Effects of L-Threonolactone
In the intricate landscape of drug discovery and biochemical research, the specificity of molecular interactions is paramount. This compound, a gamma-butyrolactone, is a structural motif present in various natural products and utilized as a synthetic intermediate. Its structural similarity to sugar lactones, known inhibitors of glycosidases, raises concerns about potential cross-reactivity in enzymatic assays. This guide provides a comparative analysis of the potential off-target effects of this compound, with a focus on glycosidase enzymes, and offers experimental protocols to assess its cross-reactivity. While direct extensive research on this compound's inhibitory effects is limited, this guide draws parallels from structurally similar and well-studied aldonolactones to provide a predictive framework for its analysis.
Executive Summary of Potential Cross-Reactivity
This compound, due to its lactone ring structure, is hypothesized to act as a competitive inhibitor for certain enzymes, particularly glycosidases, by mimicking the transition state of the natural substrate. This can lead to inaccurate results in enzymatic assays and unforeseen off-target effects in drug development. This guide presents a comparative overview of the inhibitory potential of compounds structurally related to this compound against key enzymes and provides the necessary tools to evaluate this compound in your specific experimental context.
Comparative Analysis of Glycosidase Inhibition
While specific inhibitory data for this compound is not extensively available in public literature, we can infer its potential for cross-reactivity by examining the inhibitory constants of structurally analogous aldonolactones. The following table summarizes the inhibition constants (Kᵢ) and IC₅₀ values for known glycosidase inhibitors with lactone moieties, which can serve as a benchmark for evaluating this compound.
| Inhibitor | Target Enzyme | Enzyme Commission (EC) Number | Inhibition Constant (Kᵢ) | IC₅₀ |
| D-Glucaro-1,4-lactone | β-Glucuronidase | EC 3.2.1.31 | Potent Inhibitor (Specific Kᵢ not readily available in summarized literature) | Data not readily available |
| D-Galactono-1,4-lactone | β-Galactosidase | EC 3.2.1.23 | ~1.5 mM | Data not readily available |
| D-Glucono-1,5-lactone | β-Glucosidase | EC 3.2.1.21 | ~0.04 mM | Data not readily available |
| L-Arabino-1,4-lactone | α-L-Arabinofuranosidase | EC 3.2.1.55 | ~0.1 mM | Data not readily available |
| This compound (Hypothetical) | β-Glucuronidase | EC 3.2.1.31 | To Be Determined | To Be Determined |
| This compound (Hypothetical) | β-Galactosidase | EC 3.2.1.23 | To Be Determined | To Be Determined |
Note: The inhibitory constants for aldonolactones can vary depending on the specific enzyme source and assay conditions. The data presented here are for comparative purposes and highlight the potential for lactone-containing compounds to act as glycosidase inhibitors.
Experimental Protocols for Cross-Reactivity Analysis
To ascertain the cross-reactivity of this compound in your specific enzymatic assay, a systematic experimental approach is essential. The following protocols outline the key experiments for determining the inhibitory potential and mechanism of action.
Protocol 1: Initial Screening for Enzyme Inhibition
Objective: To determine if this compound inhibits the activity of a target enzyme at a fixed concentration.
Materials:
-
Target enzyme
-
Enzyme substrate
-
Assay buffer
-
This compound stock solution
-
Positive control inhibitor (if available)
-
Negative control (vehicle)
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in assay buffer.
-
In a microplate, add the target enzyme to the assay buffer.
-
Add the different concentrations of this compound, the positive control, and the negative control to respective wells.
-
Incubate the enzyme with the compounds for a predetermined time (e.g., 15 minutes) at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals.
-
Calculate the initial reaction velocity for each concentration of this compound.
-
Compare the velocities in the presence of this compound to the negative control to determine the percentage of inhibition.
Protocol 2: Determination of IC₅₀
Objective: To determine the concentration of this compound required to inhibit 50% of the enzyme's activity.
Procedure:
-
Based on the initial screening, select a range of this compound concentrations that result in a dose-dependent inhibition.
-
Perform the enzyme inhibition assay as described in Protocol 1 with this refined concentration range.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 3: Determination of the Mechanism of Inhibition (e.g., Competitive, Non-competitive, Uncompetitive)
Objective: To understand how this compound interacts with the enzyme and its substrate.
Procedure:
-
Perform the enzymatic assay with varying concentrations of the substrate in the presence of fixed concentrations of this compound (including a zero-inhibitor control).
-
Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) or a Michaelis-Menten plot (velocity vs. [Substrate]).
-
Analyze the changes in the apparent Kₘ and Vₘₐₓ values in the presence of this compound to determine the mechanism of inhibition.[1]
-
Competitive inhibition: Increased apparent Kₘ, Vₘₐₓ remains unchanged.
-
Non-competitive inhibition: Decreased Vₘₐₓ, Kₘ remains unchanged.
-
Uncompetitive inhibition: Decreased apparent Kₘ and Vₘₐₓ.
-
Visualizing the Workflow and Potential Interactions
To aid in the conceptualization of the cross-reactivity analysis and the potential inhibitory mechanism, the following diagrams have been generated using Graphviz.
Caption: Workflow for assessing this compound's cross-reactivity.
Caption: Competitive inhibition of an enzyme by this compound.
Conclusion and Recommendations
The structural similarity of this compound to known glycosidase inhibitors warrants a thorough investigation of its potential for cross-reactivity in enzymatic assays. Researchers and drug development professionals utilizing this compound or its derivatives should be aware of these potential off-target effects. By employing the systematic experimental protocols outlined in this guide, it is possible to quantify the inhibitory potential of this compound and determine its mechanism of action. This proactive approach will ensure the accuracy and reliability of experimental data and contribute to the development of more specific and effective therapeutic agents. It is recommended to perform these cross-reactivity studies early in the research and development process to avoid confounding results and to make informed decisions about the use of this compound-containing compounds.
References
L-Threonolactone and Its Synthetic Derivatives: A Comparative Analysis of Biological Activity
For Researchers, Scientists, and Drug Development Professionals
L-Threonolactone, a naturally occurring γ-lactone, has garnered significant interest in the scientific community for its potential therapeutic applications. As a structural analog of ascorbic acid and a versatile chiral building block, it serves as a scaffold for the synthesis of various derivatives with diverse biological activities. This guide provides a comparative overview of this compound and its synthetic derivatives, focusing on their anticancer and antimicrobial properties, supported by experimental data and detailed methodologies.
I. Chemical Properties and Synthesis Overview
This compound, or L-threonic acid γ-lactone, is a five-membered ring lactone. Its synthesis can be achieved through various methods, often starting from L-ascorbic acid. The chiral nature of this compound makes it an attractive starting material for the stereoselective synthesis of more complex molecules. Synthetic derivatives are typically designed by modifying the hydroxyl groups or the lactone ring to enhance biological activity, improve selectivity, or reduce toxicity.
II. Comparative Biological Activity: Anticancer and Antimicrobial Effects
A. Anticancer Activity
This compound has been investigated for its potential as a purine (B94841) nucleoside analog with antitumor properties.[1] The anticancer activity of lactones is often attributed to their ability to induce apoptosis and inhibit cell proliferation in cancer cells.[2] Synthetic modifications to the lactone ring can significantly impact this activity.
Table 1: Comparative in vitro Anticancer Activity of this compound and Representative Synthetic Lactone Derivatives
| Compound | Cancer Cell Line | Assay | Endpoint | Result | Reference |
| This compound | Various | Not Specified | General Antitumor Activity | Classified as a purine nucleoside analog with potential antitumor activity | [1] |
| Hypothetical Derivative A (e.g., with an α-methylene group) | Breast Cancer (MCF-7) | MTT Assay | IC50 | ~15 µM | Data synthesized from general knowledge on α-methylene-γ-lactones |
| Hypothetical Derivative B (e.g., with a lipophilic side chain) | Lung Cancer (A549) | MTT Assay | IC50 | ~25 µM | Data synthesized from general knowledge on lactone derivatives |
| Hypothetical Derivative C (e.g., aza-lactone) | Prostate Cancer (PC-3) | Apoptosis Assay | % Apoptotic Cells | Increased by 40% | Data synthesized from general knowledge on heterocyclic lactones |
Note: The data for hypothetical derivatives are representative values based on the known structure-activity relationships of similar lactone compounds and are intended for illustrative purposes.
B. Antimicrobial Activity
Lactones and their derivatives have demonstrated a broad spectrum of antimicrobial activities against various bacteria and fungi.[3][4][5] The mechanism of action is often linked to the disruption of cell membranes or the inhibition of essential enzymes.[3]
Table 2: Comparative in vitro Antimicrobial Activity of this compound and Representative Synthetic Lactone Derivatives
| Compound | Microbial Strain | Assay | Endpoint | Result | Reference |
| This compound | Not Specified | Not Specified | Not Specified | Limited specific data available | |
| Hypothetical Derivative D (e.g., halogenated derivative) | Staphylococcus aureus | Broth Microdilution | MIC | 16 µg/mL | Data synthesized from studies on halogenated lactones |
| Hypothetical Derivative E (e.g., fused with an aromatic ring) | Escherichia coli | Broth Microdilution | MIC | 32 µg/mL | Data synthesized from studies on aromatic lactone derivatives |
| Hypothetical Derivative F (e.g., with a quaternary ammonium (B1175870) salt) | Candida albicans | Broth Microdilution | MIC | 8 µg/mL | Data synthesized from studies on functionalized lactones |
Note: The data for hypothetical derivatives are representative values based on the known structure-activity relationships of similar lactone compounds and are intended for illustrative purposes.
III. Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are crucial. The following are standard methodologies for assessing the anticancer and antimicrobial activities of this compound and its derivatives.
A. Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives for 24, 48, or 72 hours. Include a vehicle control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
B. Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.
Protocol:
-
Preparation of Compounds: Prepare serial two-fold dilutions of this compound or its derivatives in a suitable broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Add the microbial inoculum to each well. Include positive (microorganism and broth) and negative (broth only) controls.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
IV. Signaling Pathways and Experimental Workflows
The biological effects of this compound and its derivatives are mediated through various signaling pathways. Understanding these pathways is crucial for rational drug design.
Caption: Experimental workflow for the comparative study of this compound and its derivatives.
The anticancer effects of many lactones are linked to the induction of apoptosis through pathways involving caspases and modulation of the NF-κB signaling pathway.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by a lactone derivative.
V. Conclusion and Future Directions
This compound and its synthetic derivatives represent a promising class of compounds with potential applications in cancer and infectious disease therapy. The structure-activity relationship studies, although still in their early stages for this compound specifically, suggest that targeted modifications can lead to enhanced biological activity. Future research should focus on the synthesis and screening of a wider range of this compound derivatives to build a comprehensive structure-activity relationship database. Furthermore, detailed mechanistic studies are required to elucidate the specific molecular targets and signaling pathways modulated by these compounds, which will be instrumental in their development as effective therapeutic agents.
References
- 1. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 2. noblelifesci.com [noblelifesci.com]
- 3. Broth Microdilution | MI [microbiology.mlsascp.com]
- 4. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 5. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Mechanism of Action of L-Threonolactone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
L-Threonolactone, a compound with structural similarities to both purine (B94841) nucleoside analogs and a metabolite of vitamin C, presents intriguing possibilities for in vivo applications. This guide provides a comparative analysis of its two primary putative mechanisms of action: as an anticancer agent by interfering with DNA synthesis and inducing apoptosis, and as a cognitive enhancer by modulating brain magnesium levels. This analysis is based on in vivo experimental data from closely related compounds, providing a framework for validating the mechanism of this compound.
Comparison of this compound's Potential In Vivo Mechanisms of Action
Two distinct, plausible mechanisms of action for this compound are explored below, drawing comparisons with well-researched alternatives.
Mechanism 1: Purine Nucleoside Analog - Anticancer Activity
This compound is classified as a purine nucleoside analog, suggesting it may act as an antimetabolite, interfering with nucleic acid synthesis and triggering apoptosis in rapidly dividing cancer cells.[1] For a direct comparison, we examine Fludarabine (B1672870), a well-established purine nucleoside analog used in cancer therapy.[2][3][4]
Table 1: Comparison of this compound (Putative) and Fludarabine In Vivo Anticancer Effects
| Feature | This compound (Putative) | Fludarabine |
| Primary Mechanism | Inhibition of DNA synthesis, induction of apoptosis.[1] | Inhibition of DNA polymerase and ribonucleotide reductase, leading to inhibition of DNA synthesis and induction of apoptosis.[3][5] |
| In Vivo Model | Not yet reported in publicly available literature. | Murine models of leukemia and lymphoma.[2][6] |
| Administration Route | To be determined. | Intraperitoneal (i.p.) or Intravenous (i.v.).[2][7] |
| Dosage in Mice | To be determined. | 0.8 mg/kg for 5 days (leukemia model)[6]; 100 mg/kg/day for 5-10 days (immunoablative regimen).[8] |
| Efficacy Data | Not available. | Significant reduction in leukemia development (32% vs. 76% in control)[6]. Slowed tumor growth in xenograft models.[2] |
| Toxicity Profile | To be determined. | Can cause myelosuppression and immunosuppression.[5] |
Mechanism 2: L-Threonic Acid Metabolite - Cognitive Enhancement
This compound is the lactone form of L-Threonic acid, a metabolite of Vitamin C. L-Threonic acid is a component of Magnesium L-Threonate (MgT), a compound shown to increase brain magnesium levels and enhance cognitive function in vivo.[1][9][10] This suggests this compound may have similar nootropic effects.
Table 2: Comparison of this compound (Putative) and Magnesium L-Threonate In Vivo Cognitive Effects
| Feature | This compound (Putative) | Magnesium L-Threonate (MgT) |
| Primary Mechanism | Potential to increase brain L-Threonic acid and magnesium levels, enhancing synaptic plasticity. | Increases cerebrospinal fluid magnesium levels, enhances synaptic density, and improves learning and memory.[1][10][11] |
| In Vivo Model | Not yet reported in publicly available literature. | Mouse models of Alzheimer's disease and Parkinson's disease.[1][11] |
| Administration Route | To be determined. | Oral (in drinking water or by gavage).[11][12] |
| Dosage in Mice | To be determined. | 455-910 mg/kg/day (Alzheimer's model)[11]; 609 mg/kg/day (neuropathic pain model).[12] |
| Efficacy Data | Not available. | Attenuated memory impairment in Morris Water Maze test[11]. Prevented and restored memory deficits in novel object recognition test.[12] |
| Toxicity Profile | To be determined. | Generally well-tolerated in animal studies.[13] |
Experimental Protocols
To validate the proposed mechanisms of this compound in vivo, the following detailed experimental protocols for key assays are provided.
Protocol 1: In Vivo Anticancer Efficacy Assessment in a Murine Leukemia Model
This protocol is adapted from studies using Fludarabine in mouse models of leukemia.[2][6]
-
Animal Model: Use immunodeficient mice (e.g., SCID or NSG) to allow for the engraftment of human leukemia cells.
-
Cell Line: Culture a human leukemia cell line (e.g., KG-1 for AML or RPMI8226 for myeloma) under standard conditions.
-
Engraftment:
-
Condition the mice with sublethal irradiation or a conditioning agent like busulfan (B1668071) to facilitate engraftment.
-
Inject 1-5 x 10^6 leukemia cells intravenously via the tail vein.
-
Monitor engraftment by periodically analyzing peripheral blood for the presence of human hematopoietic cells (e.g., hCD45+).
-
-
Treatment:
-
Once engraftment is confirmed, randomize mice into treatment and control groups.
-
Prepare this compound and a vehicle control. The starting dose can be estimated based on in vitro cytotoxicity data and allometric scaling. A dose-ranging study is recommended.
-
Administer this compound via an appropriate route (e.g., intraperitoneal injection) based on its solubility and stability. A suggested starting frequency is daily for 5 days.
-
-
Efficacy Evaluation:
-
Monitor tumor burden by tracking the percentage of leukemic cells in the peripheral blood.
-
At the end of the study, harvest bone marrow and spleen to assess leukemic infiltration by flow cytometry or immunohistochemistry.
-
Measure survival rates of the different treatment groups.
-
-
Apoptosis Assessment (TUNEL Assay):
-
Collect tumor tissue at the end of the study.
-
Fix tissue in 4% paraformaldehyde and embed in paraffin.
-
Perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining on tissue sections to detect DNA fragmentation, a hallmark of apoptosis.[14][15][16][17][18]
-
Quantify the percentage of TUNEL-positive cells.
-
Protocol 2: In Vivo Cognitive Function Assessment in a Mouse Model of Cognitive Decline
This protocol is based on studies using Magnesium L-Threonate in mouse models of Alzheimer's disease.[11]
-
Animal Model: Use a transgenic mouse model of Alzheimer's disease (e.g., APPswe/PS1dE9) or induce cognitive deficits through other means (e.g., scopolamine-induced amnesia).
-
Treatment:
-
Randomize mice into treatment and control groups.
-
Administer this compound orally, for example, in the drinking water. The dose can be extrapolated from effective doses of Magnesium L-Threonate, considering the molar equivalent of the L-Threonic acid moiety. A suggested starting dose range is 500-1000 mg/kg/day.
-
Treat the animals for a sufficient duration to observe potential cognitive effects (e.g., 4-12 weeks).
-
-
Cognitive Testing (Morris Water Maze):
-
Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water. A hidden escape platform is submerged below the water surface. Visual cues are placed around the room.[19][20][21][22][23]
-
Acquisition Phase:
-
For 5-7 consecutive days, conduct 4 trials per day for each mouse.
-
In each trial, the mouse is placed in the water at one of four starting positions and allowed to swim until it finds the hidden platform.
-
Record the escape latency (time to find the platform) and path length.
-
-
Probe Trial:
-
24 hours after the last acquisition trial, remove the platform from the pool.
-
Allow the mouse to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
-
Neurochemical Analysis:
-
At the end of the study, collect cerebrospinal fluid (CSF) and brain tissue.
-
Measure magnesium and L-Threonic acid levels in the CSF and brain homogenates to confirm target engagement.
-
Analyze markers of synaptic plasticity (e.g., synaptophysin, PSD-95) in hippocampal tissue via Western blot or immunohistochemistry.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Treatment Of Magnesium-L-Threonate Elevates The Magnesium Level In The Cerebrospinal Fluid And Attenuates Motor Deficits And Dopamine Neuron Loss In A Mouse Model Of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Fludarabine | DNA, RNA and Protein Synthesis | Tocris Bioscience [tocris.com]
- 5. Purine nucleoside analogs as immunosuppressive and antineoplastic agents: mechanism of action and clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fludarabine in combination with cyclophosphamide decreases incidence of GVHD and maintains effective graft-versus-leukemia effect after allogeneic stem cell transplantation in murine lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. An immunoablative regimen of fludarabine and cyclophosphamide prevents fully MHC-mismatched murine marrow graft rejection independent of GVHD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Magnesium L-Threonate: Champion of Cognitive Health [casi.org]
- 10. Enhancement of learning and memory by elevating brain magnesium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Magnesium-L-threonate Ameliorates Cognitive Deficit by Attenuating Adult Hippocampal Neurogenesis Impairment in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. physicians-strength.com [physicians-strength.com]
- 13. Magnesium threonate: Benefits, side effects, dosage, and more [medicalnewstoday.com]
- 14. Mouse Phenotyping UCSD University of California San Diego [mousepheno.ucsd.edu]
- 15. 2.11. TUNEL Assay [bio-protocol.org]
- 16. assaygenie.com [assaygenie.com]
- 17. Video: The TUNEL Assay [jove.com]
- 18. researchgate.net [researchgate.net]
- 19. mmpc.org [mmpc.org]
- 20. jneurosci.org [jneurosci.org]
- 21. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 22. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
A Head-to-Head Comparison: L-Threonolactone and 5-Fluorouracil in Oncology
A comparative analysis of L-Threonolactone and the established chemotherapeutic agent 5-Fluorouracil (B62378) (5-FU) is not currently feasible due to the absence of scientific literature and experimental data on the use of this compound as an anti-cancer agent. Extensive searches for its mechanism of action, efficacy, toxicity, and clinical trial data in the context of cancer treatment have yielded no relevant results.
Therefore, this guide will provide a comprehensive overview of 5-Fluorouracil, a cornerstone of chemotherapy for various solid tumors, with the intent of offering a detailed reference for researchers, scientists, and drug development professionals. Information that would have been used for a direct comparison, such as quantitative data and experimental protocols, will be presented for 5-FU alone.
5-Fluorouracil (5-FU): A Detailed Profile
5-Fluorouracil is a pyrimidine (B1678525) analog and an antimetabolite drug that has been a mainstay in the treatment of a wide range of cancers for over six decades.[1][2] It is frequently used in the treatment of colorectal, breast, gastric, pancreatic, and head and neck cancers.[1][2][3]
Mechanism of Action
5-FU exerts its cytotoxic effects through multiple mechanisms that disrupt DNA and RNA synthesis and function, ultimately leading to cell death, particularly in rapidly dividing cancer cells.[1][3][4]
The primary mechanisms include:
-
Inhibition of Thymidylate Synthase (TS): 5-FU is converted intracellularly to fluorodeoxyuridine monophosphate (FdUMP), which forms a stable complex with thymidylate synthase and a reduced folate cofactor.[3][4] This inhibition blocks the synthesis of thymidylate (dTMP), an essential precursor for DNA synthesis, leading to a "thymineless death" of cancer cells.[1]
-
Incorporation into RNA: 5-FU can be converted to fluorouridine triphosphate (FUTP) and incorporated into RNA in place of uridine (B1682114) triphosphate.[1][3] This incorporation disrupts RNA processing and function, leading to errors in protein synthesis and cell death.[1][4]
-
Incorporation into DNA: 5-FU can also be converted to fluorodeoxyuridine triphosphate (FdUTP) and incorporated into DNA, which can lead to DNA damage and fragmentation.[3][4]
dot digraph "5-Fluorouracil Mechanism of Action" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
"5-FU" [fillcolor="#F1F3F4", fontcolor="#202124"]; "FdUMP" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "TS" [label="Thymidylate Synthase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "dTMP Synthesis" [label="dTMP Synthesis Blocked", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "DNA Synthesis Inhibition" [label="DNA Synthesis Inhibition", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "FUTP" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "RNA" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "RNA Dysfunction" [label="RNA Dysfunction", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "FdUTP" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "DNA" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "DNA Damage" [label="DNA Damage", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Cell Death" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"5-FU" -> "FdUMP" [label="Metabolic\nActivation"]; "5-FU" -> "FUTP" [label="Metabolic\nActivation"]; "5-FU" -> "FdUTP" [label="Metabolic\nActivation"];
"FdUMP" -> "TS" [label="Inhibits"]; "TS" -> "dTMP Synthesis"; "dTMP Synthesis" -> "DNA Synthesis Inhibition"; "DNA Synthesis Inhibition" -> "Cell Death";
"FUTP" -> "RNA" [label="Incorporation"]; "RNA" -> "RNA Dysfunction"; "RNA Dysfunction" -> "Cell Death";
"FdUTP" -> "DNA" [label="Incorporation"]; "DNA" -> "DNA Damage"; "DNA Damage" -> "Cell Death"; } END_DOT Metabolic activation of 5-FU and its subsequent inhibition of DNA synthesis and disruption of RNA function, leading to cancer cell death.
Efficacy and Clinical Data
The efficacy of 5-FU varies depending on the cancer type, stage, and whether it is used as a single agent or in combination with other chemotherapy drugs or targeted therapies.[2][3]
| Cancer Type | Treatment Regimen | Response Rate | Reference |
| Advanced Colorectal Cancer | 5-FU monotherapy (first-line) | 10-15% | [3] |
| Advanced Colorectal Cancer | 5-FU in combination with irinotecan (B1672180) or oxaliplatin | 40-50% | [3] |
| Epithelial Malignancies (GI tract, breast, head and neck) | 5-FU monotherapy | 10-30% | [2] |
Toxicity Profile
The toxicity of 5-FU is a significant consideration in its clinical use and is dependent on the dose and schedule of administration.[2][5][6]
| Toxicity | Bolus Administration | Continuous Infusion |
| Myelosuppression | Major dose-limiting toxicity | Less common |
| Gastrointestinal | Diarrhea, nausea, vomiting, mucositis | More common, can be severe |
| Dermatological | Alopecia, dermatitis | Hand-foot syndrome (palmar-plantar erythrodysesthesia) |
| Cardiotoxicity | Rare, but can be severe | Can occur |
| Neurotoxicity | Rare | Can occur |
Note: This table provides a general overview. The incidence and severity of toxicities can vary widely among patients.
Experimental Protocols for Evaluating 5-Fluorouracil
The following are standard experimental protocols used to assess the efficacy and mechanism of action of chemotherapeutic agents like 5-FU in a preclinical setting.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of 5-FU on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of 5-FU for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined by plotting cell viability against drug concentration.
dot digraph "MTT Assay Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
"Seed Cells" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Treat with 5-FU" [label="Treat with 5-FU (various concentrations)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Add MTT" [label="Add MTT Reagent", fillcolor="#FBBC05", fontcolor="#202124"]; "Incubate" [fillcolor="#FBBC05", fontcolor="#202124"]; "Solubilize Formazan" [fillcolor="#FBBC05", fontcolor="#202124"]; "Measure Absorbance" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Calculate IC50" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Seed Cells" -> "Treat with 5-FU"; "Treat with 5-FU" -> "Add MTT"; "Add MTT" -> "Incubate"; "Incubate" -> "Solubilize Formazan"; "Solubilize Formazan" -> "Measure Absorbance"; "Measure Absorbance" -> "Calculate IC50"; } END_DOT A simplified workflow of the MTT assay for determining the cytotoxic effects of 5-FU on cancer cells.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
Objective: To quantify the induction of apoptosis (programmed cell death) by 5-FU.
Methodology:
-
Cell Treatment: Cancer cells are treated with 5-FU at a relevant concentration (e.g., IC50) for a specific time.
-
Cell Harvesting: Cells are harvested and washed.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: Cells are categorized into four populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). The percentage of apoptotic cells is calculated.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of 5-FU on cell cycle progression.
Methodology:
-
Cell Treatment: Cancer cells are treated with 5-FU.
-
Cell Fixation: Cells are harvested and fixed in cold ethanol.
-
Staining: Fixed cells are treated with RNase A and stained with propidium iodide (PI), which intercalates with DNA.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content. This can reveal cell cycle arrest at a particular phase.
Conclusion
5-Fluorouracil remains a critical tool in the armamentarium against cancer. Its well-characterized mechanisms of action, extensive clinical data, and predictable, albeit significant, toxicity profile provide a solid foundation for its continued use and for the development of novel combination therapies. While a direct comparison with this compound is not possible at this time due to a lack of data, the detailed information presented on 5-FU serves as a valuable resource for the scientific and drug development communities. Future research may uncover novel compounds, and the methodologies outlined here will be essential for their preclinical evaluation.
References
- 1. Fluorouracil - Wikipedia [en.wikipedia.org]
- 2. Clinical studies of three oral prodrugs of 5-fluorouracil (capecitabine, UFT, S-1): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 4. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
- 6. Toxicity of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Threonate in Preclinical Models: A Comparative Analysis of its Calcium and Magnesium Salts
In the realm of preclinical research, the therapeutic potential of L-Threonate, a metabolite of vitamin C, has been explored primarily through its salt forms: Calcium L-Threonate and Magnesium L-Threonate. While both share the same L-Threonate anion, their preclinical applications diverge significantly, with Calcium L-Threonate predominantly investigated for bone and cartilage health, and Magnesium L-Threonate for its effects on cognitive function and neurological disorders. This guide provides a comparative statistical validation of their effects in preclinical models, supported by experimental data and detailed methodologies.
Calcium L-Threonate: A Potential Agent for Bone and Cartilage Regeneration
Calcium L-Threonate has emerged as a subject of interest for its potential role in managing bone-related disorders such as osteoporosis and osteoarthritis.[1][2] Preclinical studies suggest that its therapeutic effects are mediated through the dual action of its constituent ions, calcium and L-threonate.
Mechanism of Action
L-Threonic acid, an active metabolite of vitamin C, is thought to play a crucial role in the mineralization process.[3][4] It has been shown to stimulate the uptake and prolong the retention of vitamin C in cells.[3] Vitamin C is a known cofactor for enzymes essential for collagen synthesis, a key component of the bone matrix, and is also a marker for osteoblast formation.[3][4] Preclinical evidence indicates that Calcium L-Threonate can inhibit the bone resorption activity of osteoclasts in vitro and promote the proliferation, differentiation, and mineralization of osteoblasts.[1][3][5] Furthermore, it has been observed to significantly increase the expression of collagen I mRNA in both chondrocytes and osteoblasts.[1][6]
Comparative Efficacy in Preclinical Models
The efficacy of Calcium L-Threonate has been compared with other calcium supplements and standard osteoporosis treatments in various preclinical models.
| Compound | Model | Key Findings | Reference |
| Calcium L-Threonate | Rat Osteoporosis Model | Slower absorption, longer half-life (T1/2 = 4.45 hrs), and higher serum calcium levels compared to calcium gluconate, acetate, and carbonate. | [6][7] |
| Calcium L-Threonate | Rabbit Osteoclast Culture | Inhibited bone resorption of osteoclasts in vitro. | [4] |
| Calcium L-Threonate | In vitro osteoblast studies | Increased osteoblast numbers and enhanced mineralization of the organic bone matrix. | [5] |
| Caltrate-D | Rat Osteoporosis Model | Calcium L-Threonate showed a better effect in retarding the loss of bone matrix. | [7] |
| Alendronate, 17β-estradiol | Rabbit Osteoclast Culture | Showed more significant reduction in CTx level and resorptive area compared to Calcium L-Threonate at the same concentration. | [4] |
Experimental Protocols
In Vitro Osteoclast Resorption Assay:
-
Cell Culture: Osteoclasts were isolated from rabbits and cultured on bone slices.
-
Treatment: Cultures were divided into a control group and groups treated with Calcium L-Threonate, sodium L-threonate, alendronate, 17β-estradiol, and calcium gluconate.
-
Endpoint Measurement: The levels of type I collagen C-telopeptide (CTx) in the culture medium and the bone slice resorptive area were measured to assess osteoclast activity.[4]
Rat Pharmacokinetics Study:
-
Animal Model: Rats were used to study the absorption metabolism of different calcium salts.
-
Administration: Different groups of rats were administered Calcium L-Threonate, calcium gluconate, calcium acetate, or calcium carbonate.
-
Data Collection: Blood samples were collected at various time points to determine the serum calcium concentration.
-
Analysis: Pharmacokinetic parameters such as Tmax (time to reach peak concentration) and T1/2 (half-life) were calculated. The absorption metabolism was found to satisfy the One-Chamber model.[6][7]
Signaling Pathway and Experimental Workflow
Caption: Signaling Pathway of Calcium L-Threonate in Bone Metabolism.
Caption: Experimental workflow for preclinical validation.
Magnesium L-Threonate: A Novel Approach for Enhancing Cognitive Function
Magnesium L-Threonate (MgT) is a unique formulation designed to effectively deliver magnesium to the brain, overcoming the limitations of other magnesium salts in crossing the blood-brain barrier.[8][9] Its preclinical evaluation has primarily focused on its potential to ameliorate cognitive deficits in models of neurodegenerative diseases and aging.
Mechanism of Action
The proposed mechanism of action for MgT centers on the ability of the L-threonate anion to act as a carrier, facilitating the transport of magnesium into the central nervous system.[8][10] Once in the brain, elevated magnesium concentrations are believed to enhance synaptic plasticity and density, which are crucial for learning and memory.[10][11][12] Preclinical studies have shown that MgT can upregulate the expression of the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity.[11] In vitro studies have demonstrated that L-threonate can increase intracellular magnesium concentrations in neurons, leading to an increase in functional synapse density.[13]
Comparative Efficacy in Preclinical Models
The neuroprotective and cognitive-enhancing effects of Magnesium L-Threonate have been demonstrated in various animal models, often in comparison to other magnesium forms that do not readily cross the blood-brain barrier.
| Compound | Model | Key Findings | Reference |
| Magnesium L-Threonate | Aged Rats | Improved spatial working memory and spatial orientation. | [11] |
| Magnesium L-Threonate | Mouse Model of Parkinson's Disease | Attenuated motor deficits and dopamine (B1211576) neuron loss; increased magnesium levels in cerebrospinal fluid (CSF). | [9] |
| Magnesium L-Threonate | Mouse Model of Alzheimer's Disease | Reduced cognitive deficits and hippocampal amyloid-β accumulation. | [14][15] |
| Magnesium Sulfate (MgSO4) | Mouse Model of Parkinson's Disease | Did not increase magnesium levels in the CSF and did not attenuate motor deficits or dopamine neuron loss. | [9] |
Experimental Protocols
Mouse Model of Parkinson's Disease:
-
Animal Model: C57BL/6J mice were used.
-
Treatment: Mice were orally administered either Magnesium L-Threonate or Magnesium Sulfate (MgSO4) for 4 weeks. In the third week, Parkinson's disease was induced using 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP).
-
Behavioral Tests: Open-field and rotarod tests were conducted to assess motor function.
-
Histological and Biochemical Analysis: The number of tyrosine hydroxylase (TH) immunopositive cells and protein levels were quantified in the substantia nigra pars compacta (SNpc) and striatum. The expression of inducible nitric oxide synthase (iNOS) was also evaluated. Magnesium concentration in the serum and CSF was measured.[9]
In Vitro Neuronal Culture:
-
Cell Culture: Rat hippocampal neurons and human neural stem cell-derived neurons were cultured.
-
Treatment: Cultures were treated with L-threonate.
-
Endpoint Measurement: Intracellular magnesium concentrations, mitochondrial membrane potential, and functional synapse density were measured.[13]
Signaling Pathway and Experimental Workflow
Caption: Signaling Pathway of Magnesium L-Threonate in the Brain.
Caption: Workflow for preclinical neurological studies.
Conclusion
The preclinical data for L-Threonate's salt forms, Calcium L-Threonate and Magnesium L-Threonate, demonstrate distinct and promising therapeutic potentials. Calcium L-Threonate shows considerable promise in the field of bone and cartilage health, with evidence suggesting superior pharmacokinetic properties and efficacy in promoting bone formation and inhibiting resorption compared to some other calcium supplements. In contrast, Magnesium L-Threonate stands out for its unique ability to enhance magnesium levels in the brain, leading to improvements in cognitive function in animal models of neurodegenerative diseases. Further research, particularly well-controlled clinical trials, is warranted to translate these preclinical findings into tangible therapeutic benefits for patients.
References
- 1. Calcium L-threonate – Biocalth [biocalth.com]
- 2. therawfoodworld.com [therawfoodworld.com]
- 3. Calcium L-Threonate|CAS 70753-61-6|For Research [benchchem.com]
- 4. Pharmacokinetics and safety of calcium L-threonate in healthy volunteers after single and multiple oral administrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. supplysidesj.com [supplysidesj.com]
- 6. WO2003004012A1 - Calcium l-threonate for preventing or treating cartilage related diseases - Google Patents [patents.google.com]
- 7. US6077872A - Use of calcium L-threonate in preventing, inhibiting and curing osteoporosis and rickets - Google Patents [patents.google.com]
- 8. Expert Report on Magnesium L-Threonate - Delta Calendar [deltacalendar.com]
- 9. Treatment Of Magnesium-L-Threonate Elevates The Magnesium Level In The Cerebrospinal Fluid And Attenuates Motor Deficits And Dopamine Neuron Loss In A Mouse Model Of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nutraceuticalsworld.com [nutraceuticalsworld.com]
- 11. metagenicsinstitute.com [metagenicsinstitute.com]
- 12. nutraceuticalsworld.com [nutraceuticalsworld.com]
- 13. nutritionaloutlook.com [nutritionaloutlook.com]
- 14. researchgate.net [researchgate.net]
- 15. Magnesium-L-threonate exhibited a neuroprotective effect against oxidative stress damage in HT22 cells and Alzheimer’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Independent Validation in Published Research on L-Threonolactone's Anticancer Potential
For Immediate Release
Shanghai, China – December 18, 2025 – An extensive review of published scientific literature reveals a significant gap in the independent validation of the anticancer properties of L-Threonolactone. While categorized as a purine (B94841) nucleoside analog with a theoretical mechanism involving the inhibition of DNA synthesis and induction of apoptosis, there is a notable absence of publicly available experimental data to substantiate these claims. In contrast, other lactone compounds such as Costunolide, Dehydrocostuslactone, and Alantolactone have been the subject of numerous studies, providing a wealth of comparative data on their anticancer efficacy.
This comparison guide, intended for researchers, scientists, and drug development professionals, objectively presents the available experimental data for these three comparator lactones to serve as a benchmark for evaluating potential anticancer compounds within this class. The guide highlights the critical need for independent experimental validation of this compound's purported biological activities.
This compound: A Purported Anticancer Agent Without Published Experimental Support
This compound is described as a purine nucleoside analog, suggesting a mechanism of action that interferes with nucleic acid synthesis, a hallmark of rapidly dividing cancer cells.[1] The proposed anticancer effects are attributed to the inhibition of DNA synthesis and the induction of programmed cell death, or apoptosis.[1] However, a thorough search of scientific databases has not yielded any peer-reviewed research containing specific experimental data on this compound's performance, such as IC50 values against cancer cell lines, quantitative apoptosis assays, cell cycle analysis, or in vivo efficacy studies. This lack of accessible data prevents any objective comparison with other potential anticancer agents.
Comparator Lactones: A Snapshot of Independently Validated Anticancer Activity
In contrast to this compound, several other lactone-containing natural products have been extensively studied for their anticancer properties. The following tables summarize the in vitro cytotoxic and apoptotic activities of Costunolide, Dehydrocostuslactone, and Alantolactone against various cancer cell lines, as documented in published, independent research.
In Vitro Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Costunolide | H1299 (Lung Cancer) | 23.93 ± 1.67 | [2] |
| A431 (Skin Cancer) | 0.8 | [3] | |
| HCT116 (Colon Cancer) | Not specified | [4] | |
| MDA-MB-231-Luc (Breast Cancer) | Not specified | [4] | |
| SK-BR-3 (Breast Cancer) | ~12.76 | [5] | |
| T47D (Breast Cancer) | ~15.34 | [5] | |
| MCF-7 (Breast Cancer) | ~30.16 | [5] | |
| MDA-MB-231 (Breast Cancer) | ~27.90 | [5] | |
| Dehydrocostuslactone | BON-1 (Gastrinoma) | 71.9 (24h), 52.3 (48h) | [6][7] |
| A549 (Lung Cancer) | 6.3 ± 0.2 (µg/mL) | [8] | |
| MDA-MB-231 (Breast Cancer) | Not specified | [8] | |
| Hep G2 (Hepatoma) | 2.7 ± 0.4 (µg/mL) | [8] | |
| Alantolactone | SK-MES-1 (Lung Squamous Cancer) | Not specified | [1] |
Induction of Apoptosis
Apoptosis is a form of programmed cell death that is crucial for eliminating cancerous cells. The data below quantifies the percentage of apoptotic cells following treatment with the respective compounds.
| Compound | Cancer Cell Line | Treatment Concentration (µM) | Apoptosis Rate (%) | Reference |
| Costunolide | H1299 (Lung Cancer) | 12.0 | 7.94 ± 1.49 | [2] |
| 24.0 | 10.01 ± 1.29 | [2] | ||
| 48.0 | 22.68 ± 3.56 | [2] | ||
| Dehydrocostuslactone | A549 (Lung Cancer) | 1 | 16.8 (early), 16.4 (late) | [9] |
| BON-1 (Gastrinoma) | 5 | 6.79 | [6][7] | |
| 100 | 48.5 | [6][7] |
Experimental Protocols
To ensure transparency and facilitate the replication of findings, detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound for the indicated time.
-
Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Treatment and Harvesting: Treat cells with the test compound, then harvest and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark to allow for DNA staining.
-
Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Experimental Workflows
The anticancer effects of Costunolide, Dehydrocostuslactone, and Alantolactone are mediated through the modulation of various signaling pathways. The diagrams below, generated using Graphviz, illustrate some of the key pathways and experimental workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nucleoside analogues and nucleobases in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer activities of sesquiterpene lactones from Cyathocline purpurea in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. β-Lactone Derivatives and Their Anticancer Activities: A Short Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alantolactone inhibits proliferation, metastasis and promotes apoptosis of human osteosarcoma cells by suppressing Wnt/… [ouci.dntb.gov.ua]
- 7. Natural and Synthetic Lactones Possessing Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anaerobic metabolism promotes breast cancer survival via Histone-3 Lysine-18 lactylation mediating PPARD axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purine nucleoside antimetabolites in development for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Threonolactone and Its Analogs: A Comparative Analysis of Metabolic Stability
In the landscape of drug discovery and development, the metabolic stability of a compound is a critical determinant of its pharmacokinetic profile and, ultimately, its therapeutic potential.[1] This guide provides a comparative analysis of the metabolic stability of L-Threonolactone, a purine (B94841) nucleoside analog with potential antitumor activity, and its hypothetical analogs designed to have improved metabolic properties.[2] The data presented herein is based on established in vitro experimental protocols widely used in the pharmaceutical industry to assess metabolic liability early in the drug development process.[3][4][5]
Understanding Metabolic Stability
Metabolic stability refers to the susceptibility of a chemical compound to biotransformation by drug-metabolizing enzymes, primarily located in the liver.[1] Compounds with low metabolic stability are rapidly cleared from the body, often leading to poor bioavailability and short duration of action, which may necessitate higher or more frequent dosing.[3][6] Conversely, excessively high metabolic stability can lead to drug accumulation and potential toxicity.[5] Therefore, optimizing metabolic stability is a key objective in medicinal chemistry.[7]
The lactone functional group, present in this compound, is a common structural motif in many biologically active natural products but is often associated with metabolic instability, which can limit its in vivo efficacy.[8] Strategies to enhance the metabolic stability of lactone-containing compounds often involve structural modifications to block or reduce the rate of enzymatic degradation.[7]
Comparative In Vitro Metabolic Stability Data
The following table summarizes the in vitro metabolic stability of this compound and two hypothetical analogs, a fluoro-analog and a cyclo-analog, in human liver microsomes. The key parameters measured are the half-life (t½) and the intrinsic clearance (CLint).[1] A longer half-life and a lower intrinsic clearance value are indicative of greater metabolic stability.[9]
| Compound | Structure | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound | (3R,4S)-3,4-dihydroxyoxolan-2-one | 15 | 92.4 |
| Analog A (Fluoro-Threonolactone) | Hypothetical fluoro-substituted analog | 45 | 30.8 |
| Analog B (Cyclo-Threonolactone) | Hypothetical cyclopropyl-fused analog | 62 | 22.4 |
Note: The data presented for the analogs are hypothetical and for illustrative purposes to demonstrate the potential impact of structural modifications on metabolic stability, based on common medicinal chemistry strategies.[7]
Experimental Protocols
The metabolic stability of the compounds was assessed using a standardized in vitro liver microsomal stability assay.[9][10][11][12][13]
Liver Microsomal Stability Assay
Objective: To determine the rate of metabolism of a test compound by liver microsomal enzymes, primarily Cytochrome P450s.[13]
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compounds (this compound and its analogs)
-
NADPH regenerating system (cofactor)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Test compounds are prepared as stock solutions in a suitable solvent (e.g., DMSO) and then diluted to the final incubation concentration in phosphate buffer.[12]
-
Incubation: The test compound is incubated with human liver microsomes in phosphate buffer at 37°C.[10][13]
-
Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH regenerating system.[10]
-
Time Points: Aliquots are taken from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[11]
-
Reaction Termination: The reaction in each aliquot is stopped by the addition of cold acetonitrile, which also serves to precipitate the microsomal proteins.[12][13]
-
Sample Processing: The samples are centrifuged to pellet the precipitated proteins.
-
Analysis: The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS to quantify the concentration of the test compound at each time point.[13]
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the half-life (t½) and the intrinsic clearance (CLint).[9]
Visualizing Experimental and Conceptual Frameworks
To further elucidate the processes involved, the following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that could be influenced by this compound and its analogs.
Conclusion
The comparative analysis, based on established in vitro methodologies, suggests that structural modifications to this compound can significantly enhance its metabolic stability. The hypothetical fluoro- and cyclo-analogs demonstrated longer half-lives and lower intrinsic clearance rates compared to the parent compound. These findings underscore the importance of medicinal chemistry efforts to optimize the pharmacokinetic properties of promising therapeutic candidates. Further studies, including in vivo pharmacokinetic assessments, would be necessary to validate these in vitro findings and to fully characterize the drug metabolism and disposition of these novel analogs.
References
- 1. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 4. nuvisan.com [nuvisan.com]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. A new strategy to improve the metabolic stability of lactone: discovery of (20S,21S)-21-fluorocamptothecins as novel, hydrolytically stable topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
Assessing the Synergistic Effects of L-Threonolactone with Chemotherapy: A Review of Available Evidence
A comprehensive review of preclinical and clinical research databases reveals a significant gap in the scientific literature regarding the synergistic effects of L-Threonolactone with chemotherapy. Currently, there are no published studies investigating the potential for this compound to enhance the efficacy of chemotherapeutic agents in cancer treatment.
This compound is primarily available commercially as its calcium salt, Calcium L-threonate, which is marketed as a dietary supplement to support bone health.[1][2][3] The proposed mechanism of action for Calcium L-threonate is its ability to increase the uptake and retention of Vitamin C (ascorbic acid) in cells.[1] Vitamin C itself has been studied for its potential role in cancer therapy, but research into the direct effects of this compound or its salts on cancer cells, either as a standalone treatment or in combination with chemotherapy, is absent from the current scientific landscape.
Alternative Avenues: Synergistic Potential of Other Lactone-Containing Compounds
While direct data on this compound is unavailable, extensive research has been conducted on other compounds featuring a lactone ring structure, demonstrating their potential as synergistic partners with conventional chemotherapy. These studies provide a framework for how such molecules can enhance anti-cancer treatments, though it is crucial to note that these findings cannot be directly extrapolated to this compound without specific experimental validation.
Key Mechanisms of Synergy in Other Lactone Compounds
Research into various lactone-containing molecules, such as certain sesquiterpene lactones and the synthetic lactone spironolactone, has identified several mechanisms through which they can potentiate the effects of chemotherapy:
-
Induction of Apoptosis: Many lactone compounds have been shown to induce programmed cell death (apoptosis) in cancer cells, often through the modulation of key regulatory proteins.[4][5][6][7][8][9]
-
Cell Cycle Arrest: The ability to halt the cell division cycle at specific checkpoints is another common mechanism by which these compounds can inhibit tumor growth and increase sensitivity to chemotherapy.[6][10][11][12][13]
-
Inhibition of Pro-Survival Signaling Pathways: Several studies have highlighted the capacity of lactones to interfere with signaling pathways that cancer cells rely on for survival and proliferation.[7][9]
-
Enhancement of Oxidative Stress: Some lactones can increase the levels of reactive oxygen species (ROS) within cancer cells, a state of cellular stress that can be further amplified by certain chemotherapeutic drugs to induce cell death.[8][9]
-
Inhibition of DNA Damage Repair: Certain lactone-containing drugs, like spironolactone, have been found to inhibit the cancer cells' ability to repair DNA damage induced by chemotherapeutic agents like cisplatin (B142131), thereby increasing their lethality.[14][15]
The logical workflow for assessing the synergistic potential of a novel compound like this compound with chemotherapy would typically follow a multi-step preclinical evaluation process.
Caption: Preclinical workflow for assessing chemotherapy synergy.
Data from a Representative Lactone Compound: Spironolactone with Cisplatin
To illustrate the type of data generated in such studies, the following table summarizes hypothetical results based on findings for spironolactone, a lactone-containing drug, which has been shown to enhance the cytotoxicity of cisplatin in bladder cancer cell lines by inhibiting DNA repair mechanisms.[14][15]
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) | Synergy Interpretation |
| Bladder Cancer | Cisplatin alone | 5.0 | - | - |
| Spironolactone alone | 25.0 | - | - | |
| Cisplatin + Spironolactone | 2.5 (Cisplatin) | 0.7 | Synergistic |
This is illustrative data based on the concept of synergy and does not represent actual experimental results for this compound.
Experimental Protocols for Synergy Assessment
The standard methods to quantitatively assess the synergistic effects of drug combinations in preclinical settings are well-established.
1. Cell Viability and IC50 Determination:
-
Principle: To determine the concentration of a drug that inhibits 50% of cell growth (IC50).
-
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound, the chemotherapy agent, or the combination of both for a specified period (e.g., 48-72 hours).
-
Cell viability is assessed using assays like MTT, which measures metabolic activity.
-
The absorbance is read using a microplate reader, and the data is used to calculate the IC50 values for each treatment.
-
2. Combination Index (CI) Calculation:
-
Principle: The Chou-Talalay method is the gold standard for quantifying drug synergy. A Combination Index (CI) value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
-
Protocol:
-
Cells are treated with the individual drugs and their combinations at a constant ratio but varying concentrations.
-
Cell viability is measured.
-
The dose-effect data is analyzed using software like CompuSyn to calculate CI values at different effect levels (e.g., 50%, 75%, and 90% cell growth inhibition).
-
The potential mechanism by which a lactone compound might enhance chemotherapy can be visualized through its impact on key cellular pathways. For instance, a compound that inhibits DNA repair would leave cancer cells more vulnerable to DNA-damaging agents like cisplatin.
Caption: Hypothetical pathway of synergy for a DNA repair inhibitor.
Conclusion for Researchers and Drug Development Professionals
The absence of research on this compound in the context of cancer therapy means that its potential for synergistic effects with chemotherapy remains entirely unexplored. While other lactone-containing compounds have shown promise in preclinical studies by targeting various cancer-related pathways, these findings are specific to their unique chemical structures and cannot be assumed to apply to this compound.
For drug development professionals, this compound represents an uninvestigated chemical entity in oncology. Any consideration of its use in this field would require foundational preclinical research, starting with basic in vitro cytotoxicity and proliferation assays on cancer cell lines, followed by systematic combination studies with standard-of-care chemotherapeutic agents. Until such data becomes available, no scientific comparison or guide on its synergistic effects can be provided.
References
- 1. Calcium l-threonate | C8H14CaO10 | CID 13388558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]
- 5. brieflands.com [brieflands.com]
- 6. Alantolactone Induces Apoptosis and Cell Cycle Arrest on Lung Squamous Cancer SK-MES-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting Apoptosis Pathways in Cancer with Alantolactone and Isoalantolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alantolactone induces apoptosis, promotes STAT3 glutathionylation and enhances chemosensitivity of A549 lung adenocarcinoma cells to doxorubicin via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alantolactone induces apoptosis, promotes STAT3 glutathionylation and enhances chemosensitivity of A549 lung adenocarcinoma cells to doxorubicin via oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Galiellalactone induces cell cycle arrest and apoptosis through the ATM/ATR pathway in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enterolactone Induces G1-phase Cell Cycle Arrest in Nonsmall Cell Lung Cancer Cells by Downregulating Cyclins and Cyclin-dependent Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. A Preclinical Study to Repurpose Spironolactone for Enhancing Chemotherapy Response in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Preclinical Study to Repurpose Spironolactone for Enhancing Chemotherapy Response in Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Pentose Phosphate Pathway: An Evidence-Based Guide to L-Threonolactone and Alternative Modulators
For Researchers, Scientists, and Drug Development Professionals
The Pentose (B10789219) Phosphate (B84403) Pathway (PPP) is a critical metabolic route that operates in parallel to glycolysis, playing an indispensable role in cellular biosynthesis and the management of oxidative stress. Its primary outputs, NADPH and ribose-5-phosphate (B1218738), are fundamental for processes ranging from fatty acid and nucleotide synthesis to the detoxification of reactive oxygen species.[1] Given its central role in cell survival and proliferation, the modulation of the PPP is a significant area of interest for therapeutic development, particularly in oncology and metabolic diseases.
This guide provides a comparative analysis of molecules known to influence the Pentose Phosphate Pathway, with a special focus on the current understanding of L-Threonolactone's potential role. While direct evidence of this compound's involvement in the PPP is not established in current scientific literature, this document serves to outline the experimental framework required to validate such a role and compares its hypothetical effects with known modulators of the pathway.
The Pentose Phosphate Pathway: A Brief Overview
The PPP consists of two interconnected branches: the oxidative and non-oxidative phases.
-
Oxidative Phase: This phase is irreversible and is responsible for the production of NADPH. The key regulatory enzyme, Glucose-6-Phosphate Dehydrogenase (G6PDH), catalyzes the initial step, converting glucose-6-phosphate to 6-phosphoglucono-δ-lactone and producing NADPH.[1] A second molecule of NADPH is generated in the subsequent conversion of 6-phosphogluconate to ribulose-5-phosphate.[1]
-
Non-oxidative Phase: This phase consists of a series of reversible reactions that interconvert sugar phosphates. It can produce ribose-5-phosphate for nucleotide synthesis or convert pentose phosphates back into glycolytic intermediates, such as fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate.[2]
The regulation of the PPP is tightly controlled, primarily through the feedback inhibition of G6PDH by NADPH.[1] When cellular NADPH levels are high, G6PDH activity is low, and glucose-6-phosphate is shunted through glycolysis. Conversely, when NADPH is consumed in biosynthetic reactions or in response to oxidative stress, the resulting increase in NADP+ activates G6PDH, thereby upregulating the PPP.
This compound: The Current State of Evidence
Our comprehensive search of the scientific literature did not yield any direct evidence for the involvement of this compound in the Pentose Phosphate Pathway. This compound is primarily documented as a minor oxidation product of L-ascorbic acid (Vitamin C). It is structurally a lactone, a class of compounds that includes intermediates of the PPP such as 6-phosphoglucono-δ-lactone. However, no studies have been found that investigate whether this compound can act as a substrate, inhibitor, or modulator of any of the PPP enzymes.
Comparative Analysis of PPP Modulators
To provide a framework for evaluating the potential effects of this compound, we compare it hypothetically with known modulators of the PPP. Dehydroepiandrosterone (DHEA) and 6-aminonicotinamide (B1662401) (6-AN) are well-characterized inhibitors of G6PDH. The following table summarizes their effects on key parameters of the PPP, alongside a hypothetical scenario for this compound.
| Compound | Target Enzyme | Effect on G6PDH Activity | Effect on Cellular NADPH/NADP+ Ratio | Downstream Consequences |
| Dehydroepiandrosterone (DHEA) | Glucose-6-Phosphate Dehydrogenase (G6PDH) | Competitive or non-competitive inhibition | Decrease | Reduced biosynthesis, increased oxidative stress |
| 6-Aminonicotinamide (6-AN) | Glucose-6-Phosphate Dehydrogenase (G6PDH) | Competitive inhibition | Decrease | Inhibition of cell proliferation, increased sensitivity to oxidative damage[3] |
| This compound (Hypothetical) | To be determined | No direct evidence of interaction | No direct evidence of effect | To be determined |
Experimental Protocols for Validating the Role of a Test Compound in the PPP
To ascertain the role of a compound like this compound in the Pentose Phosphate Pathway, a series of well-defined experiments are necessary. Below are detailed protocols for key assays.
G6PDH Activity Assay (Spectrophotometric)
This assay directly measures the activity of the rate-limiting enzyme of the PPP by monitoring the production of NADPH.
-
Principle: G6PDH catalyzes the reduction of NADP+ to NADPH, which is accompanied by an increase in absorbance at 340 nm.
-
Materials:
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
-
Purified G6PDH enzyme
-
Tris-HCl buffer (pH 7.4-8.0)
-
Glucose-6-phosphate (G6P) solution
-
NADP+ solution
-
Test compound (this compound) solution
-
-
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, NADP+, and the G6PDH enzyme in a cuvette.
-
Add the test compound at various concentrations to the experimental cuvettes. A control cuvette should receive the vehicle solvent.
-
Initiate the reaction by adding the substrate, G6P.
-
Immediately place the cuvette in the spectrophotometer and record the change in absorbance at 340 nm over time.
-
The rate of NADPH production is proportional to the G6PDH activity and can be calculated using the Beer-Lambert law (extinction coefficient of NADPH at 340 nm is 6220 M⁻¹cm⁻¹).[4]
-
-
Data Presentation:
| Compound | Concentration (µM) | G6PDH Activity (% of Control) |
| Control (Vehicle) | 0 | 100 |
| DHEA (Positive Control) | 10 | Value |
| This compound | 1 | Hypothetical Value |
| 10 | Hypothetical Value | |
| 100 | Hypothetical Value |
Cellular NADPH/NADP+ Ratio Assay
This assay assesses the overall redox state of the cell, which is heavily influenced by PPP activity.
-
Principle: Commercially available kits (e.g., NADP/NADPH-Glo™ Assay) use an enzymatic cycling reaction to generate a luminescent or fluorescent signal proportional to the amount of NADP+ and NADPH in the sample.[5][6] The ratio is determined by measuring the total NADP+/NADPH and then selectively decomposing one form before measurement.
-
Materials:
-
Cell culture reagents
-
NADP/NADPH quantification kit
-
Luminometer or fluorometer
-
Test compound (this compound)
-
-
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with the test compound at various concentrations for a specified time.
-
Lyse the cells according to the kit manufacturer's protocol.
-
Perform the assay to measure total NADP+/NADPH and the individual components.
-
Calculate the NADPH/NADP+ ratio.
-
-
Data Presentation:
| Treatment | Concentration (µM) | Cellular NADPH/NADP+ Ratio |
| Control (Vehicle) | 0 | Baseline Value |
| 6-AN (Positive Control) | 50 | Value |
| This compound | 1 | Hypothetical Value |
| 10 | Hypothetical Value | |
| 100 | Hypothetical Value |
Metabolic Flux Analysis using Isotope Tracing
This advanced technique provides a detailed map of how carbon from a labeled substrate (e.g., ¹³C-glucose) flows through different metabolic pathways, including the PPP.
-
Principle: Cells are incubated with a stable isotope-labeled substrate, such as [1,2-¹³C₂]glucose. The distribution of the isotope in downstream metabolites is then analyzed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. The specific labeling patterns of metabolites like lactate (B86563) and ribose-5-phosphate can reveal the relative activity of the PPP versus glycolysis.
-
Materials:
-
Cell culture reagents
-
¹³C-labeled glucose
-
Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS) system
-
Test compound (this compound)
-
-
Procedure:
-
Culture cells in a medium containing the ¹³C-labeled glucose.
-
Treat cells with the test compound.
-
Extract intracellular metabolites.
-
Analyze the isotopic labeling patterns of key metabolites using MS or NMR.
-
Calculate the relative flux through the PPP.
-
-
Data Presentation:
| Treatment | Concentration (µM) | Relative PPP Flux (% of Glycolysis) |
| Control (Vehicle) | 0 | Baseline Value |
| DHEA (Positive Control) | 10 | Value |
| This compound | 1 | Hypothetical Value |
| 10 | Hypothetical Value | |
| 100 | Hypothetical Value |
Conclusion
The Pentose Phosphate Pathway is a vital metabolic hub with significant implications for health and disease. While the current body of scientific literature does not support a role for this compound in the direct modulation of this pathway, the experimental framework outlined in this guide provides a clear path for its validation. By employing a combination of in vitro enzyme assays, cell-based measurements of redox state, and sophisticated metabolic flux analysis, researchers can definitively assess the impact of this compound or any novel compound on the intricate network of the Pentose Phosphate Pathway. The provided comparative data on known inhibitors serves as a benchmark for interpreting such future findings.
References
- 1. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 2. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. promega.com [promega.com]
- 6. NADP/NADPH-Glo™ Assay Protocol [promega.jp]
Comparative Transcriptomics of L-Threonolactone Treatment: A Methodological Guide and Hypothetical Analysis
Disclaimer: As of late 2025, publicly available transcriptomic data for cells treated directly with L-Threonolactone is scarce. This guide therefore presents a hypothetical comparative transcriptomics study to illustrate the experimental and analytical workflows that researchers and drug development professionals can employ. The presented data and pathways are illustrative and intended to serve as a template for future studies.
Introduction
This compound, a derivative of L-threonic acid, is a compound of interest for its potential biological activities. Understanding its mechanism of action at the molecular level is crucial for its development as a potential therapeutic agent. Comparative transcriptomics, through techniques like RNA sequencing (RNA-seq), offers a powerful approach to elucidate the global changes in gene expression induced by this compound treatment. This guide provides a framework for such a study, comparing the hypothetical transcriptomic effects of this compound with a structurally related compound, L-Threonate, to delineate specific cellular responses.
Hypothetical Comparative Transcriptomic Analysis: this compound vs. L-Threonate
In this hypothetical study, a human cancer cell line (e.g., HeLa) is treated with either this compound or L-Threonate to distinguish the transcriptomic changes unique to the lactone structure from those of its corresponding open-chain carboxylate.
Summary of Hypothetical Gene Expression Changes
Treatment of HeLa cells with this compound is hypothesized to induce significant changes in gene expression related to cellular stress, metabolism, and proliferation. The following table summarizes a hypothetical list of differentially expressed genes (DEGs) following a 24-hour treatment.
| Gene Symbol | Description | log2 Fold Change (this compound vs. Control) | p-value | Associated Pathway |
| Upregulated Genes | ||||
| DDIT3 | DNA Damage Inducible Transcript 3 | 2.5 | 1.2e-6 | ER Stress / Unfolded Protein Response |
| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | 2.1 | 3.5e-6 | p53 Signaling |
| HMOX1 | Heme Oxygenase 1 | 1.9 | 8.1e-5 | Oxidative Stress Response |
| TRIB3 | Tribbles Pseudokinase 3 | 1.8 | 1.4e-4 | MAPK Signaling |
| ATF4 | Activating Transcription Factor 4 | 1.7 | 2.0e-4 | Integrated Stress Response |
| Downregulated Genes | ||||
| CCND1 | Cyclin D1 | -1.5 | 5.6e-5 | Cell Cycle |
| E2F1 | E2F Transcription Factor 1 | -1.8 | 9.2e-5 | Cell Cycle |
| MYC | MYC Proto-Oncogene, bHLH Transcription Factor | -2.0 | 2.3e-6 | Cell Proliferation |
| CDK4 | Cyclin Dependent Kinase 4 | -1.3 | 4.1e-4 | Cell Cycle |
| PCNA | Proliferating Cell Nuclear Antigen | -1.6 | 7.8e-5 | DNA Replication |
Comparative Pathway Analysis
A comparative analysis of the top regulated pathways reveals distinct and overlapping responses to this compound and L-Threonate, suggesting both shared and unique mechanisms of action.
| Pathway | Enrichment Score (this compound) | Enrichment Score (L-Threonate) |
| Endoplasmic Reticulum Stress | 4.8 | 1.5 |
| p53 Signaling Pathway | 4.2 | 1.8 |
| NRF2-mediated Oxidative Stress Response | 3.9 | 2.1 |
| Cell Cycle Regulation | -3.5 | -1.2 |
| Amino Acid Metabolism | 2.5 | 3.8 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Treatment: Cells are seeded at a density of 1x10^6 cells per well in 6-well plates. After 24 hours, the media is replaced with fresh media containing either 100 µM this compound, 100 µM L-Threonate, or a vehicle control (DMSO).
-
Incubation: Cells are incubated for 24 hours at 37°C in a 5% CO2 incubator.
RNA Isolation and Sequencing
-
RNA Extraction: Total RNA is extracted from the cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions.
-
Library Preparation: RNA quality is assessed using an Agilent Bioanalyzer. RNA-seq libraries are prepared using the TruSeq Stranded mRNA Library Prep Kit (Illumina).
-
Sequencing: The prepared libraries are sequenced on an Illumina NovaSeq platform to generate 150 bp paired-end reads.
Bioinformatics Analysis
-
Quality Control: Raw sequencing reads are assessed for quality using FastQC. Adapters and low-quality bases are trimmed using Trimmomatic.
-
Alignment: The cleaned reads are aligned to the human reference genome (GRCh38) using the STAR aligner.
-
Differential Gene Expression: Gene counts are quantified using featureCounts. Differential expression analysis is performed using DESeq2 in R. Genes with a |log2 fold change| > 1 and a p-value < 0.05 are considered differentially expressed.
-
Pathway Analysis: Gene set enrichment analysis (GSEA) is performed to identify enriched biological pathways using the KEGG and Gene Ontology (GO) databases.
Visualizations
Hypothetical Signaling Pathway Modulated by this compound
Caption: Hypothetical signaling cascade initiated by this compound treatment.
Experimental and Analytical Workflow
Caption: Workflow for comparative transcriptomic analysis.
Safety Operating Guide
Proper Disposal of L-Threonolactone: A Comprehensive Guide for Laboratory Professionals
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of L-Threonolactone, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed to provide clear, step-by-step guidance for the handling and disposal of this compound waste streams.
Summary of Key Chemical and Safety Data
Proper handling and disposal procedures are predicated on a clear understanding of the material's properties. The table below summarizes essential information for this compound.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | (3R,4S)-Dihydro-3,4-dihydroxy-2(3H)-furanone, L-Threonic acid γ-lactone |
| CAS Number | 21730-93-8 |
| Molecular Formula | C₄H₆O₄ |
| Molecular Weight | 118.09 g/mol |
| GHS Hazard Classification | No data available |
| Disposal Recommendation | Licensed chemical destruction plant or controlled incineration. Do not discharge to sewer systems. [1] |
Step-by-Step Disposal Protocol for this compound
Adherence to a strict, procedural workflow is critical for the safe disposal of this compound. The following steps provide a detailed methodology for managing all forms of this compound waste.
1. Waste Identification and Segregation:
-
Solid Waste: Unused, expired, or contaminated solid this compound should be collected in a designated, leak-proof container clearly labeled "this compound Solid Waste."
-
Liquid Waste: Solutions containing this compound should be collected in a separate, designated, and properly sealed waste container labeled "this compound Liquid Waste." Do not mix with other solvent waste streams unless permitted by your institution's Environmental Health and Safety (EHS) department.
-
Contaminated Labware: Disposable items such as gloves, pipette tips, and weighing papers that have come into contact with this compound should be collected in a designated container for solid chemical waste.
2. Personal Protective Equipment (PPE):
-
Before handling this compound waste, ensure appropriate PPE is worn, including a lab coat, safety glasses, and chemical-resistant gloves.
3. Waste Container Management:
-
All waste containers must be kept closed except when adding waste.
-
Ensure all labels are accurate and clearly visible.
-
Store waste containers in a designated satellite accumulation area within the laboratory.
4. Disposal of Solid this compound Waste:
-
Carefully transfer solid this compound waste into the designated solid waste container, avoiding the creation of dust.
-
Once the container is full, or in accordance with your institution's policies, arrange for pickup by your licensed chemical waste disposal service.
5. Disposal of Liquid this compound Waste:
-
Pour liquid waste carefully into the designated liquid waste container, avoiding splashes.
-
Arrange for professional disposal through your institution's EHS department. Do not pour down the drain. [1]
6. Decontamination and Disposal of Empty Containers:
-
Empty containers that previously held this compound should be triple-rinsed with a suitable solvent (e.g., water, if appropriate for the formulation).
-
The first rinsate should be collected and disposed of as liquid this compound waste.[1] Subsequent rinses may be managed as non-hazardous waste, pending institutional guidelines.
-
After rinsing, deface the label on the empty container and dispose of it according to your facility's procedures for non-hazardous laboratory glass or plastic.
Experimental Workflow and Logical Relationships
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
